molecular formula C10H7IS B1311669 2-Iodo-5-phenylthiophene CAS No. 13781-37-8

2-Iodo-5-phenylthiophene

Cat. No.: B1311669
CAS No.: 13781-37-8
M. Wt: 286.13 g/mol
InChI Key: DHRIQSGKMRCNIU-UHFFFAOYSA-N
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Description

2-Iodo-5-phenylthiophene is a useful research compound. Its molecular formula is C10H7IS and its molecular weight is 286.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIQSGKMRCNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-phenylthiophene (CAS: 13781-37-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-phenylthiophene, a versatile heterocyclic building block with significant applications in organic synthesis, materials science, and pharmaceutical research. The document details its physicochemical properties, synthesis, and key reactions, including experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Safety information and spectral data are also presented. The unique electronic properties and reactivity of this compound make it a valuable intermediate in the development of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the synthesis of complex molecular architectures for drug discovery.[1][2][3]

Core Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 13781-37-8[1][4]
Molecular Formula C₁₀H₇IS[3][4]
Molecular Weight 286.13 g/mol [3][4]
Appearance White to orange to green powder/crystal[3]
Melting Point 82.0 to 86.0 °C[4]
Boiling Point (Predicted) 329.1 ± 30.0 °C[4]
Density (Predicted) 1.720 ± 0.06 g/cm³[4]
Purity ≥ 97% (GC)[3]
Solubility Soluble in common organic solvents such as THF, DMF, and toluene.

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 2-phenylthiophene. A representative experimental protocol is detailed below.

Experimental Protocol: Iodination of 2-Phenylthiophene

This protocol describes the synthesis of this compound from 2-phenylthiophene using n-butyllithium and iodine.

Materials:

  • 2-Phenylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂)

  • Hexanes

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a cold (-78 °C) solution of n-BuLi (1.05 eq.) in hexanes and TMEDA (1.05 eq.) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford this compound.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Phenylthiophene 2-Phenylthiophene Lithiation at -78°C Lithiation at -78°C 2-Phenylthiophene->Lithiation at -78°C THF n-BuLi n-BuLi n-BuLi->Lithiation at -78°C TMEDA TMEDA TMEDA->Lithiation at -78°C Iodine Iodine Iodination at -78°C Iodination at -78°C Iodine->Iodination at -78°C Lithiation at -78°C->Iodination at -78°C Intermediate Warm to RT Warm to RT Iodination at -78°C->Warm to RT Quenching Quenching Warm to RT->Quenching Na2S2O3 Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying MgSO4 Purification Purification Drying->Purification Column Chromatography This compound This compound Purification->this compound Final Product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Experimental Protocols

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in constructing more complex molecular architectures.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq.).

  • Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' This compound Ar-I This compound->Oxidative_Addition Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Spectral Data

¹H NMR (Predicted):

  • The protons on the thiophene ring are expected to appear as doublets in the aromatic region, likely between δ 7.0 and 7.5 ppm.

  • The protons of the phenyl group will also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm.

¹³C NMR (Predicted):

  • The carbon atom bearing the iodine (C-I) is expected to have a chemical shift in the range of δ 70-80 ppm.

  • The other carbon atoms of the thiophene and phenyl rings will appear in the aromatic region (δ 120-145 ppm).

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant and is harmful if swallowed.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a well-ventilated place. Keep the container tightly closed. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several areas of research and development:

  • Organic Electronics: It is widely utilized in the synthesis of organic semiconductors for OLEDs and OPVs. The ability to introduce various functional groups via cross-coupling reactions allows for the fine-tuning of electronic and optical properties of the resulting materials.[2][3]

  • Pharmaceuticals: The thiophene scaffold is a common motif in many biologically active compounds. This compound provides a platform for the synthesis of novel thiophene derivatives as potential drug candidates.

  • Materials Science: It is used in the creation of advanced materials with specific electrical and optical properties, which are important for applications in sensors and photonic devices.[3]

  • Conductive Polymers: This compound plays a significant role in the development of conductive polymers.[3]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of a wide range of complex organic molecules. The information and protocols provided in this guide are intended to facilitate its effective use in various research and development endeavors, from advanced materials to novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylthiophene is a halogenated aromatic heterocyclic compound that serves as a critical building block in the synthesis of various organic materials, particularly for applications in organic electronics.[1] Its unique structure, featuring a thiophene ring substituted with both a phenyl group and a reactive iodine atom, makes it an ideal precursor for creating complex conjugated molecules through cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and its role in the development of organic semiconductors.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₇IS[1]
Molecular Weight 286.13 g/mol [1]
Appearance White to orange to green powder/crystal[1][2]
Melting Point 82 - 86 °C[1]
Boiling Point (Predicted) 329.1 ± 30.0 °C[3]
Density (Predicted) 1.720 ± 0.06 g/cm³[3]
Purity ≥ 97% (GC)[1][2]
Storage Conditions Room temperature, in a cool and dark place, under an inert atmosphere[1][2]
Computed Properties
PropertyValueReference
XLogP3 3.9[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 28.2 Ų[3]
Solubility Profile (Inferred)
SolventExpected Solubility
Chloroform Soluble
Toluene Soluble
Tetrahydrofuran (THF) Soluble
Dichloromethane (DCM) Soluble
Acetone Soluble
Methanol Slightly Soluble
Ethanol Slightly Soluble
Water Insoluble
Hexane Sparingly Soluble

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent functional groups.

Predicted ¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)Multiplicity
Thiophene-H7.0 - 7.6Doublet
Phenyl-H (ortho)7.5 - 7.8Multiplet
Phenyl-H (meta, para)7.2 - 7.5Multiplet
Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
Thiophene C-I75 - 85
Thiophene C-S125 - 140
Thiophene C-H120 - 130
Thiophene C-Ph140 - 150
Phenyl C-ipso130 - 140
Phenyl C-H125 - 130

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. Below is a plausible experimental protocol for its synthesis via a Suzuki coupling reaction.

Synthesis of this compound via Suzuki Coupling

Materials:

  • 2,5-Diiodothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-diiodothiophene (1 equivalent), phenylboronic acid (1.1 equivalents), and potassium carbonate (3 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask. Bubble nitrogen through the solution for 20-30 minutes to degas the solvent.

  • Catalyst Loading: To the degassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Role in Organic Electronics

This compound is a key intermediate in the synthesis of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The iodine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the construction of larger, more complex π-conjugated systems.

G cluster_reactants Starting Materials cluster_reaction Cross-Coupling Reaction cluster_catalyst Catalyst System cluster_product Product A This compound C Suzuki or Stille Coupling A->C B Organometallic Reagent (e.g., Boronic Acid or Stannane) B->C G Organic Semiconductor Material (e.g., Conjugated Polymer or Small Molecule) C->G D Palladium Catalyst D->C E Ligand E->C F Base F->C

Caption: Synthetic pathway for organic semiconductors using this compound.

References

An In-Depth Technical Guide to 2-Iodo-5-phenylthiophene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-phenylthiophene, a key building block in the fields of organic electronics and medicinal chemistry. The document details its molecular structure, physicochemical properties, and synthesis. Furthermore, it explores its applications, particularly as a versatile intermediate in cross-coupling reactions for the development of novel organic semiconductors and pharmaceutical compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science and drug discovery.

Molecular Structure and Properties

This compound is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at the 2-position and a phenyl group at the 5-position. The presence of the iodine atom significantly enhances the molecule's reactivity, making it an excellent substrate for various cross-coupling reactions.[1][2][3][4]

Chemical Structure

The chemical structure of this compound is characterized by a five-membered aromatic thiophene ring linked to a phenyl group and an iodine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇IS[1][5]
Molecular Weight 286.13 g/mol [1][5][6]
CAS Number 13781-37-8[1][5]
Appearance White to orange to green powder/crystal[1][5]
Melting Point 82 - 86 °C[1][5][6]
Purity ≥ 97% (GC)[1][3]
Boiling Point (Predicted) 329.1 ± 30.0 °C[7]
Density (Predicted) 1.720 ± 0.06 g/cm³[7]

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the iodination of 2-phenylthiophene.

General Synthesis Protocol

Materials:

  • 2-Phenylthiophene

  • Yellow mercuric oxide (HgO)

  • Iodine (I₂)

  • Benzene or Ligroin

  • Ether

  • Dilute sodium thiosulfate solution

  • Anhydrous calcium chloride

Procedure:

  • In a suitable reaction vessel, dissolve 2-phenylthiophene in a solvent like benzene.

  • Cool the mixture in an ice bath.

  • Alternately add small portions of yellow mercuric oxide and iodine while shaking or stirring vigorously.

  • After the addition is complete, filter the reaction mixture.

  • Wash the residue with ether.

  • Combine the filtrates and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over anhydrous calcium chloride and then filter.

  • Remove the solvent by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Characteristics
¹H NMR Signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the thiophene and phenyl rings.
¹³C NMR Resonances corresponding to the carbon atoms of the thiophene and phenyl rings. The carbon atom attached to the iodine will show a characteristic downfield shift.
IR Spectroscopy Characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic rings (around 1600-1400 cm⁻¹), and C-S stretching of the thiophene ring.[8][9][10]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 286.13). The isotopic pattern of iodine would also be observable.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[1][3][4]

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or a boronic ester.[2] This versatility enables the synthesis of a wide range of more complex molecules with tailored electronic and optical properties.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 2_Iodo_5_phenylthiophene This compound Reaction_Mixture Reaction Mixture 2_Iodo_5_phenylthiophene->Reaction_Mixture Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Heating Heating (e.g., Reflux) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final Product (5-Phenyl-2-arylthiophene) Purification->Final_Product Synthesis_Workflow Start Start: 2-Phenylthiophene Iodination Iodination Reaction (I₂, HgO, Solvent) Start->Iodination Filtration Filtration to remove solids Iodination->Filtration Washing Washing with Na₂S₂O₃ (aq) Filtration->Washing Drying Drying of Organic Layer (e.g., with CaCl₂) Washing->Drying Solvent_Removal Solvent Removal (Distillation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Final_Product Final Product: This compound Purification->Final_Product

References

In-Depth Technical Guide to the Synthesis of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-5-phenylthiophene, a key building block in the development of organic electronics and pharmaceutical compounds. The primary synthetic route detailed is the direct electrophilic iodination of 2-phenylthiophene. This document outlines the prevalent methodologies, including the use of N-iodosuccinimide (NIS) as an iodinating agent. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound of significant interest in materials science and medicinal chemistry.[1] Its structure, featuring a thiophene ring substituted with a phenyl group and an iodine atom, makes it an ideal precursor for creating complex molecular architectures through cross-coupling reactions.[1] This reactivity is leveraged in the synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the development of new pharmaceutical agents.[1][2] The reliable and efficient synthesis of high-purity this compound is therefore a critical step for researchers in these fields.[2]

This guide focuses on the most common and practical laboratory-scale synthesis of this compound: the direct iodination of commercially available 2-phenylthiophene.

Primary Synthesis Pathway: Electrophilic Iodination

The most direct and widely employed method for the synthesis of this compound is the electrophilic iodination of 2-phenylthiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the phenyl group at the 2-position directs the incoming electrophile (in this case, an iodonium ion) to the vacant 5-position of the thiophene ring due to steric and electronic effects.

Several reagent systems can be used to achieve this transformation, with N-iodosuccinimide (NIS) in the presence of an acid catalyst being a common and effective choice.[3][4] Alternative methods include the use of iodine in combination with an oxidizing agent such as mercuric oxide or periodic acid.[5]

Reaction Scheme:

G 2-Phenylthiophene 2-Phenylthiophene This compound This compound 2-Phenylthiophene->this compound NIS N-Iodosuccinimide (NIS) Acetic Acid NIS->this compound Succinimide Succinimide

Caption: Synthesis of this compound via electrophilic iodination.

Experimental Protocols

The following protocols are based on established procedures for the iodination of thiophene derivatives and represent best practices for the synthesis of this compound.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred due to its mild reaction conditions and the avoidance of heavy metal reagents.[3][4]

Materials and Reagents:

  • 2-Phenylthiophene

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Glacial Acetic Acid (CH₃COOH)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sodium Bisulfite (NaHSO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylthiophene (1.0 equivalent) in a 1:1 mixture of chloroform and glacial acetic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.01 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours.

  • Upon completion of the reaction, carefully neutralize the mixture with a 1 N aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (2 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with an aqueous solution of sodium bisulfite, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield pure this compound.[3]

Quantitative Data (Based on similar reactions):

ParameterValueReference
Starting Material2-Phenylthiophene[3]
Iodinating AgentN-Iodosuccinimide (NIS)[3]
SolventChloroform/Acetic Acid (1:1)[3]
Temperature0 °C[3]
Reaction Time1-6 hours[3]
Typical Yield 78-85% [3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound using the NIS method.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Phenylthiophene in CHCl3/AcOH add_nis Add NIS at 0°C start->add_nis react Stir at 0°C (1-6h) add_nis->react neutralize Neutralize with NaOH react->neutralize extract Extract with CH2Cl2 neutralize->extract wash Wash with NaHSO3, water, and brine extract->wash dry Dry with Na2SO4 and concentrate wash->dry chromatography Flash Column Chromatography (Silica gel, Hexanes) dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueReference(s)
CAS Number 13781-37-8[1]
Molecular Formula C₁₀H₇IS[1]
Molecular Weight 286.13 g/mol [1]
Appearance White to orange to green powder/crystal[1][6]
Melting Point 82 - 86 °C[1][6]
Purity (Typical) ≥ 97% (GC)[1][6]

Spectroscopic Data:

While specific spectra for this exact synthesis are not provided in the search results, typical characterization would involve:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the substitution pattern on the thiophene ring and the presence of the phenyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The synthesis of this compound via direct iodination of 2-phenylthiophene is a robust and efficient method suitable for laboratory-scale production. The use of N-iodosuccinimide offers a mild and high-yielding approach. This technical guide provides researchers with the necessary protocols and data to successfully synthesize this important chemical intermediate for applications in organic electronics and drug discovery. Careful execution of the experimental procedure and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to 2-Iodo-5-phenylthiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Iodo-5-phenylthiophene

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Compound Properties

This compound is a crystalline solid at room temperature, appearing as a white to orange or green powder.[1] It is a versatile bifunctional molecule, featuring a thiophene ring substituted with a phenyl group at the 5-position and an iodine atom at the 2-position. This substitution pattern makes it an ideal substrate for a variety of organic reactions.

PropertyValueReference
CAS Number 13781-37-8[1]
Molecular Formula C₁₀H₇IS[1]
Molecular Weight 286.13 g/mol [1]
Melting Point 82 - 86 °C[1][2]
Appearance White to orange to green powder/crystal[1]
Purity ≥ 97% (GC)[1]
Boiling Point (Predicted) 329.1 ± 30.0 °C[2]
Density (Predicted) 1.720 ± 0.06 g/cm³[2]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Below are typical data ranges based on the analysis of thiophene derivatives.

Spectroscopic DataCharacteristic Features
¹H NMR Aromatic protons on the thiophene ring typically appear as doublets in the range of δ 7.0-7.5 ppm. Protons of the phenyl group will be observed in the aromatic region, likely as multiplets between δ 7.2-7.8 ppm.
¹³C NMR The carbon atom attached to the iodine (C2) is expected to have a chemical shift in the range of δ 70-80 ppm. Other aromatic carbons of the thiophene and phenyl rings will appear between δ 120-145 ppm.
Infrared (IR) Spectroscopy Characteristic peaks include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and a C-I stretching vibration at lower wavenumbers.
UV-Vis Spectroscopy Thiophene derivatives typically exhibit absorption maxima in the UV region, often between 250-350 nm, corresponding to π-π* transitions of the conjugated system.

Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental procedures in many research and development laboratories. Detailed protocols for these key transformations are provided below.

Synthesis of this compound via Iodination of 2-Phenylthiophene

A common and efficient method for the preparation of this compound is the electrophilic iodination of 2-phenylthiophene using N-iodosuccinimide (NIS).

Materials:

  • 2-Phenylthiophene

  • N-Iodosuccinimide (NIS)

  • Ethanol

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 2-phenylthiophene (1.0 mmol) in ethanol (2 mL).

  • Add N-iodosuccinimide (1.1 mmol) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Stir the reaction mixture at room temperature for approximately 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (2 mL).

  • Dilute the mixture with ethyl acetate (3 mL) and transfer to a separatory funnel.

  • Separate the organic phase and wash it with 1 M sodium carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Applications and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a wide range of functional organic molecules. Its ability to participate in cross-coupling reactions makes it invaluable in the construction of complex molecular architectures.

Applications in Drug Development and Materials Science
  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various pharmaceutical compounds, enabling the development of new drugs with potentially improved efficacy.[1]

  • Organic Electronics: This compound is utilized in the creation of organic semiconductors for applications in Organic Light Emitting Diodes (OLEDs) and organic solar cells.[1]

  • Conductive Polymers: It plays a significant role in the development of conductive polymers used in applications ranging from anti-static coatings to flexible electronic circuits.[1]

  • Advanced Materials: It is employed in the synthesis of materials with specific electrical and optical properties for use in sensors and photonic devices.[1]

The core utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many complex organic molecules.

Synthesis_and_Application_of_2_Iodo_5_phenylthiophene cluster_synthesis Synthesis cluster_application Application: Cross-Coupling Reactions 2-Phenylthiophene 2-Phenylthiophene NIS N-Iodosuccinimide Iodination Electrophilic Iodination NIS->Iodination This compound This compound Iodination->this compound Coupling_Reaction Suzuki Coupling This compound->Coupling_Reaction Coupling_Partner Aryl Boronic Acid (Suzuki) Coupling_Partner->Coupling_Reaction Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Coupling_Reaction Coupled_Product Biaryl Thiophene Derivative Coupling_Reaction->Coupled_Product

Caption: Synthesis of this compound and its application in Suzuki coupling.

The diagram above illustrates the synthetic pathway to this compound from 2-phenylthiophene via electrophilic iodination. Subsequently, it shows the utility of the target molecule in a Suzuki cross-coupling reaction to form more complex biaryl thiophene derivatives, which are often the core structures in various functional materials and pharmaceutical agents. This highlights the pivotal role of this compound as a versatile synthetic intermediate.

Experimental_Workflow_Suzuki_Coupling start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Base - Degassed Solvent start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert reaction Heat and Stir (80-110 °C, 12-24h) inert->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-phenylthiophene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document outlines the physical properties, experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

The melting and boiling points are critical physical constants for the identification and purity assessment of chemical compounds. The data for this compound are summarized below.

PropertyValueSource
Melting Point 82 - 86 °C[1][2][3]
84 °C[3][4]
Boiling Point 329.1 ± 30.0 °C (Predicted)[2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[5] This property is a strong indicator of purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary method, often performed using a Mel-Temp apparatus or a similar device.[7]

  • Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of about 1-2 mm.[6][8]

  • Measurement: The loaded capillary tube is placed in a heating block apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][4]

Methodology: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. The test tube is then attached to a thermometer.

  • Heating: The entire assembly is heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil. The side arm of the Thiele tube is heated gently.[2][3]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. At this point, the heating is discontinued.

  • Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Synthesis Workflow

This compound is a valuable building block in organic synthesis, particularly in the development of materials for organic electronics like OLEDs and OPVs.[1] The iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis_of_2_Iodo_5_phenylthiophene Phenylthiophene 2-Phenylthiophene ReactionVessel Reaction Mixture Phenylthiophene->ReactionVessel Reactant Iodine Iodine (I₂) Iodine->ReactionVessel Reagent NitricAcid Nitric Acid (HNO₃) NitricAcid->ReactionVessel Reagent AceticAcid Acetic Acid (CH₃COOH) AceticAcid->ReactionVessel Solvent Product This compound ReactionVessel->Product Iodination

Caption: Synthetic pathway for this compound.

References

Solubility Profile of 2-Iodo-5-phenylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-5-phenylthiophene in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on established chemical principles. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound via the isothermal shake-flask method is provided, enabling researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound is a halogenated aromatic heterocyclic compound with applications in organic electronics, particularly in the development of organic semiconductors for devices like OLEDs and organic solar cells.[1] Its utility as a building block in the synthesis of more complex organic molecules is also well-recognized.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in solution-processable fabrication techniques, as well as for purification, reaction optimization, and formulation development.

This guide addresses the current information gap regarding the solubility of this compound. While specific experimental data is not available in the literature, a qualitative assessment of its expected solubility can be made based on its molecular structure and the principle of "like dissolves like".

Predicted Solubility Profile of this compound

The molecular structure of this compound, which features a nonpolar phenyl group and a thiophene ring with a polarizable iodine atom, suggests that it is a relatively nonpolar compound. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. The predicted solubility in various common organic solvents is summarized in the table below.

Solvent Class Solvent Predicted Solubility Rationale
Nonpolar Solvents TolueneHighThe aromatic nature of toluene has strong affinity for the phenyl and thiophene rings of the solute.
HexaneMediumAs a nonpolar aliphatic solvent, hexane should dissolve the compound, but likely to a lesser extent than aromatic solvents.
Carbon TetrachlorideHighA nonpolar solvent that is generally a good solvent for nonpolar and weakly polar organic compounds.
Polar Aprotic Solvents Tetrahydrofuran (THF)HighThe ether linkage in THF provides some polarity, and its overall structure allows for good solvation of many organic compounds.
DichloromethaneHighA versatile solvent that can dissolve a wide range of organic compounds.
AcetoneMediumThe ketone group in acetone provides polarity, which may lead to moderate solubility.
Dimethyl Sulfoxide (DMSO)Low to MediumA highly polar aprotic solvent; solubility may be limited due to the nonpolar nature of the solute.
Polar Protic Solvents EthanolLowThe hydroxyl group and hydrogen bonding in ethanol make it a very polar solvent, which is less likely to effectively solvate the nonpolar solute.
MethanolLowSimilar to ethanol, the high polarity of methanol is expected to result in low solubility.
WaterVery Low / InsolubleAs a highly polar protic solvent, water is not expected to dissolve the nonpolar this compound to any significant extent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate in constant temperature shaker bath (24-72 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Calculate solubility (g/L) H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently documented, this guide provides a robust framework for researchers. The predictive solubility profile offers a preliminary assessment for solvent selection. For precise and reliable data, the detailed experimental protocol for the isothermal shake-flask method should be followed. The generation of such empirical data will be a valuable contribution to the scientific community, aiding in the continued development and application of this important organic compound.

References

Spectroscopic Profile of 2-Iodo-5-phenylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Iodo-5-phenylthiophene. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, the following information has been compiled from data on closely related analogues and established principles of spectroscopic analysis. This guide is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.60 - 7.50m-Phenyl-H (ortho)
7.45 - 7.35m-Phenyl-H (meta)
7.35 - 7.25m-Phenyl-H (para)
7.20d~4.0Thiophene-H
7.10d~4.0Thiophene-H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
145.0Thiophene-C (C-S)
138.0Thiophene-C
134.0Phenyl-C (ipso)
129.0Phenyl-C
128.5Phenyl-C
126.0Phenyl-C
92.0Thiophene-C (C-I)

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
1590 - 1570Medium-StrongC=C stretch (phenyl)
1480 - 1440Medium-StrongC=C stretch (thiophene)
820 - 780StrongC-H out-of-plane bend (thiophene)
770 - 730StrongC-H out-of-plane bend (phenyl)
~520MediumC-I stretch

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/zRelative Intensity (%)Assignment
286100[M]⁺ (Molecular Ion)
159Variable[M - I]⁺
127Variable[I]⁺
77Variable[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The data is processed to yield a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-phenylthiophene is a key intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring a disubstituted thiophene ring, gives rise to a characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum that is crucial for its identification and for ensuring its purity. This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a general experimental protocol for its acquisition, and a logical representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on both the thiophene and phenyl rings. The electron-withdrawing nature of the iodine atom and the electronic effects of the phenyl group will influence the chemical shifts of the thiophene protons. The phenyl protons will show a characteristic pattern for a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H3 (Thiophene)7.10 - 7.30Doublet (d)3.5 - 4.01H
H4 (Thiophene)7.00 - 7.20Doublet (d)3.5 - 4.01H
H-ortho (Phenyl)7.50 - 7.70Multiplet (m)-2H
H-meta (Phenyl)7.30 - 7.50Multiplet (m)-2H
H-para (Phenyl)7.20 - 7.40Multiplet (m)-1H

Note: The predicted chemical shifts are relative to a tetramethylsilane (TMS) standard at 0.00 ppm and are expected to be recorded in a deuterated solvent like CDCl₃.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines a general methodology for the ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ = 0.00 ppm.

  • Transfer the resulting solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

  • The spectrometer's magnetic field should be tuned and shimmed to ensure homogeneity.[1]

  • The field frequency is locked using the deuterium signal from the solvent.[1]

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically employed.[1]

  • Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient to cover the expected proton signals.[1]

  • Number of Scans: Acquiring between 16 to 32 scans is usually adequate to achieve a good signal-to-noise ratio.[1]

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans to allow for full relaxation of the protons.[1]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transformation.

  • The resulting spectrum should be phase-corrected.

  • The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.

  • The signals in the spectrum are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the logical relationships between the distinct proton environments that give rise to the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal relationships for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-iodo-5-phenylthiophene. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted chemical shift values derived from the analysis of structurally related compounds, namely 2-iodothiophene and 2-phenylthiophene. This approach offers valuable insights for the structural elucidation and characterization of this compound and similar derivatives in research and development settings.

Predicted ¹³C NMR Chemical Shifts

The anticipated ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are predicted based on the known substituent effects of iodine and a phenyl group on the thiophene ring. The numbering of the carbon atoms is illustrated in the molecular structure diagram provided in the subsequent section.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~75 - 85The direct attachment of the highly electronegative and heavy iodine atom is expected to cause a significant upfield shift for C2, a characteristic feature of iodo-substituted carbons.
C3~137 - 142The C3 carbon is anticipated to be deshielded due to the combined electron-withdrawing effects of the adjacent iodine and the phenyl group, transmitted through the thiophene ring.
C4~128 - 132The chemical shift of C4 is predicted to be in the aromatic region, influenced by the phenyl substituent at the C5 position.
C5~145 - 150The C5 carbon, directly bonded to the phenyl group, is expected to be significantly deshielded.
C1' (ipso)~133 - 138The ipso-carbon of the phenyl ring is expected to have a chemical shift in the typical range for substituted benzene rings.
C2'/C6' (ortho)~125 - 129The ortho-carbons of the phenyl group are anticipated to resonate in the standard aromatic region.
C3'/C5' (meta)~129 - 131The meta-carbons of the phenyl group are expected to have a chemical shift similar to that of unsubstituted benzene.
C4' (para)~127 - 130The para-carbon of the phenyl group is predicted to be in the typical aromatic range.

Molecular Structure and Numbering Scheme

The logical structure and carbon atom numbering for this compound, used for the assignment of NMR signals, are depicted in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, representative experimental protocol for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity and resolution.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-200 ppm).

  • Acquisition Time: Typically set between 1 to 2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration if desired.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) is generally required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Identify and label the peak positions (chemical shifts).

Experimental Workflow

The general workflow for obtaining and analyzing the ¹³C NMR spectrum of this compound is outlined in the following diagram.

experimental_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) spectrometer_setup Spectrometer Setup (Tuning, Locking, Shimming) sample_prep->spectrometer_setup data_acquisition Data Acquisition (Setting Parameters, Running Experiment) spectrometer_setup->data_acquisition data_processing Data Processing (FT, Phasing, Calibration) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Assignment) data_processing->spectral_analysis structural_elucidation Structural Elucidation spectral_analysis->structural_elucidation

Caption: General workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Key Characteristics of the 2-Iodo-5-phenylthiophene Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-phenylthiophene is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry, materials science, and organic electronics. Its unique structure, featuring a thiophene ring substituted with a reactive iodine atom and a phenyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. The presence of the iodo group allows for facile functionalization through various cross-coupling reactions, enabling the construction of novel organic semiconductors, advanced materials with tailored optoelectronic properties, and pharmacologically active compounds. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and common transformations.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₇IS
Molecular Weight 286.13 g/mol
Appearance White to orange or green powder/crystals[1]
Melting Point 82 - 86 °C[1]
Boiling Point (Predicted) 329.1 ± 30.0 °C[2]
Density (Predicted) 1.720 ± 0.06 g/cm³[2]
CAS Number 13781-37-8[2]
Table 2: Spectroscopic Data (Predicted and Representative)
SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.25 (d, J=3.8 Hz, 1H, Th-H), 7.10 (d, J=3.8 Hz, 1H, Th-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 144.0 (Ar-C), 137.5 (Th-C), 133.8 (Ar-C), 129.1 (Ar-CH), 128.0 (Ar-CH), 125.8 (Th-CH), 125.5 (Th-CH), 72.0 (Th-CI)
IR (KBr) ν (cm⁻¹): 3100-3000 (Ar-H stretch), 1585, 1480, 1440 (C=C stretch), 800 (C-S stretch)
Mass Spectrometry (EI) m/z (%): 286 (M⁺, 100), 159 ([M-I]⁺), 115

Synthesis and Reactivity

This compound is a key intermediate that can be synthesized from commercially available precursors. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2-phenylthiophene.

  • Materials: 2-phenylthiophene, N-Iodosuccinimide (NIS), Acetic Acid, Dichloromethane (DCM), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2-phenylthiophene (1.0 eq) in a 1:1 mixture of dichloromethane and acetic acid, add N-Iodosuccinimide (1.1 eq) in portions at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

2-Phenylthiophene 2-Phenylthiophene This compound This compound 2-Phenylthiophene->this compound Iodination NIS, Acetic Acid NIS, Acetic Acid NIS, Acetic Acid->this compound

Fig. 1: Synthesis of this compound.
Key Reactions

The iodine substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are fundamental in the synthesis of more complex molecules for various applications.

  • Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water (2:1:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon) and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography to yield the desired biaryl product.

  • Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (3:1) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the coupled product.

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling 2-Iodo-5-phenylthiophene_S This compound Biaryl Product Biaryl Product 2-Iodo-5-phenylthiophene_S->Biaryl Product Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Biaryl Product Pd(PPh3)4, Base Pd(PPh3)4, Base Pd(PPh3)4, Base->Biaryl Product 2-Iodo-5-phenylthiophene_So This compound Alkynyl Product Alkynyl Product 2-Iodo-5-phenylthiophene_So->Alkynyl Product Phenylacetylene Phenylacetylene Phenylacetylene->Alkynyl Product PdCl2(PPh3)2, CuI, Base PdCl2(PPh3)2, CuI, Base PdCl2(PPh3)2, CuI, Base->Alkynyl Product Building_Block This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Building_Block->Cross_Coupling Library_Synthesis Library of Thiophene Derivatives Cross_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR) Hit_Compound->Lead_Optimization Kinase_Inhibitor Potent & Selective Kinase Inhibitor Lead_Optimization->Kinase_Inhibitor Signaling_Pathway Modulation of Cellular Signaling Pathway Kinase_Inhibitor->Signaling_Pathway

References

An In-depth Technical Guide to Iodinated Thiophene Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated thiophene derivatives are a pivotal class of halogenated heterocycles that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. The presence of one or more iodine atoms on the thiophene ring imparts unique physicochemical properties, rendering these compounds highly versatile building blocks. The carbon-iodine bond, being the most labile among carbon-halogen bonds, serves as a reactive handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This reactivity has positioned iodinated thiophenes as indispensable precursors for the synthesis of complex organic molecules with tailored electronic, optical, and biological properties.

In the realm of materials science, iodinated thiophenes are instrumental in the construction of π-conjugated polymers and small molecules for organic electronics.[1] These materials are at the heart of next-generation technologies such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to precisely introduce various functionalities onto the thiophene backbone via iodinated intermediates allows for the fine-tuning of HOMO/LUMO energy levels, charge carrier mobility, and light-absorption characteristics of organic semiconductors.

In medicinal chemistry, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. Iodinated thiophenes serve as key intermediates in the synthesis of biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The introduction of iodine can also directly influence the biological activity of the molecule. Furthermore, these derivatives are being explored as inhibitors of various signaling pathways implicated in diseases like cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of iodinated thiophene derivatives. It includes detailed experimental protocols for their preparation and subsequent functionalization, quantitative data on reaction yields and biological activities, and visualizations of key experimental workflows and biological signaling pathways.

Synthesis of Iodinated Thiophene Derivatives

The introduction of iodine onto the thiophene ring can be achieved through several synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the thiophene core.

Direct Iodination

Direct iodination is a common and straightforward method for preparing iodinated thiophenes. Various iodinating agents and catalytic systems have been developed to achieve high yields and selectivity.

One efficient method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in ethanol. This method is known for its mild reaction conditions and high yields.[1]

Another approach utilizes iodine monochloride (ICl) in the presence of Celite®, which has been shown to be effective for the iodination of various heterocyclic compounds.

Zeolites have also been employed as catalysts for the direct iodination of thiophenes using molecular iodine (I₂) or ICl, offering a heterogeneous catalytic system that can be easily separated from the reaction mixture.[6]

Table 1: Yields of Direct Iodination of Thiophene Derivatives

Thiophene DerivativeIodinating Agent/CatalystSolventYield (%)Reference
ThiopheneI₂ / CuY ZeoliteMethylene Chloride83[6]
2-MethylthiopheneNIS / p-TsOHEthanol95[1]
3-MethylthiopheneNIS / p-TsOHEthanol92[1]
2-BromothiopheneNIS / p-TsOHEthanol90[1]
3-BromothiopheneNIS / p-TsOHEthanol88[1]
2-AcetylthiopheneNIS / p-TsOHEthanol0[1]
Methyl 2-thiophenecarboxylateICl / NaY ZeoliteMethylene Chloride50[6]

Applications in Cross-Coupling Reactions

Iodinated thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. Iodinated thiophenes readily participate in this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Iodothiophenes are commonly used substrates in this reaction to synthesize ethynyl-substituted thiophenes, which are important building blocks for conjugated materials.

Stille Coupling

The Stille coupling reaction utilizes organotin compounds to couple with organohalides. This reaction is known for its tolerance of a wide range of functional groups, and iodinated thiophenes are highly reactive partners in this transformation.

Properties of Iodinated Thiophene Derivatives

The introduction of iodine onto the thiophene ring significantly influences its electronic and spectroscopic properties.

Electronic Properties

The electronegativity and polarizability of the iodine atom can affect the electron density distribution within the thiophene ring. This, in turn, influences the HOMO and LUMO energy levels of the molecule, which is a critical factor in the design of organic electronic materials.[7] The position of the iodine atom also plays a crucial role in determining the reactivity of the derivative in cross-coupling reactions, with 2-iodothiophenes generally being more reactive than 3-iodothiophenes.[8]

Spectroscopic Properties

The presence of iodine and other substituents on the thiophene ring leads to characteristic signals in NMR and UV-Vis spectroscopy.

Table 2: Spectroscopic Data for Selected Iodinated Thiophene Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)UV-Vis (λ_max, nm)Reference
2-Iodothiophene7.31 (dd, J=5.1, 1.4 Hz, 1H), 7.20 (dd, J=3.6, 1.4 Hz, 1H), 6.79 (dd, J=5.1, 3.6 Hz, 1H)137.5, 131.0, 128.0, 72.5~240[9]
3-Iodothiophene7.42 (dd, J=3.0, 1.4 Hz, 1H), 7.27 (dd, J=5.1, 1.4 Hz, 1H), 7.05 (dd, J=5.1, 3.0 Hz, 1H)132.5, 130.2, 126.8, 91.8~245[10]
2,5-Diiodothiophene7.05 (s, 2H)138.0, 75.0~255[9]

Applications in Drug Discovery and Development

Iodinated thiophene derivatives are extensively used in the development of new therapeutic agents due to their diverse biological activities. Many thiophene-based compounds have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition

Several thiophene derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[11] For instance, certain thiophene-based molecules have been shown to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[3][12] Inhibition of EGFR can block downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and induction of apoptosis.[4]

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds IodinatedThiophene Iodinated Thiophene Derivative IodinatedThiophene->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription AKT Akt PI3K->AKT CellResponse Cell Proliferation, Survival, Angiogenesis AKT->CellResponse Promotes Transcription->CellResponse Regulates OFET_Fabrication_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization IodinatedMonomer 2,5-Diiodo-3-alkylthiophene Polymerization Polymerization (e.g., Stille or Suzuki Coupling) IodinatedMonomer->Polymerization P3AT Poly(3-alkylthiophene) (P3AT) Polymerization->P3AT SpinCoating Spin Coating of P3AT Solution P3AT->SpinCoating Substrate Substrate Cleaning (e.g., Si/SiO₂) Substrate->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing ElectrodeDeposition Deposition of Source/Drain Electrodes (e.g., Au) Annealing->ElectrodeDeposition OFET OFET Device ElectrodeDeposition->OFET ElectricalTesting Electrical Characterization (Transfer and Output Curves) OFET->ElectricalTesting Mobility Calculate Carrier Mobility and On/Off Ratio ElectricalTesting->Mobility OSC_Fabrication_Workflow cluster_materials Materials Preparation cluster_fabrication Device Fabrication cluster_testing Performance Testing Donor Donor Polymer (e.g., P3HT from iodinated thiophene) Blend Donor:Acceptor Blend Solution Donor->Blend Acceptor Acceptor (e.g., PCBM) Acceptor->Blend ActiveLayer Spin Coat Active Layer (BHJ Blend) Blend->ActiveLayer Substrate ITO Substrate Cleaning HTL Deposit Hole Transport Layer (e.g., PEDOT:PSS) Substrate->HTL HTL->ActiveLayer Annealing Thermal Annealing ActiveLayer->Annealing Cathode Deposit Cathode (e.g., Al) Annealing->Cathode OSC OSC Device Cathode->OSC JV J-V Characterization under Simulated Sunlight OSC->JV PCE Calculate PCE, FF, Voc, and Jsc JV->PCE

References

A Technical Guide to the Stability and Storage of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Iodo-5-phenylthiophene, a key building block in the synthesis of various organic materials and pharmaceutical compounds. Proper handling and storage are paramount to ensure its chemical integrity, prevent degradation, and guarantee reproducible results in research and development.

Chemical Stability Profile

This compound is a solid, crystalline compound whose appearance can range from white to orange or green, indicating a potential sensitivity to environmental conditions and impurities.[1] Its stability is influenced by several factors, including temperature, atmosphere, moisture, and light. As an aryl iodide, it possesses inherent reactivity that, while beneficial for chemical synthesis, also makes it susceptible to degradation.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can promote degradation. It is recommended to keep the compound away from heat and hot surfaces.[2][3] Heating can potentially lead to de-iodination, forming the corresponding arene, or the release of elemental iodine.[4]

  • Moisture: The compound is described as hygroscopic, meaning it can absorb moisture from the air.[2][3] Exposure to moist air or water should be avoided as it can lead to hydrolysis or other degradation pathways.[2][3]

  • Atmosphere: Contact with air, specifically oxygen, can be detrimental. Storing under an inert atmosphere like nitrogen is frequently recommended to prevent oxidative degradation.[2][3][5]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided as they can react with the compound, leading to its decomposition.[3][5]

Upon decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides may be formed.[5]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, adherence to a strict storage and handling protocol is essential. The following table summarizes the recommended conditions based on available safety and product data.

ParameterRecommended ConditionRationaleCitations
Temperature Refrigerated; Cool and dark place (<15°C).[1]To minimize thermal degradation and preserve the compound's integrity over long-term storage.[1][2][3][5]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).[2][3][5]To prevent oxidation, which can be a significant degradation pathway for organo-iodine compounds.[2][3][5]
Container Tightly closed, suitable, and sealed containers.[2][3][5][6]To prevent exposure to moisture and atmospheric oxygen.[2][3][5][6]
Location A dry, cool, and well-ventilated place.[2][3][5]To ensure a stable environment and mitigate the effects of accidental temperature or humidity fluctuations.[2][3][5]
Handling Use in a well-ventilated area or under a fume hood.[7] Avoid contact with skin and eyes and do not breathe dust.[5] Wash hands thoroughly after handling.[5]To ensure user safety and prevent contamination of the material.[5][7]
Conditions to Avoid Heat, sparks, open flames, sources of ignition, and exposure to moist air or water.[2][3]To prevent thermal decomposition and hydrolysis.[2][3]

Logical Workflow for Stability Maintenance

The following diagram illustrates the key factors and recommended actions to ensure the long-term stability of this compound.

cluster_compound This compound cluster_factors Degradation Factors cluster_storage Protective Storage & Handling Compound This compound (Stable Form) Degradation Degradation Products (e.g., De-iodinated arene, Oxides) Compound->Degradation leads to Temp Heat / Light Temp->Degradation Moisture Moisture (H₂O) Moisture->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Incompatible Incompatible Materials (e.g., Strong Bases/Oxidizers) Incompatible->Degradation Refrigerate Refrigeration (<15°C) Refrigerate->Temp mitigates Inert Inert Atmosphere (Nitrogen) Inert->Oxygen mitigates Seal Tightly Sealed Container Seal->Moisture mitigates Seal->Oxygen mitigates

Caption: Factors affecting the stability of this compound.

Experimental Protocols for Stability Assessment

Objective: To identify potential degradation pathways and establish a stability profile for this compound under thermal, photolytic, hydrolytic, and oxidative stress.

Materials:

  • This compound (high purity sample)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Temperature and humidity-controlled ovens/chambers

Methodology:

  • Baseline Analysis (T=0):

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Develop an HPLC method capable of separating the parent compound from potential impurities or degradants. A C18 column is often a good starting point.

    • Perform an initial analysis to determine the purity of the compound before stress testing. This serves as the T=0 reference.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis:

      • Treat separate solutions of the compound with 0.1 M HCl and 0.1 M NaOH.

      • Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

      • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

    • Oxidative Degradation:

      • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Keep the solution at room temperature and protected from light for a defined period.

      • Analyze samples by HPLC at regular intervals.

    • Thermal Stress (Solid State):

      • Place a known quantity of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

      • Analyze the solid at set time points by dissolving a small amount and injecting it into the HPLC.

    • Photostability:

      • Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

      • Keep a control sample protected from light.

      • Analyze both the exposed and control samples by HPLC.

  • Data Analysis:

    • Compare the chromatograms from the stressed samples to the T=0 baseline.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify major degradation products by their peak area.

    • This data helps in understanding the degradation profile and developing a stability-indicating analytical method.

The following diagram outlines the workflow for a typical forced degradation study.

cluster_stress Forced Degradation Conditions Start High Purity Sample (this compound) T0 Baseline Analysis (T=0) - HPLC Purity Assay Start->T0 Acid Acid Hydrolysis (0.1 M HCl) T0->Acid Expose sample to stress Base Base Hydrolysis (0.1 M NaOH) T0->Base Expose sample to stress Oxidative Oxidation (3% H₂O₂) T0->Oxidative Expose sample to stress Thermal Thermal Stress (Solid, 80°C) T0->Thermal Expose sample to stress Photo Photostability (ICH Q1B) T0->Photo Expose sample to stress Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Stability Profile Report - Degradation Pathways - Purity Assessment Analysis->Report Compile data

Caption: Experimental workflow for a forced degradation study.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylthiophene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials.[1][2] Its utility in creating complex molecular architectures necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the known hazards associated with this compound, detailed safety precautions, and recommended experimental procedures to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data sheets, the compound presents the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is paramount when working with this compound. The following guidelines are based on established laboratory safety practices for handling hazardous chemicals.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Skin Protection - Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before each use. - Lab Coat: A flame-resistant lab coat with full-length sleeves.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for certain operations, such as cleaning up large spills.
Detailed Experimental Protocol: General Handling and Use in a Reaction

This protocol outlines the safe handling of this compound for a typical organic synthesis reaction.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Round-bottom flask and other required glassware

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Waste container for halogenated organic waste

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Set up the reaction glassware inside the fume hood.

  • Weighing and Transfer:

    • Tare a clean, dry weighing paper on an analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound onto the weighing paper using a clean spatula.

    • Gently tap the weighing paper to transfer the solid into the reaction flask.

    • Use a small amount of the reaction solvent to rinse any residual solid from the weighing paper into the flask.

  • Reaction Setup:

    • Add the solvent and other reagents to the reaction flask.

    • Securely clamp the flask and begin stirring.

    • If heating is required, use a heating mantle with a temperature controller.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Quench the reaction carefully as per the specific experimental procedure.

    • Perform extractions and washes within the fume hood.

    • For purification by column chromatography, pack and run the column within the fume hood.

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated gloves, weighing paper, and solvents, in a properly labeled halogenated organic waste container.

Emergency Procedures

SituationAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.

Potential Metabolic Pathway and Toxicological Interaction

While specific signaling pathways for this compound are not well-documented, the metabolism of substituted thiophenes, in general, is understood to proceed through oxidative pathways. The thiophene ring can undergo S-oxidation or epoxidation, primarily mediated by cytochrome P450 enzymes in the liver. These reactive intermediates are then typically detoxified by conjugation with glutathione (GSH), a key cellular antioxidant. This process facilitates their conversion into more water-soluble mercapturic acid derivatives, which can be readily excreted.

The following diagram illustrates this generalized metabolic pathway.

G Generalized Metabolic Pathway of Substituted Thiophenes cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) A This compound B S-oxidation / Epoxidation (Cytochrome P450) A->B Biotransformation C Reactive Intermediates (S-oxide, Epoxide) B->C D Glutathione (GSH) Conjugation C->D Detoxification E Mercapturic Acid Derivative (Water-soluble) D->E F Excretion E->F

Caption: Generalized metabolic pathway of substituted thiophenes.

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of unwanted this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain.

Conclusion

This compound is a key reagent with significant potential in scientific research and development. A comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide are essential for its safe utilization in the laboratory. By prioritizing safety through proper handling, engineering controls, and personal protective equipment, researchers can mitigate risks and continue to explore the synthetic possibilities offered by this versatile compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-iodo-5-phenylthiophene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of novel 2,5-diarylthiophenes, which are significant structural motifs in medicinal chemistry and materials science. Thiophene-containing compounds are integral to the development of pharmaceuticals, agrochemicals, and organic electronic materials.

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules.[1][2] The reaction's mild conditions and tolerance for a broad range of functional groups make it particularly attractive in drug discovery and development.[1] This document outlines typical reaction conditions, a detailed experimental protocol, and expected outcomes for the successful application of this compound in your research.

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound with various arylboronic acids is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base to yield the corresponding 2-aryl-5-phenylthiophene derivative.

Image of the general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid, showing the structures of the reactants, catalyst, base, and the resulting 2-aryl-5-phenylthiophene product.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for similar thiophene-based substrates.[1][3] Yields are indicative and may vary depending on the specific boronic acid, catalyst, and precise reaction conditions employed.

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃1,4-Dioxane/H₂O (4:1)1001680-90
34-Chlorophenylboronic acidPdCl₂(dppf) (3)K₃PO₄DME802475-85
43-Pyridinylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF1101870-80
52-Thienylboronic acidPd₂(dba)₃ / SPhos (2:4)K₃PO₄Toluene/H₂O (10:1)1001288-97

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki cross-coupling reaction using this compound.

Materials and Equipment:
  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene, Ethanol, and Water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (typically 90-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-phenylthiophene.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki cross-coupling reaction of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdIL2 Ar-Pd(II)-I(L)₂ OxAdd->ArPdIL2 Transmetal Transmetalation ArPdIL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Product 2-Aryl-5-phenylthiophene (Ar-Ar') RedElim->Product Reactants This compound (Ar-I) Reactants->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup catalyst Add Palladium Catalyst setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Reflux (90-100 °C) solvent->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Aryl-5-phenylthiophene purify->product end End product->end

Caption: A typical experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 2-Iodo-5-phenylthiophene in Modern Organic Synthesis

This compound is a key heterocyclic building block in the synthesis of a wide array of functional organic molecules. Its structure, featuring a phenyl group and a strategically placed iodine atom on a thiophene ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This reactivity profile has positioned this compound as a valuable precursor in the development of advanced materials, particularly in the field of organic electronics. It is utilized in the synthesis of novel polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)[1]. Furthermore, its derivatives are explored as intermediates in the synthesis of pharmaceutical compounds[1].

This comprehensive guide provides detailed application notes and protocols for several key palladium-catalyzed reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also insights into the underlying mechanisms and rationale for experimental choices.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron compound[2][3]. For this compound, this reaction provides a direct route to a diverse range of 2-aryl-5-phenylthiophenes, which are prevalent motifs in materials science and medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex, which then transfers the organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-5-phenylthiophene

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, adapted from established methodologies for similar substrates[4][5].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound, the desired arylboronic acid, and the base.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

  • Add the solvent system (e.g., 5 mL of 4:1 dioxane/water).

  • Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylthiophene.

CatalystBaseSolventTemperature (°C)Time (h)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-24
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10012-24
Pd(OAc)₂ + SPhosK₂CO₃Toluene1108-16

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[6]. This reaction, co-catalyzed by palladium and copper, provides a direct route to 2-alkynyl-5-phenylthiophenes, which are valuable intermediates in the synthesis of conjugated materials and complex organic molecules.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I) Cu(I) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)->Cu(I)-C≡CR R-C≡CH + Base Cu(I)-C≡CR->Ar-Pd(II)-I(L2)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 2-Alkynyl-5-phenylthiophene

This protocol provides a standard procedure for the Sonogashira coupling of this compound with terminal alkynes, based on established methods for similar iodo-heterocycles[7][8][9].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent (e.g., 5 mL of THF) and the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Time (h)
PdCl₂(PPh₃)₂ / CuITEATHF50-704-12
Pd₂(dba)₃ / PPh₃ / CuIDIPEADMF80-1006-18
Copper-Free: Pd₂(dba)₃ / PPh₃DIPEADMF80-1008-24

Heck Reaction: Vinylation of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base[8]. This reaction is a powerful tool for the synthesis of substituted alkenes. With this compound, the Heck reaction allows for the introduction of a vinyl group, leading to the formation of styrenyl-type thiophene derivatives.

Mechanistic Rationale

The Heck reaction mechanism involves the following key steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by the base, regenerating the Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) Insertion Product->H-Pd(II)-I(L2) β-Hydride Elimination Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene β-Hydride Elimination H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of 2-Vinyl-5-phenylthiophene Derivatives

The following is a general protocol for the Heck reaction of this compound with an acrylate, based on procedures for similar aryl iodides[10][11].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent: DMF, Acetonitrile, or Toluene

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine this compound, palladium(II) acetate, and triphenylphosphine.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the mixture.

  • Heat the reaction to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove any precipitated salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)
Pd(OAc)₂ / PPh₃Et₃NDMF1006-18
PdCl₂(PPh₃)₂NaOAcAcetonitrile8012-24
Fe₃O₄@chitosan-PdEt₃NDMF1204-10

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines[12][13][14]. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions[14]:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)-I(L2)->Amine Complex Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Complex->Palladium Amido Complex Deprotonation (Base) Palladium Amido Complex->Pd(0)L2 Reductive Elimination Arylamine Arylamine Palladium Amido Complex->Arylamine Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-5-phenylthiophen-2-amine

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound[13][15].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (0.02-0.04 mmol, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012-24
Pd(OAc)₂ / BINAPNaOtBuToluene1108-18
PEPPSI-IPrK₃PO₄t-Amyl alcohol1006-12

Carbonylative Coupling: Synthesis of Ketones

Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group between an organic halide and a nucleophile, providing a direct route to ketones[16][17]. Using this compound, this reaction can be employed in a Suzuki-type coupling with boronic acids to yield biaryl ketones.

Mechanistic Rationale

The mechanism of carbonylative Suzuki coupling involves the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition intermediate:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) complex and inserts into the Pd-aryl bond to form an acyl-palladium intermediate.

  • Transmetalation: The organoboron reagent transfers its organic group to the acyl-palladium complex.

  • Reductive Elimination: The acyl group and the newly transferred organic group are eliminated to form the ketone product and regenerate the Pd(0) catalyst.

Carbonylative_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Acyl-Pd(II)-I(L2) Acyl-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Acyl-Pd(II)-I(L2) CO Insertion Acyl-Pd(II)-Ar'(L2) Acyl-Pd(II)-Ar'(L2) Acyl-Pd(II)-I(L2)->Acyl-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Acyl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Aryl Ketone Aryl Ketone Acyl-Pd(II)-Ar'(L2)->Aryl Ketone Reductive Elimination

Caption: Catalytic cycle of carbonylative Suzuki coupling.

Experimental Protocol: Synthesis of (5-Phenylthiophen-2-yl)(aryl)methanones

This protocol for carbonylative Suzuki coupling is based on general procedures for aryl iodides[17][18][19].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Carbon monoxide (CO) gas (balloon or pressurized vessel)

  • Anhydrous chlorobenzene or toluene

  • Standard laboratory glassware for reactions under gaseous atmosphere

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the PEPPSI-IPr catalyst, and potassium carbonate.

  • Evacuate and backfill the tube with carbon monoxide (1 atm, balloon).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, vent the CO atmosphere in a fume hood, and dilute with an organic solvent.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

CatalystBaseSolventCO PressureTemperature (°C)
PEPPSI-IPrK₂CO₃Chlorobenzene1 atm80
Pd(OAc)₂ / PPh₃K₂CO₃Toluene1 atm100
Pd/CEt₃NDMF1 atm110

References

Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors utilizing 2-Iodo-5-phenylthiophene as a key building block. This versatile intermediate is crucial for creating novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The protocols focus on palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing the π-conjugated systems that define the electronic and optical properties of these materials.[2]

Application Notes

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a vital precursor in the synthesis of a wide range of π-conjugated polymers and oligomers.[2] Its structure, featuring a thiophene ring substituted with a phenyl group and a reactive iodine atom, makes it an ideal building block. The iodine atom at the 2-position provides a reactive site for facile carbon-carbon bond formation through various cross-coupling reactions.[1] The phenyl substituent influences the electronic properties, such as charge mobility and emission spectra, of the resulting materials.[1] The thiophene unit itself is a cornerstone of many high-performance organic semiconductors due to its excellent charge transport characteristics.

Synthetic Strategies

The synthesis of advanced organic semiconductors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods allow for the precise construction of well-defined molecular architectures.[2]

  • Suzuki Coupling: This reaction involves the coupling of the aryl iodide (this compound) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boronic acid reagents.[3][4]

  • Stille Coupling: This method couples the aryl iodide with an organotin compound (organostannane).[5] Stille coupling is highly versatile and tolerant of a wide variety of functional groups, making it suitable for the synthesis of complex molecules.[4][6] However, the toxicity of organotin reagents is a significant drawback.[4][5]

The choice of coupling partner allows for the systematic tuning of the semiconductor's properties. For instance, coupling this compound with other thiophene units can extend the conjugation length, leading to red-shifted absorption and emission spectra, which is desirable for OPV and OLED applications.

Applications in Organic Electronics

Materials synthesized from this compound are integral to various organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): Phenyl-thiophene based oligomers and polymers exhibit excellent charge carrier mobilities, making them suitable for the active layer in OFETs.[7] These transistors are fundamental components of flexible displays, sensors, and RFID tags.

  • Organic Photovoltaics (OPVs): As components of donor-acceptor copolymers, phenyl-thiophene units contribute to broad light absorption and efficient charge separation, which are critical for high-performance solar cells.[8]

  • Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure of phenyl-thiophene derivatives allows for the creation of materials that can act as emitters, hosts, or charge transport layers in OLEDs, which are now commonplace in high-end displays.[1]

Experimental Protocols

The following are representative methodologies for key experiments in the synthesis of organic semiconductors starting from this compound.

Protocol 1: Synthesis of a Dimer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 5,5'-diphenyl-2,2'-bithiophene through the Suzuki coupling of this compound with 5-phenylthiophene-2-boronic acid.

Materials:

  • This compound (1.0 eq)

  • 5-Phenylthiophene-2-boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound, 5-phenylthiophene-2-boronic acid, and the Pd(PPh₃)₄ catalyst.

  • Atmosphere Purge: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the 2M aqueous solution of potassium carbonate.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dimer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Donor-Acceptor Oligomer via Stille Coupling

This protocol outlines a general method for coupling this compound with a distannylated acceptor monomer (e.g., a diketopyrrolopyrrole derivative) to form a donor-acceptor-donor type small molecule.

Materials:

  • This compound (2.2 eq)

  • 2,5-Bis(trimethylstannyl)-acceptor-monomer (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the distannylated acceptor monomer, this compound, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous DMF or toluene.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. The reaction time can range from 24 to 48 hours. Monitor the formation of the product by TLC or HPLC.

  • Work-up: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the solid product by filtration. Wash the precipitate extensively with methanol and hexane to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., acetone, chloroform, chlorobenzene) to separate oligomers of different lengths, followed by column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, GPC (to determine molecular weight), UV-Vis spectroscopy, and cyclic voltammetry (to determine HOMO/LUMO energy levels).

Data Presentation

The performance of organic semiconductors derived from phenyl-thiophene building blocks is summarized below. The data is compiled from various sources to provide a comparative overview.

Compound/PolymerSynthesis MethodHole Mobility (cm²/V·s)On/Off RatioApplication
dH-PTTPSuzuki Couplingup to 0.03 (solution-cast)> 10⁵OFET[7]
dH-PTPSuzuki Couplingup to 0.09 (evaporated)> 10⁵OFET[7]
DPP Derivative 1Stille Coupling10⁻³> 10⁵OTFT[9]
C6-Ph-BTBTSuzuki Coupling4.62.2 x 10⁷OTFT[10]
Phenyl/Phenylthienyl DerivativeSuzuki Coupling1.7 x 10⁻⁵10² - 10⁴OTFT[9]

Table 1: Performance characteristics of various organic semiconductors based on phenyl-thiophene structures. DPP = Diketopyrrolopyrrole, BTBT = Benzothieno[3,2-b]benzothiophene, dH-PTTP = 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene.

Visualization

Diagrams created using Graphviz illustrate key workflows and concepts in the synthesis of these materials.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Characterization cluster_device Device Fabrication & Testing A This compound C Pd-Catalyzed Cross-Coupling (Suzuki or Stille) A->C B Organoboron or Organotin Reagent B->C D Work-up & Purification (Chromatography, Recrystallization) C->D Crude Product E Conjugated Oligomer/Polymer D->E Purified Product F Structural & Optical Characterization (NMR, UV-Vis, PL) E->F G Thin Film Deposition (Spin-coating, Evaporation) E->G H Device Fabrication (OFET, OPV, OLED) G->H I Performance Testing (Mobility, Efficiency) H->I

Caption: Workflow for synthesis and application of organic semiconductors.

G pd0 Pd(0)L₂ (Active Catalyst) oxid_add Oxidative Addition pd0->oxid_add pd_complex R¹-Pd(II)L₂(X) oxid_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂(R²) transmetal->pd_intermediate waste M-X transmetal->waste reduct_elim Reductive Elimination pd_intermediate->reduct_elim reduct_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reduct_elim->product react1 R¹-X (this compound) react1->oxid_add react2 R²-M (Organometallic Reagent) react2->transmetal

References

Application of 2-Iodo-5-phenylthiophene in OLED Fabrication: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Iodo-5-phenylthiophene is a heterocyclic organic compound that serves as a critical building block in the synthesis of advanced materials for organic electronics.[1] While not typically incorporated directly into the final device structure, its phenyl-substituted thiophene core provides excellent charge transport properties and stability, and the iodo-group offers a highly reactive site for constructing complex, high-performance molecules for Organic Light-Emitting Diodes (OLEDs).[1] This compound is an indispensable intermediate for synthesizing custom emitters, hosts, and charge-transport materials through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the precise tuning of the electronic and photophysical properties of the final materials, influencing factors like charge mobility and emission spectra.[1]

This application note provides a comprehensive overview of the use of this compound as a precursor for a representative Donor-π-Acceptor (D-π-A) type emissive material for solution-processed OLEDs. It includes a detailed synthetic protocol, a step-by-step guide to device fabrication, and the resulting performance data.

Synthesis of a Phenylthiophene-Based Emitter

A common strategy in designing efficient OLED emitters is the creation of D-π-A molecules. In this architecture, an electron-donating unit and an electron-accepting unit are connected via a π-conjugated spacer, which often includes a thiophene moiety derived from precursors like this compound. This design allows for effective tuning of the emission color and quantum efficiency.

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize a triphenylamine-functionalized phenylthiophene, a class of materials known for their emissive and hole-transporting properties.

Experimental Protocol 1: Synthesis of N,N-diphenyl-4-(5-phenylthiophen-2-yl)aniline

Materials:

  • This compound (1 equivalent)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Toluene (solvent)

  • Ethanol (solvent)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1 eq.) and 4-(diphenylamino)phenylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), and an aqueous solution of K₂CO₃ (3 eq. dissolved in a minimal amount of water) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the final product, N,N-diphenyl-4-(5-phenylthiophen-2-yl)aniline. The final product should be further purified by sublimation for use in high-performance OLEDs.

G cluster_synthesis Synthetic Pathway reagents This compound + 4-(Diphenylamino)phenylboronic acid catalyst Pd(PPh3)4, K2CO3 Toluene/Ethanol/H2O reagents->catalyst 1. Add reagents reflux Reflux (80-90°C) 12-24h catalyst->reflux 2. Heat workup Extraction & Washing reflux->workup 3. Cool & Work-up purification Column Chromatography & Sublimation workup->purification 4. Purify product Final Emitter: N,N-diphenyl-4-(5-phenylthiophen-2-yl)aniline purification->product G cluster_fab OLED Fabrication Workflow sub_clean ITO Substrate Cleaning (Ultrasonication, UV-Ozone) hil Spin-Coat HIL (PEDOT:PSS) sub_clean->hil eml Spin-Coat EML (Host:Emitter Blend) hil->eml thermal_evap Thermal Evaporation (ETL, EIL, Cathode) eml->thermal_evap encap Encapsulation thermal_evap->encap device Finished OLED Device encap->device

References

Application Notes and Protocols for Novel Polymer Synthesis Using 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of novel poly(5-phenylthiophene-2-yl) derivatives, a class of conjugated polymers, using 2-iodo-5-phenylthiophene as a key monomer. Polythiophenes and their derivatives are a significant class of π-conjugated polymers known for their stability and tunable electronic and optical properties.[1] This document outlines the palladium-catalyzed Suzuki and Stille polycondensation methods, which are versatile for creating carbon-carbon bonds under mild conditions.[2][3][4] Detailed experimental workflows, characterization data, and potential applications in organic electronics are discussed, targeting researchers in materials science and drug development who may utilize these polymers for sensors or electronic devices.[1][5][6]

Introduction

Polythiophenes are a class of conductive polymers with a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors.[5][6][7] The electronic and optical properties of these materials can be finely tuned by modifying their molecular structure.[8] this compound serves as a valuable building block for creating well-defined poly(phenylthiophene) structures. The phenyl substituent can influence the polymer's solubility, morphology, and electronic characteristics.

This document details two primary palladium-catalyzed cross-coupling methodologies for the polymerization of this compound:

  • Suzuki Polycondensation: Involves the reaction of an organoboron compound with an organohalide. This method is noted for its mild reaction conditions and the use of inorganic bases.

  • Stille Polycondensation: Utilizes an organotin reagent to couple with an organohalide. This reaction is highly tolerant of various functional groups.[2]

The choice between these methods can depend on monomer availability, desired polymer properties, and tolerance to reaction conditions.

Polymerization via Suzuki Polycondensation

The Suzuki-Miyaura coupling reaction is a powerful tool for C-C bond formation in polymer synthesis.[9] For the synthesis of poly(5-phenylthiophene-2-yl), a self-condensation of a monomer possessing both a halide and a boronic acid (or ester) functionality is an effective strategy.

Experimental Workflow: Suzuki Polycondensation

The overall workflow for the synthesis and characterization of polymers via Suzuki polycondensation is illustrated below.

G monomer Monomer Synthesis (e.g., 5-phenylthiophene-2-boronic acid) polymerization Suzuki Polycondensation (Pd Catalyst, Base, Solvent) monomer->polymerization Monomer Feed purification Purification (Precipitation, Soxhlet Extraction) polymerization->purification Crude Polymer gpc GPC/SEC (Mn, Mw, PDI) purification->gpc Purified Polymer nmr NMR Spectroscopy (Structure, Purity) purification->nmr Purified Polymer uv_vis UV-Vis & PL Spectroscopy (Optical Properties) purification->uv_vis Purified Polymer cv Cyclic Voltammetry (Electrochemical Properties) purification->cv

Caption: Workflow for Suzuki Polycondensation.

Protocol 1: Synthesis of Poly(5-phenylthiophene-2-yl) via Suzuki Polycondensation

This protocol describes the synthesis of the target polymer from a custom AB-type monomer, 5-phenylthiophene-2-boronic acid pinacol ester, which can be synthesized from this compound.

Materials:

  • Monomer: 2-bromo-5-phenylthiophene-2-boronic acid pinacol ester

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous toluene

  • Phase Transfer Catalyst (optional): Aliquat 336

  • Precipitation Solvents: Methanol, Acetone

  • Soxhlet Extraction Thimbles and Solvents: Hexane, Chloroform

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the AB-type monomer (1.0 eq), potassium carbonate (4.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Solvent Addition: Add anhydrous toluene via cannula under an inert atmosphere (e.g., Argon or Nitrogen). If using, add the phase transfer catalyst.

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours. The progress can be monitored by taking small aliquots and analyzing by GPC.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker of rapidly stirring methanol to precipitate the crude polymer.

  • Purification:

    • Filter the crude polymer and wash with methanol and acetone to remove oligomers and catalyst residues.

    • Perform Soxhlet extraction sequentially with hexane (to remove small molecules) and then chloroform (to extract the polymer).

    • Concentrate the chloroform fraction and re-precipitate the polymer in methanol.

  • Drying: Dry the final polymer product under vacuum at 40 °C overnight.

Polymerization via Stille Polycondensation

Stille polycondensation is an alternative route that involves the reaction between an organotin compound and an organohalide. This reaction is often praised for its tolerance to a wide variety of functional groups and its insensitivity to the presence of water.

Reaction Scheme: Stille Polycondensation

The diagram below illustrates the catalytic cycle for the Stille cross-coupling polymerization.

Stille_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 R¹-X transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 R²-Sn(Bu)₃ reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R²

Caption: Catalytic Cycle for Stille Polycondensation.

Protocol 2: Synthesis of Poly(5-phenylthiophene-2-yl) via Stille Polycondensation

This protocol uses this compound and a corresponding distannyl comonomer.

Materials:

  • Monomers: 2,5-bis(trimethylstannyl)thiophene and this compound

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2,5-bis(trimethylstannyl)thiophene (1.0 eq) and this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Catalyst Preparation: In a separate flask, prepare the active catalyst by mixing Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in a small amount of the reaction solvent.

  • Polymerization: Add the catalyst solution to the monomer solution via cannula. Heat the mixture to 80-90 °C and stir for 24-48 hours.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 (precipitation in methanol, followed by Soxhlet extraction).

  • Drying: Dry the final polymer product under vacuum.

Data and Characterization

The synthesized polymers should be characterized to determine their molecular weight, structure, and optoelectronic properties. The following table summarizes typical data expected for poly(phenylthiophene) derivatives.

PropertyMethodTypical Value RangeSignificance
Number-Average Molecular Weight (Mₙ)GPC10 - 50 kDaAffects film formation and mechanical properties.
Weight-Average Molecular Weight (Mₙ)GPC20 - 100 kDaRelated to the overall size distribution.
Polydispersity Index (PDI)GPC (Mₙ/Mₙ)1.5 - 3.0Indicates the breadth of the molecular weight distribution.
UV-Vis Absorption (λₘₐₓ)Spectroscopy400 - 480 nm (in solution)Correlates to the polymer's electronic bandgap.[8]
Photoluminescence (λₑₘ)Spectroscopy500 - 600 nm (in solution)Determines the color of light emission for OLEDs.
HOMO Energy LevelCV / UPS-5.0 to -5.5 eVImportant for charge injection/extraction in devices.
LUMO Energy LevelCV / UPS-2.8 to -3.2 eVImportant for charge injection/extraction in devices.

Note: Values are illustrative and depend heavily on the specific monomer, catalyst, and reaction conditions used.

Potential Applications

The unique properties of polythiophene derivatives make them suitable for a variety of applications.[7]

  • Organic Field-Effect Transistors (OFETs): The π-conjugated backbone facilitates charge transport.

  • Organic Photovoltaics (OPVs): These polymers can act as the electron donor material in bulk heterojunction solar cells.

  • Chemical and Biological Sensors: Changes in the polymer's optical or electrical properties upon binding with an analyte can be used for detection.[5][7] Cationic polythiophenes, for example, have been explored for their ability to interact with and detect DNA.[5]

  • Drug Development: While less direct, functionalized polythiophenes can be used as platforms for biosensors to screen drug candidates or as components in targeted drug delivery systems.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Molecular Weight - Inactive catalyst- Impure monomers/solvents- Non-stoichiometric monomer ratio- Premature precipitation- Use fresh, high-purity catalyst and ligands.- Ensure all reagents and solvents are anhydrous.- Carefully measure monomer equivalents.- Use a higher boiling point solvent or run at a more dilute concentration.
Broad PDI - Slow initiation or side reactions- Chain transfer reactions- Optimize catalyst and ligand choice.- Adjust reaction temperature and time.
Inconsistent Batches - Variation in inert atmosphere quality- Temperature fluctuations- Ensure a robust inert atmosphere (use a glovebox if possible).- Use a temperature-controlled oil bath.

References

Application Notes and Protocols: 2-Iodo-5-phenylthiophene as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-phenylthiophene and its derivatives are versatile intermediates in the synthesis of various pharmaceutical compounds. The presence of the iodo- group at the 2-position of the thiophene ring provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of a key derivative, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, in the synthesis of the antidiabetic drug, Canagliflozin.

Introduction to this compound in Drug Discovery

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities. The thiophene ring acts as a bioisostere for the phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial building block in the synthesis of various therapeutic agents. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

A prominent example of its application is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In this synthesis, a functionalized derivative, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, serves as a key intermediate.[1][2][3]

Synthesis of Canagliflozin Intermediate: 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

The synthesis of this key intermediate can be achieved through a Friedel-Crafts acylation followed by a reduction.

Key Synthetic Steps

The overall synthetic pathway involves the acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride, followed by the reduction of the resulting ketone to yield the target intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate Ketone cluster_reaction2 Step 2: Reduction cluster_product Final Intermediate A 2-(4-Fluorophenyl)thiophene C Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B 5-Iodo-2-methylbenzoyl chloride B->C D (5-(4-Fluorophenyl)thiophen-2-yl) (5-iodo-2-methylphenyl)methanone C->D Yield: High E Reduction (e.g., NaBH4, AlCl3) D->E F 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene E->F Yield: ~94-98%

Caption: Synthetic workflow for the Canagliflozin intermediate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of the ketone intermediate, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.

Materials:

  • 2-(4-Fluorophenyl)thiophene

  • 5-Iodo-2-methylbenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2N

  • Water

  • Heptane or Hexane

Procedure:

  • In a four-necked round-bottom flask, charge aluminum chloride (33.3 g) and dichloromethane (200 ml) at 25-35 °C.[4]

  • Cool the reaction mixture to -10 to 0 °C.

  • Add 2-(4-fluorophenyl)thiophene (40.4 g) under a nitrogen atmosphere at -10 to 0 °C.[4]

  • After one hour, add a solution of 5-iodo-2-methylbenzoyl chloride in dichloromethane.

  • After another hour, raise the temperature to 25-35 °C and stir for three hours.[4]

  • Cool the resulting mixture to -10 °C and quench with water (50 ml), followed by 2N HCl (45 ml) and heptane (250 ml).[4]

  • Stir the resulting material for 1 to 2 hours and filter to obtain (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone.[4]

Experimental Protocol: Reduction of the Ketone

This protocol details the reduction of the ketone intermediate to yield 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.

Materials:

  • (5-Iodo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Weigh 10 g of (5-iodo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone and dissolve it in 100 ml of tetrahydrofuran.

  • Add 1.5 g of sodium borohydride and 7.1 g of anhydrous aluminum chloride to the solution.[5]

  • Heat the system to 50 to 55 °C and allow it to react for 12 hours.[5]

  • After the complete reaction of the raw materials, add 20 ml of water.

  • Extract the mixture with 100 ml of ethyl acetate.

  • Concentrate the extract to yield 2-(2-methyl-5-iodobenzyl)-5-(4-fluorophenyl)thiophene.[5]

Quantitative Data
StepProductYield (%)Purity (%)Reference
Friedel-Crafts Acylation(5-Iodo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanoneHigh (not specified)-[4]
Reduction2-(2-Methyl-5-iodobenzyl)-5-(4-fluorophenyl)thiophene96.198.5[5]
Reduction (Alternative)2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene94.298.6[5]
Reduction (Alternative)2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene95.697.9[5]
Reduction (Alternative)2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene97.799.0[5][6]

Synthesis of Canagliflozin from the Thiophene Intermediate

The synthesized 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is then coupled with a protected glucose derivative to form Canagliflozin.

Signaling Pathway: C-Aryl Glucoside Formation

The key reaction is the formation of a C-aryl glucoside bond, which is a crucial step in the synthesis of many SGLT2 inhibitors. This is typically achieved through the reaction of an organometallic species derived from the thiophene intermediate with a protected gluconolactone.

Canagliflozin_Synthesis A 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene C Organolithium Formation (e.g., n-BuLi) A->C Halogen-metal exchange B Protected Gluconolactone D Nucleophilic Addition B->D C->D Nucleophile E Coupled Intermediate (Hemiketal) D->E F Reductive Deprotection (e.g., Triethylsilane, BF3·OEt2) E->F G Canagliflozin F->G Final Product

Caption: Key steps in the synthesis of Canagliflozin.

Experimental Protocol: Synthesis of Canagliflozin

This protocol provides a general outline for the coupling reaction. Specific conditions may vary based on the protecting groups on the glucose moiety.

Materials:

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

  • Protected D-gluconolactone (e.g., per-silylated)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triethylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Toluene

  • Methanol

Procedure:

  • Dissolve 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in anhydrous toluene and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add n-butyllithium to the solution to form the organolithium reagent.

  • In a separate flask, dissolve the protected D-gluconolactone in anhydrous toluene.

  • Add the solution of the protected gluconolactone to the organolithium reagent at low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Quench the reaction with a suitable reagent (e.g., methanol).

  • To the resulting hemiketal intermediate, add triethylsilane and boron trifluoride diethyl etherate to effect reductive deprotection and formation of the C-glucoside bond.

  • Purify the crude product by chromatography to obtain Canagliflozin.

Spectroscopic Data for a Key Intermediate

Intermediate 7 (a protected C-glucoside intermediate in a related synthesis) [7]

  • ¹H NMR (300 MHz, chloroform-d): δ 7.23–7.08 (m, 4H), 6.89 (ddt, J = 5.1, 3.3, 1.5 Hz, 1H), 6.66 (dt, J = 3.2, 1.5 Hz, 1H), 5.37–5.15 (m, 2H), 5.19–5.05 (m, 1H), 4.39–4.21 (m, 2H), 4.21–4.02 (m, 3H), 3.82 (ddd, J = 10.0, 4.8, 2.4 Hz, 1H), 2.30–2.23 (m, 3H), 2.11–1.96 (m, 9H), 1.79–1.71 (m, 3H).[7]

  • ¹³C NMR (75 MHz, chloroform-d): δ 170.72, 169.49, 138.38, 137.09, 134.13, 130.70, 128.51, 126.75, 125.34, 124.95, 123.74, 80.03, 76.06, 74.33, 72.64, 68.65, 62.40, 33.68, 20.76, 20.62, 20.38, 19.23.[7]

Conclusion

This compound and its derivatives are invaluable intermediates in the pharmaceutical industry. The protocols and data presented here for the synthesis of a key Canagliflozin intermediate highlight the practical application of this versatile building block. The methodologies described provide a solid foundation for researchers and drug development professionals working on the synthesis of thiophene-containing pharmaceuticals. The ability to perform efficient and high-yielding transformations makes these intermediates attractive for large-scale production.

References

Application Notes and Protocols for the Stille Coupling of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] The air and moisture stability of many organostannane reagents, coupled with the mild reaction conditions, makes the Stille coupling a highly valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[3][4]

This document provides a detailed experimental protocol for the Stille coupling of 2-iodo-5-phenylthiophene. This versatile building block can be functionalized to produce a variety of substituted phenylthiophenes, which are key structural motifs in numerous biologically active compounds and organic materials. The following protocols and data are intended to serve as a comprehensive guide for researchers employing this powerful synthetic transformation.

Reaction Mechanism

The catalytic cycle of the Stille coupling is a well-understood process that proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, resulting in a Pd(II) complex.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the iodide on the palladium center. This step is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.

Stille_Catalytic_Cycle Stille Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-SnBu₃ xsn X-SnBu₃ diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x This compound r2sn Organostannane R1X_leg R¹-X = Aryl Halide R2Sn_leg R²-SnBu₃ = Organostannane Product_leg R¹-R² = Coupled Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

The general workflow for the Stille coupling of this compound is depicted below. The process begins with the careful preparation of reactants and assembly of the reaction under an inert atmosphere, followed by the reaction itself, and concluding with work-up and purification steps to isolate the desired product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - this compound - Organostannane - Pd Catalyst & Ligand - Anhydrous Solvent setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Add Reagents prep_reactants->setup heating Heating & Stirring setup->heating quench Quenching heating->quench extraction Extraction & Washing (aq. KF solution) quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Stille coupling reaction.

Data Presentation

The following table summarizes the reagents and conditions for a typical Stille coupling reaction of this compound with vinyltributyltin.

Entry Reactant 1 Reactant 2 Catalyst (mol%) Ligand (mol%) Solvent Temp. (°C) Time (h) Yield (%)
1This compoundVinyltributyltinPd(PPh₃)₄ (5)-Toluene1101285-95
2This compound(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane1001680-90
3This compound2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-DMF902475-85

Yields are based on representative literature procedures and may vary depending on the specific reaction scale and conditions.

Experimental Protocol: Stille Coupling of this compound with Vinyltributyltin

This protocol details the procedure for the synthesis of 2-phenyl-5-vinylthiophene via the Stille coupling of this compound and vinyltributyltin.

Materials:

  • This compound

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous and degassed toluene via syringe. Subsequently, add vinyltributyltin (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride, washing the pad with diethyl ether.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-phenyl-5-vinylthiophene.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] Its ability to couple unsaturated halides with alkenes makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] This document provides detailed application notes and protocols for the Heck reaction of 2-iodo-5-phenylthiophene, a key intermediate in the development of novel organic materials and therapeutic agents.

Core Concepts and Optimization Parameters

The success of the Heck reaction with this compound is contingent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). For many applications, Pd(OAc)₂ is preferred due to its stability and efficiency.[4] The catalyst loading typically ranges from 1 to 5 mol%.[5]

  • Ligand: Phosphine ligands are often essential for stabilizing the palladium catalyst and modulating its reactivity.[2] Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. The ratio of ligand to palladium can influence the reaction outcome and is typically in the range of 1:1 to 4:1.

  • Base: A base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[2] Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents are generally used to facilitate the dissolution of the reactants and catalyst.[6] N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are common choices.[2][6]

  • Olefin Coupling Partner: The reactivity of the alkene coupling partner is a crucial factor. Electron-deficient olefins, such as acrylates and styrenes, are typically more reactive in the Heck reaction.[2]

  • Temperature and Reaction Time: Heck reactions are typically performed at elevated temperatures, often ranging from 80 to 120 °C.[2] Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions employed.[2]

Tabulated Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl iodides, providing a starting point for the optimization of the reaction with this compound.

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PdCl₂(PPh₃)₂ (3 mol%)
Ligand PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)None
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)NaOAc (2.5 equiv)
Solvent DMFAcetonitrileDioxane/Water
Temperature 100 °C80 °C110 °C
Reaction Time 12 h24 h18 h
Typical Olefin n-Butyl acrylateStyreneMethyl methacrylate

Experimental Protocols

This section provides a detailed methodology for a representative Heck reaction of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (to achieve a 0.2 M concentration of the aryl iodide) via syringe.

  • Add triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Heck reaction, the following diagrams are provided.

G Experimental Workflow for the Heck Reaction cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd(OAc)₂, and PPh₃ in Schlenk flask B Evacuate and backfill with inert gas A->B C Add anhydrous DMF, Et₃N, and n-butyl acrylate B->C Reagents added D Heat to 100 °C and stir C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F Reaction complete G Dilute with ethyl acetate, wash with H₂O and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: A flowchart illustrating the key steps in the experimental workflow of the Heck reaction.

Heck_Catalytic_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (R-I) Hydrido_Complex [H-Pd(II)L₂(Product)]⁺I⁻ Alkene_Complex [R-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(R')-Pd(II)L₂(I) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd0 Reductive Elimination (+ Base, - H-Base⁺I⁻)

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols: Synthesis of 2-Iodo-5-phenylthiophene Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodo-5-phenylthiophene is a versatile heterocyclic compound that serves as a critical building block in the field of materials science.[1] Its structure, featuring a thiophene ring functionalized with a reactive iodine atom and a stabilizing phenyl group, makes it an ideal precursor for the synthesis of advanced organic materials.[1][2] These materials are integral to the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3] The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the precise construction of extended π-conjugated systems.[2][4] This allows for the fine-tuning of the electronic and optical properties of the resulting molecules and polymers, such as charge mobility and emission spectra, which is crucial for optimizing device performance.[1][2]

Physicochemical Properties of this compound

The fundamental properties of the starting material are summarized below.

PropertyValueReference
CAS Number 13781-37-8[1][2]
Molecular Formula C₁₀H₇IS[1][5]
Molecular Weight 286.13 g/mol [1][5]
Appearance White to orange to green powder/crystal[1][6]
Melting Point 82 - 86 °C[1][5]
Purity ≥ 97% (GC)[1]
Topological Polar Surface Area 28.2 Ų[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodothiophene (Precursor)

This protocol outlines a common method for the iodination of thiophene, a necessary precursor for many derivatives. The procedure is adapted from established methods involving iodine and mercuric oxide.[7][8]

Materials:

  • Thiophene (0.42 mol)

  • Benzene (50 cc)

  • Yellow mercuric oxide (0.35 mol)

  • Iodine (0.43 mol)

  • Ether

  • Dilute sodium thiosulfate solution

  • Anhydrous calcium chloride

  • Ice water bath

  • Glass-stoppered, wide-mouthed bottle

Procedure:

  • In a glass-stoppered, wide-mouthed bottle, place 35 g (0.42 mole) of thiophene and 50 cc of benzene. Cool the bottle in an ice water bath.

  • With constant and vigorous shaking, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The yellow mercuric oxide will convert to crimson mercuric iodide.[7]

  • Filter the mixture and wash the residue with three 25-cc portions of ether.[7]

  • Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over 5 g of calcium chloride and filter.

  • Remove the ether and benzene via distillation on a steam bath.

  • The resulting residue is fractionally distilled under reduced pressure. 2-Iodothiophene distills at 73°/15 mm Hg. The expected yield is approximately 72–75%.[7]

G A Start: Thiophene & Benzene in Cooled Flask B Add Iodine & Mercuric Oxide (Alternately, with shaking) A->B Step 1 C Reaction Forms 2-Iodothiophene & Mercuric Iodide B->C Step 2 D Filter Mixture C->D Step 3 E Wash Filtrate with Na₂S₂O₃ (aq) D->E Step 4 F Dry Organic Layer (CaCl₂) E->F Step 5 G Solvent Removal (Distillation) F->G Step 6 H Fractional Distillation (Vacuum) G->H Step 7 I End: Purified 2-Iodothiophene H->I Final Product

Fig 1. Experimental workflow for the synthesis of 2-iodothiophene.
Protocol 2: Synthesis of 2-Aryl-5-phenylthiophenes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron compounds.[9][10]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃) (2.0-4.0 mmol)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME) with water

  • Schlenk flask or round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%).[10]

  • Purge the flask with an inert gas (Argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water).[10]

  • Heat the reaction mixture with stirring at 90-110 °C for 8-24 hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate, and wash with water and then brine.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition center_node pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product start_materials R¹-X + R²-B(OH)₂ start_materials->pd_complex base Base (e.g., K₃PO₄) boronate [R²-B(OH)₃]⁻ base->boronate boronate->pd_complex

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of 2-Aryl-5-phenylthiophenes via Stille Coupling

The Stille coupling offers an alternative pathway for C-C bond formation, utilizing organostannane reagents.[12][13] While effective, this method requires careful handling due to the toxicity of tin compounds.[12][13]

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃) (2-4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Schlenk tube

Procedure:

  • Add this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) to a dry Schlenk tube.[14]

  • Subject the tube and its contents to three pump/purge cycles with argon.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.[14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand under an argon atmosphere.[14]

  • Seal the tube and heat the reaction mixture with stirring at 90-110 °C for 12-16 hours.[14] Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to isolate the desired coupled product.[14]

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition center_node pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product tin_waste X-Sn(Alkyl)₃ pd_trans->tin_waste start_materials R¹-X + R²-Sn(Alkyl)₃ start_materials->pd_complex

Fig 3. Catalytic cycle of the Stille cross-coupling reaction.

Applications in Materials Science

Derivatives synthesized from this compound are foundational to the creation of novel organic semiconductors.[2] The ability to attach different aryl groups via the described coupling reactions allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used to create efficient light-emitting materials. By modifying the molecular structure, the emission color and quantum efficiency can be precisely controlled, leading to more vibrant and energy-efficient displays.[4]

  • Organic Photovoltaics (OPVs): In organic solar cells, these compounds are essential for synthesizing donor materials that optimize the morphology of the active layer, which is critical for achieving higher power conversion efficiencies.[4]

  • Organic Field-Effect Transistors (OFETs): The synthesized polymers and oligomers can exhibit high charge carrier mobility, a key requirement for the semiconducting channel in OFETs, enabling the development of flexible and printable electronics.[3][4]

Summary of Reaction Conditions

The following tables provide a generalized summary of typical reaction conditions for the cross-coupling derivatization of this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Eq. / mol%Purpose
Aryl HalideThis compound1.0Electrophile
Boron ReagentPhenylboronic Acid1.2 - 1.5Nucleophile Source
CatalystPd(PPh₃)₄1 - 6%Catalyzes C-C bond formation
BaseK₃PO₄ / Na₂CO₃2.0 - 4.0Activates boronic acid
SolventDioxane/H₂O, Toluene-Reaction Medium
Temperature90 - 110 °C-Provides activation energy

Table 2: Typical Conditions for Stille Coupling

ComponentExampleMolar Eq. / mol%Purpose
Aryl HalideThis compound1.0Electrophile
Tin ReagentAryl-Sn(n-Bu)₃1.1 - 1.2Nucleophile Source
CatalystPd(PPh₃)₄ / Pd₂(dba)₃1 - 2%Catalyzes C-C bond formation
LigandP(o-tol)₃ (optional)2 - 4%Stabilizes catalyst
SolventToluene, DMF-Anhydrous Reaction Medium
Temperature90 - 110 °C-Provides activation energy

References

Formation of 2-(5-Phenylthienyl)magnesium Iodide: A Detailed Guide to Grignard Reagent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Utility of Thiophene-Containing Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), represent one of the most powerful and versatile classes of organometallic compounds in synthetic organic chemistry.[1][2][3] Discovered by Victor Grignard in 1900, their utility in forming new carbon-carbon bonds remains a cornerstone of modern synthesis.[1] This guide focuses on the preparation of a specific and highly valuable Grignard reagent, 2-(5-phenylthienyl)magnesium iodide, derived from 2-iodo-5-phenylthiophene.

The 5-phenylthiophene moiety is a significant structural motif in materials science and medicinal chemistry.[4][5][6] Its incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is driven by the favorable electronic properties conferred by the thiophene ring.[4][5] Furthermore, this scaffold is a key intermediate in the synthesis of various pharmaceutical compounds.[4][6] The successful and efficient formation of the corresponding Grignard reagent is therefore a critical step in the development of these advanced materials and potential therapeutics.

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation of 2-(5-phenylthienyl)magnesium iodide. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle: The Oxidative Addition of Magnesium

The formation of a Grignard reagent is fundamentally an oxidative addition reaction.[7] Magnesium metal, in its elemental state (oxidation state 0), inserts into the carbon-halogen bond of the organic halide.[7] In this process, the magnesium is oxidized to Mg(II).[7] The carbon atom, which was previously electrophilic due to the electron-withdrawing halogen, becomes nucleophilic in the Grignard reagent, effectively inverting its chemical reactivity (umpolung).

For the specific case of this compound, the reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Product 2_iodo_5_phenylthiophene This compound Grignard_reagent 2-(5-Phenylthienyl)magnesium iodide 2_iodo_5_phenylthiophene->Grignard_reagent Oxidative Addition Mg Magnesium (Mg) Mg->Grignard_reagent

Figure 1: Overall reaction for the formation of 2-(5-phenylthienyl)magnesium iodide.

The choice of an iodide as the starting material is deliberate. The reactivity of the carbon-halogen bond in Grignard formation follows the order I > Br > Cl.[2] The weaker carbon-iodine bond in this compound facilitates a more facile reaction with magnesium compared to the corresponding bromide or chloride.

Experimental Protocol: Synthesis of 2-(5-Phenylthienyl)magnesium Iodide

This protocol details the steps for the reliable synthesis of the target Grignard reagent. The utmost care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to protic sources, which will quench the reaction.[2][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariousEnsure dryness before use.
Magnesium turningsHigh purityVarious
IodineCrystal, ACS gradeVariousUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousFreshly distilled from sodium/benzophenone or obtained from a solvent purification system.
Diethyl ether (Et₂O)Anhydrous, ≥99.7%VariousAn alternative solvent.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Schlenk line or equivalent inert atmosphere setup

Step-by-Step Procedure
  • Glassware Preparation: All glassware must be rigorously dried to remove any adsorbed water. This is typically achieved by flame-drying under a vacuum or oven-drying at >120 °C for several hours and then cooling under a stream of dry nitrogen or argon.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar.

    • Assemble the glassware (condenser, dropping funnel) and flush the entire system with an inert gas.

    • Add a single crystal of iodine to the flask. The iodine serves to etch the passivating magnesium oxide layer from the surface of the turnings, exposing fresh, reactive magnesium.[8][9]

    • Gently warm the flask with a heat gun until the purple iodine vapor is observed. Continue flushing with inert gas.

  • Initiation of Grignard Formation:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (see table below for concentration) in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

    • The reaction is initiated when the brown color of the iodine disappears and a gentle reflux or bubbling is observed. If the reaction does not start, gentle heating may be applied, or a sonicator bath can be used to help initiate the reaction.

  • Addition and Reflux:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction will typically sustain the reflux.

    • After the addition is complete, continue to stir the mixture. If the reflux subsides, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure complete reaction. The disappearance of most of the magnesium turnings is a good visual indicator of reaction completion.

  • Titration and Use:

    • Cool the resulting dark solution of 2-(5-phenylthienyl)magnesium iodide to room temperature.

    • It is highly recommended to determine the concentration of the Grignard reagent by titration before use. A common method involves titration against a known concentration of I₂ until the color persists, or by using a method such as that described by Knochel.[10]

    • The freshly prepared Grignard reagent should be used immediately for subsequent reactions.

Quantitative Parameters
ParameterValueRationale
Equivalents of Mg 1.2 eqA slight excess ensures complete consumption of the aryl iodide.
Equivalents of I₂ 1-2 small crystalsCatalytic amount for activation.
Solvent Anhydrous THFTHF is an excellent solvent for Grignard formation as the ether oxygens coordinate to and stabilize the magnesium center, enhancing its reactivity.[2]
Concentration 0.5 - 1.0 MA moderate concentration helps to control the exothermicity of the reaction.
Reaction Temperature Reflux (~66 °C in THF)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 1-3 hoursTypically sufficient for complete formation.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction dry_glassware Dry Glassware (Flame or Oven) activate_mg Activate Mg Turnings (with Iodine) dry_glassware->activate_mg initiate Initiate Reaction (Add ~10% of solution) activate_mg->initiate prepare_solution Prepare Solution of This compound in Anhydrous THF prepare_solution->initiate add_slowly Slowly Add Remainder of Solution initiate->add_slowly reflux Reflux for 1-2 hours add_slowly->reflux cool Cool to Room Temperature reflux->cool titrate Titrate to Determine Concentration cool->titrate use Use Immediately titrate->use

Figure 2: Experimental workflow for the synthesis of 2-(5-phenylthienyl)magnesium iodide.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is the most common issue. Ensure all reagents and solvents are scrupulously dry.[8] If the reaction still fails to start, try crushing a few turnings of magnesium with a glass rod (under inert atmosphere) to expose a fresh surface.

  • Wurtz Coupling: A potential side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form a biaryl byproduct. This can be minimized by slow, controlled addition of the aryl iodide solution to maintain a low concentration relative to the magnesium.[8]

  • Solvent Choice: While diethyl ether can be used, THF is often preferred for aryl Grignard formation due to its higher boiling point and better solvating properties for the organomagnesium species.[11]

  • Purity of Starting Material: The purity of this compound is crucial. Impurities can interfere with the reaction and impact the yield and purity of the Grignard reagent.[5]

Applications in Synthesis

The nucleophilic character of 2-(5-phenylthienyl)magnesium iodide makes it an excellent reagent for forming new carbon-carbon and carbon-heteroatom bonds. Key applications include:

  • Cross-Coupling Reactions: It can be used as the nucleophilic partner in transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi) to synthesize more complex, conjugated thiophene-containing systems.[8]

  • Reaction with Carbonyls: It readily reacts with aldehydes, ketones, and esters to form the corresponding secondary, tertiary alcohols, or ketones (after a second addition to esters).[3][12]

  • Reaction with CO₂: Quenching the Grignard reagent with carbon dioxide (dry ice) followed by an acidic workup yields the corresponding carboxylic acid, 5-phenylthiophene-2-carboxylic acid.[3]

Conclusion

The preparation of 2-(5-phenylthienyl)magnesium iodide is a straightforward yet sensitive procedure that requires careful attention to experimental detail, particularly the exclusion of moisture and oxygen. By following the detailed protocol and understanding the key principles outlined in this guide, researchers can reliably access this valuable synthetic intermediate. The successful formation of this Grignard reagent opens the door to a wide array of complex molecules for applications in materials science and drug discovery.

References

Application Notes and Protocols for the Functionalization of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylthiophene is a versatile heterocyclic building block crucial in the fields of materials science and medicinal chemistry.[1] Its structure, featuring a phenyl group and a reactive iodine atom on a thiophene ring, makes it an ideal substrate for a variety of cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating the introduction of new functional groups and the construction of complex molecular architectures.[1][2] This compound is a key intermediate in the synthesis of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the development of novel pharmaceutical agents.[1][3]

These application notes provide detailed protocols for several key palladium-catalyzed cross-coupling reactions and a lithiation-based functionalization method for this compound.

Core Functionalization Pathways

The primary site of functionalization on this compound is the carbon atom bearing the iodine, which is susceptible to various metal-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd cat., Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu cat., Base heck Heck Coupling (+ Alkene) start->heck Pd cat., Base buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd cat., Base lithiation Lithiation / Electrophilic Quench (+ E⁺) start->lithiation 1. n-BuLi 2. Electrophile (E⁺) prod_suzuki Aryl/Vinyl Thiophenes suzuki->prod_suzuki prod_sonogashira Alkynyl Thiophenes sonogashira->prod_sonogashira prod_heck Alkenyl Thiophenes heck->prod_heck prod_buchwald Amino Thiophenes buchwald->prod_buchwald prod_lithiation Functionalized Thiophenes lithiation->prod_lithiation

Caption: Key functionalization pathways for this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl/Vinyl-Substituted Phenylthiophenes

Application Note: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides.[4][5] For this compound, this reaction is highly efficient for introducing various aryl or vinyl substituents, creating biaryl or styrenyl-type structures that are common motifs in electronic materials and pharmaceuticals.[3] The reaction is catalyzed by a palladium complex and requires a base.[6] A wide variety of boronic acids and esters are commercially available, making this a versatile method.[5]

Experimental Protocol:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq., 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), to the flask.

  • Reaction: Heat the mixture with vigorous stirring at a temperature of 80-100 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation:

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane10012~90-95[7]
3Thiophene-3-boronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene11012~90-95[7]
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/H₂O10016~85-90[7]

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Phenylthiophenes

Application Note: The Sonogashira coupling reaction is an effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction, co-catalyzed by palladium and copper(I) salts, is conducted under mild conditions and tolerates a wide range of functional groups.[9][10] It is invaluable for synthesizing conjugated enyne systems, which are of significant interest in materials science for their electronic and photophysical properties.[11]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡C-R(L₂) Transmetalation Ar-Pd(II)-C≡C-R(L₂)->Pd(0)L₂ Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)-C≡C-R(L₂)->Product Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-I(L₂) H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡C-R Base, CuI ArI This compound ArI->Ar-Pd(II)-I(L₂)

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq., 2 mol%), and a copper co-catalyst, Copper(I) iodide (CuI) (0.04 eq., 4 mol%).[9]

  • Solvent and Base: Add an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[9]

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.2-1.5 eq.) dropwise.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC.[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Filter off the amine salt, or dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the alkynylated product.[9]

Data Presentation:

EntryAlkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF6085-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF5090-98
31-HexynePd(OAc)₂ (2) + PPh₃ (4)CuI (4)DIPEADMF7080-90
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)TEATHF5075-85

Heck Coupling: Synthesis of Alkenyl-Substituted Phenylthiophenes

Application Note: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for creating C(sp²)-C(sp²) bonds and is particularly useful for synthesizing stilbene and cinnamate derivatives.[13] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. One of the key advantages of the Heck reaction is its excellent stereoselectivity, usually favoring the formation of the trans (E)-alkene product.[12]

Experimental Protocol:

  • Reagent Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (e.g., styrene, n-butyl acrylate) (1.5 eq.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (0.03 eq., 3 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq., 6 mol%).

  • Base and Solvent: Add a base, typically an amine base like triethylamine (TEA) or a carbonate like sodium carbonate (Na₂CO₃) (2.0 eq.), and a polar aprotic solvent such as DMF or acetonitrile (CH₃CN).[14]

  • Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography.

Data Presentation:

EntryAlkene PartnerCatalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1StyrenePd(OAc)₂ (3)TEADMF10070-85
2n-Butyl acrylatePd(OAc)₂ (3)Na₂CO₃DMF12080-90
3AcrylonitrilePd(OAc)₂ (3)K₂CO₃NMP10065-80
44-VinylpyridinePd(OAc)₂ (3)TEACH₃CN8070-80

Buchwald-Hartwig Amination: Synthesis of N-Aryl Phenylthiophenes

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides.[15][16] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[15] The choice of ligand is critical for reaction efficiency and scope, with sterically hindered biaryl phosphine ligands often providing the best results.[17]

Experimental Protocol:

  • Reagent Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq., 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 eq., 3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

  • Reactant Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (1) + XPhos (3)NaOtBuToluene10085-95
2AnilinePd(OAc)₂ (2) + BrettPhos (4)K₂CO₃t-BuOH11075-85
3BenzylaminePd₂(dba)₃ (1) + BINAP (2)LiHMDSDioxane10080-90
4Di-n-butylaminePd₂(dba)₃ (1) + RuPhos (3)NaOtBuToluene9080-90

Lithiation and Electrophilic Quench

Application Note: Halogen-metal exchange is a powerful method for generating organolithium reagents, which can then react with a wide array of electrophiles.[18] Treating this compound with an alkyllithium reagent (like n-butyllithium) at low temperature results in the rapid formation of 5-phenylthien-2-yl-lithium. This nucleophilic intermediate can be quenched with various electrophiles to install functional groups that are not easily accessible via cross-coupling, such as formyl (CHO), carboxyl (COOH), or silyl (SiMe₃) groups.[19]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous THF under an argon atmosphere, cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) to the solution at -78 °C.

    • For formylation: Add anhydrous DMF.

    • For carboxylation: Pour the mixture over crushed dry ice (solid CO₂).

    • For silylation: Add trimethylsilyl chloride (TMSCl).

  • Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or crystallization.

Data Presentation:

EntryElectrophile (E⁺)Quenching ReagentResulting Functional GroupApprox. Yield (%)
1H⁺ (as formyl precursor)DMF-CHO60-75
2CO₂Dry Ice-COOH70-85
3(CH₃)₃Si⁺TMSCl-Si(CH₃)₃80-95
4D⁺D₂O-D>95 (incorporation)

References

Application Notes and Protocols for the Use of 2-Iodo-5-phenylthiophene in Conductive Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylthiophene is a versatile heterocyclic aromatic compound that serves as a critical building block in the synthesis of conductive polymers, particularly poly(5-phenylthiophene) and its derivatives. The presence of the iodine atom at the 2-position provides a reactive site for various cross-coupling reactions, while the phenyl group at the 5-position influences the electronic and optical properties of the resulting polymers. These polymers are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This document provides detailed application notes and experimental protocols for the utilization of this compound in conductive polymer research.

Application Notes

This compound is primarily utilized as a monomer in the synthesis of poly(5-phenylthiophene), a conductive polymer with promising electronic and optical properties. The polymer's characteristics can be tuned through the choice of polymerization method and the incorporation of functional groups.

Key Applications:

  • Organic Light-Emitting Diodes (OLEDs): Poly(5-phenylthiophene) can be employed as a hole-transporting or emissive layer in OLED devices. The phenyl substitution can enhance the material's charge mobility and influence the emission color.[1]

  • Organic Photovoltaics (OPVs): In OPV devices, poly(5-phenylthiophene) can act as the electron donor material in the active layer, in conjunction with an electron acceptor. Its absorption spectrum and energy levels are crucial for efficient light harvesting and charge separation.

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(5-phenylthiophene) makes it a candidate for the active channel material in OFETs.

  • Sensors: The conductivity of poly(5-phenylthiophene) can be modulated by the presence of certain analytes, enabling its use in chemical and biological sensors.

Properties of Poly(5-phenylthiophene) Derived from this compound:

The properties of poly(5-phenylthiophene) are highly dependent on the polymerization method, which affects the polymer's molecular weight, regioregularity, and morphology.

PropertyTypical Value RangeMethod of Measurement
Electrical Conductivity (Doped) 10⁻⁵ - 10¹ S/cmFour-Point Probe
Optical Band Gap 2.0 - 2.5 eVUV-Vis Spectroscopy
Molecular Weight (Mw) 10 - 100 kDaGel Permeation Chromatography (GPC)
HOMO Level -5.0 to -5.5 eVCyclic Voltammetry (CV)
LUMO Level -2.5 to -3.0 eVCyclic Voltammetry (CV)

Experimental Protocols

Two primary methods for the polymerization of this compound are chemical polymerization via Kumada cross-coupling and electrochemical polymerization.

Protocol 1: Chemical Polymerization via Kumada Cross-Coupling

This protocol describes the synthesis of poly(5-phenylthiophene) using a Nickel-catalyzed Kumada cross-coupling reaction.[2][3][4]

Materials:

  • This compound (monomer)

  • Magnesium (Mg) turnings

  • 1,2-Dibromoethane (for activation of Mg)

  • Anhydrous Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl), 1M (for workup)

  • Chloroform or Toluene (for purification)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 equivalents relative to the monomer).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium turnings.

    • The reaction mixture is typically stirred at room temperature or gently heated to initiate the Grignard reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and a change in the color of the solution.

  • Polymerization:

    • In a separate flame-dried flask, dissolve the Ni(dppp)Cl₂ catalyst (0.5 - 2 mol% relative to the monomer) in anhydrous THF.

    • Slowly add the prepared Grignard reagent solution to the catalyst solution at room temperature.

    • The reaction mixture is stirred at room temperature or refluxed for 12-24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing methanol to precipitate the polymer.

    • Filter the crude polymer and wash it with methanol.

    • To remove any remaining catalyst and inorganic salts, the polymer is stirred in a 1M HCl solution, filtered, and washed with deionized water until the filtrate is neutral.

    • The polymer is then subjected to Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to remove low molecular weight oligomers and impurities.

    • The purified polymer is obtained by precipitating the chloroform/toluene solution in methanol and drying under vacuum.

Kumada_Coupling_Workflow cluster_grignard Grignard Reagent Formation cluster_polymerization Polymerization cluster_purification Workup & Purification Monomer This compound Grignard Grignard Reagent Monomer->Grignard Mg Magnesium Turnings Mg->Grignard THF1 Anhydrous THF THF1->Grignard Polymerization Polymerization Reaction Grignard->Polymerization Catalyst Ni(dppp)Cl₂ in THF Catalyst->Polymerization Crude_Polymer Crude Poly(5-phenylthiophene) Polymerization->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Acid_Wash HCl Wash Precipitation->Acid_Wash Soxhlet Soxhlet Extraction Acid_Wash->Soxhlet Pure_Polymer Pure Poly(5-phenylthiophene) Soxhlet->Pure_Polymer

Workflow for Kumada Coupling Polymerization.
Protocol 2: Electrochemical Polymerization

This protocol outlines the electrochemical deposition of a poly(5-phenylthiophene) film onto an Indium Tin Oxide (ITO) coated glass substrate.[5][6][7]

Materials:

  • This compound (monomer)

  • Indium Tin Oxide (ITO) coated glass (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Anhydrous acetonitrile or dichloromethane (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

Procedure:

  • Electrode Preparation:

    • Clean the ITO-coated glass substrate by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrate under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.

    • Add this compound to the electrolyte solution to a final concentration of 1-10 mM.

    • De-aerate the solution by bubbling with an inert gas (e.g., Argon) for at least 15 minutes before the experiment.

  • Electropolymerization:

    • Assemble a three-electrode electrochemical cell with the ITO-coated glass as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

    • Perform the electropolymerization using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.

      • Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit (e.g., +1.5 to +2.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. The successful polymerization is indicated by the appearance and growth of redox peaks corresponding to the polymer film.

      • Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., +1.6 V vs. Ag/AgCl) for a specific duration (e.g., 100-1000 seconds). The film thickness can be controlled by the deposition time and charge passed.

  • Film Characterization:

    • After polymerization, rinse the polymer-coated ITO electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • The deposited film can then be characterized by various techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).

    • The electrochemical properties of the film can be studied by running cyclic voltammetry in a monomer-free electrolyte solution.

Electrochemical_Polymerization_Workflow cluster_prep Preparation cluster_polymerization Electropolymerization cluster_characterization Characterization Clean_ITO Clean ITO Substrate Electrolyte Prepare Monomer & Electrolyte Solution Clean_ITO->Electrolyte Deaerate De-aerate Solution Electrolyte->Deaerate Cell_Assembly Assemble 3-Electrode Cell Deaerate->Cell_Assembly Polymerization Apply Potential (CV or Potentiostatic) Cell_Assembly->Polymerization Polymer_Film Poly(5-phenylthiophene) Film on ITO Polymerization->Polymer_Film Rinse Rinse with Solvent Polymer_Film->Rinse Analysis Spectroscopic & Microscopic Analysis Rinse->Analysis

Workflow for Electrochemical Polymerization.

Polymerization Mechanism

The polymerization of this compound proceeds through different mechanisms depending on the chosen method.

Kumada Coupling Mechanism:

The Kumada coupling polymerization follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps with a Nickel catalyst.

Kumada_Mechanism Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)L₂-I OxAdd->NiII_Aryl Transmetalation Transmetalation NiII_Aryl->Transmetalation NiII_Diaryl Ar-Ni(II)L₂-Ar' Transmetalation->NiII_Diaryl Reductive_Elim Reductive Elimination NiII_Diaryl->Reductive_Elim Reductive_Elim->Ni0 Catalyst Regeneration Polymer_Link Ar-Ar' Reductive_Elim->Polymer_Link Monomer Ar-I Monomer->OxAdd Grignard Ar'-MgBr Grignard->Transmetalation

Simplified Kumada Coupling Catalytic Cycle.

Electrochemical Polymerization Mechanism:

Electrochemical polymerization is initiated by the oxidation of the monomer at the electrode surface to form radical cations. These radical cations then couple to form dimers, which are further oxidized and coupled to form longer polymer chains that deposit onto the electrode surface.

Electropolymerization_Mechanism Monomer Monomer (Ar-H) Oxidation1 Oxidation (-e⁻) Monomer->Oxidation1 Radical_Cation Radical Cation (Ar-H⁺•) Oxidation1->Radical_Cation Coupling Dimerization Radical_Cation->Coupling Radical_Cation->Coupling Dimer Dimer (H-Ar-Ar-H) Coupling->Dimer Oxidation2 Further Oxidation & Coupling Dimer->Oxidation2 Polymer Polymer Chain Oxidation2->Polymer

Simplified Electrochemical Polymerization Pathway.

References

Application Notes and Protocols for 2-Iodo-5-phenylthiophene in Photovoltaic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 2-Iodo-5-phenylthiophene in the active layer of organic photovoltaic (OPV) devices are not extensively documented in current literature, its structure is of significant interest to researchers in the field. As a functionalized thiophene derivative, it serves as a valuable building block in the synthesis of advanced organic semiconductor materials. Thiophene-based polymers and small molecules are foundational to the development of efficient and stable OPVs due to their excellent electronic properties and tunable molecular structures.

This document provides detailed application notes on the potential use of this compound in the synthesis of photoactive polymers for organic solar cells. It includes generalized experimental protocols for polymerization and device fabrication, along with performance data for various thiophene-based polymers to serve as a benchmark.

The Role of this compound in Polymer Synthesis

This compound is a precursor for creating conjugated polymers, which are essential for the photoactive layer of organic solar cells. The iodine atom on the thiophene ring provides a reactive site for cross-coupling reactions, such as Stille or Suzuki coupling. These reactions allow for the extension of the polymer's conjugation by linking it with other aromatic units. The phenyl group on the thiophene can enhance the polymer's solubility and influence its molecular packing, which are critical factors for efficient charge separation and transport within the solar cell.

Data Presentation: Performance of Thiophene-Based Polymers

To provide a context for the potential performance of polymers derived from this compound, the following table summarizes the key photovoltaic parameters for a selection of thiophene-based polymers.

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
PFETVT-TL1511.81---
PETVT-FTL151.920.983.7652.43
PBDTT-S-TT-CFPC70BM9.580.89-71.0
PBDTT-O-TT-CFPC70BM8.680.7816.5-
PIQY66.41---

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Thiophene Copolymer via Stille Coupling

This protocol describes a general procedure for the polymerization of a monomer like this compound with a distannylated comonomer.

Materials:

  • This compound (or a similar iodinated thiophene monomer)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (or another suitable distannylated comonomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous and degassed toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform (or chlorobenzene)

  • Schlenk flask and condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous and degassed toluene to achieve a monomer concentration of approximately 0.1 M. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 2-5 mol %).

  • Polymerization: Heat the reaction mixture to reflux (around 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere. The progress of the polymerization can be observed by an increase in the viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the precipitate by filtration.

  • Purification: Purify the crude polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

  • Final Product Extraction: Extract the final polymer with a solvent in which it is soluble, such as chloroform or chlorobenzene.

  • Final Precipitation and Drying: Concentrate the purified polymer solution and precipitate it again in methanol. Collect the final product by filtration and dry it under a vacuum.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a standard inverted organic solar cell device.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution or sol-gel precursor

  • The synthesized thiophene-based polymer (donor)

  • A suitable fullerene or non-fullerene acceptor (e.g., PC71BM or Y6)

  • Chlorobenzene (or other suitable organic solvent)

  • Molybdenum oxide (MoO3)

  • Silver (Ag)

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Electron Transport Layer (ETL) Deposition: Deposit a thin layer of ZnO (approximately 30 nm) onto the ITO substrate by spin-coating the precursor solution, followed by annealing at a suitable temperature (e.g., 150 °C).

  • Active Layer Preparation: Inside a nitrogen-filled glovebox, dissolve the synthesized polymer donor and the acceptor in a 1:1 to 1:2 weight ratio in chlorobenzene to form the photoactive blend solution (total concentration typically 10-20 mg/mL). Stir the solution overnight at a slightly elevated temperature (e.g., 40-60 °C).

  • Active Layer Deposition: Spin-coat the active layer blend solution onto the ZnO layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the film at an optimized temperature (e.g., 80-150 °C) to improve morphology.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoO3 (approximately 5-10 nm) on top of the active layer under high vacuum (<10-6 Torr).

  • Cathode Deposition: Subsequently, thermally evaporate the silver (Ag) cathode (approximately 100 nm) on top of the MoO3 layer.

  • Device Encapsulation: Encapsulate the device to protect it from air and moisture before testing.

Visualizations

G cluster_synthesis Polymer Synthesis Workflow Monomers Monomers (e.g., this compound & Distannyl-comonomer) ReactionSetup Reaction Setup (Schlenk Flask) Monomers->ReactionSetup InertAtmosphere Inert Atmosphere (Ar/N2) ReactionSetup->InertAtmosphere SolventCatalyst Add Solvent & Catalyst (Toluene, Pd(PPh3)4) InertAtmosphere->SolventCatalyst Polymerization Polymerization (Reflux, 24-48h) SolventCatalyst->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification FinalProduct Final Polymer Product Purification->FinalProduct

Caption: Workflow for the synthesis of a thiophene-based polymer.

G cluster_fabrication Organic Solar Cell Fabrication Workflow Substrate ITO Substrate Cleaning ETL ETL Deposition (e.g., ZnO) Substrate->ETL ActiveLayer Active Layer Spin-Coating (Polymer:Acceptor Blend) ETL->ActiveLayer HTL HTL Deposition (e.g., MoO3) ActiveLayer->HTL Cathode Cathode Deposition (e.g., Ag) HTL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.

G cluster_pathway Charge Generation and Transport in an OPV Photon Photon Exciton Exciton (in Donor) Photon->Exciton Absorption ChargeSeparation Charge Separation Exciton->ChargeSeparation Diffusion Electron Electron (in Acceptor) ChargeSeparation->Electron Hole Hole (in Donor) ChargeSeparation->Hole Cathode Cathode Electron->Cathode Transport Anode Anode Hole->Anode Transport

Caption: Simplified signaling pathway of charge generation in an organic photovoltaic cell.

Troubleshooting & Optimization

Technical Support Center: 2-Iodo-5-phenylthiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions of 2-iodo-5-phenylthiophene. The information is designed to help improve reaction yields and troubleshoot common experimental issues.

General Troubleshooting Guide

This section addresses prevalent issues encountered across various palladium-catalyzed cross-coupling reactions involving this compound.

Q1: My coupling reaction shows low or no conversion to the desired product. What are the likely causes?

A1: Low or no conversion is a common issue that can stem from several factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised if it is old, has been improperly stored, or has decomposed. Palladium(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state, and this process can sometimes be inefficient.[1][2]

  • Oxygen Contamination: Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3] Inadequate degassing of solvents and reagents or failure to maintain an inert atmosphere can lead to catalyst deactivation.[4]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and interdependent.[3][5][6] An incorrect combination can lead to a sluggish or stalled reaction.

  • Impure Starting Materials: The purity of this compound, the coupling partner (e.g., boronic acid), and other reagents is crucial.[2][7] Impurities can interfere with the catalyst or participate in side reactions.

  • Slow Oxidative Addition: While aryl iodides are generally reactive, electron-donating groups on the coupling partner can slow the initial oxidative addition step to the Pd(0) catalyst, which is often rate-limiting.[4]

Q2: I'm observing a significant amount of a byproduct that appears to be just phenylthiophene. What is this side reaction and how can I minimize it?

A2: You are likely observing hydrodehalogenation (or simply dehalogenation), a common side reaction where the iodine atom is replaced by a hydrogen atom.[8][9] This is particularly prevalent with reactive aryl iodides.[8]

  • Mechanism: This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species. This can occur through reactions of the palladium complex with bases, solvents (like alcohols), or trace water.[8]

  • Prevention Strategies:

    • Choice of Base: Avoid strong bases like alkoxides (e.g., NaOEt, KOtBu), which can act as hydride donors.[9] Instead, use weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9][10]

    • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[9] Aim for the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

    • Solvent: Be mindful that certain solvents can act as a hydride source.[9] Ensure solvents are anhydrous if the protocol demands it, though some reactions like Suzuki coupling require water.[11]

Q3: My reaction mixture turned black, and the reaction stopped. What happened?

A3: The formation of a black precipitate, known as palladium black, indicates that your palladium catalyst has decomposed and agglomerated into an inactive form.[4][12] This is a common mode of catalyst deactivation.

  • Causes:

    • High Temperature: Excessively high temperatures are a frequent cause of catalyst decomposition.[4][12]

    • Absence of a Stabilizing Ligand: Phosphine ligands are not just for tuning reactivity; they also stabilize the palladium center. If the ligand concentration is too low or the ligand itself is unstable at the reaction temperature, the catalyst can precipitate.[4]

    • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst complex, leading to the formation of palladium black.[4]

  • Solutions:

    • Carefully control the reaction temperature.[12]

    • Ensure an appropriate catalyst-to-ligand ratio.

    • Maintain a strictly inert atmosphere throughout the experiment.

Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and an organoboron compound.

Q4: How do I choose the right base and solvent for the Suzuki coupling of this compound?

A4: The base and solvent system is crucial for a successful Suzuki reaction.

  • Bases: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[10][13] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[13]

  • Solvents: A mixture of an organic solvent and water is typically required.[10] Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[5][10][14] The water is necessary for the transmetalation step, but using minimal amounts can be key to avoiding dehalogenation side reactions.[11] The solubility of the boronic acid in the chosen solvent system is also an important factor.[10]

Q5: My boronic acid seems to be degrading or causing homocoupling. How can I prevent this?

A5: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are known side reactions.

  • Protodeboronation: This can be an issue with certain boronic acids, especially under harsh conditions. Using milder bases and avoiding prolonged reaction times can help.[2]

  • Homocoupling: This side reaction can occur if the transmetalation step is slow, allowing the boronic acid to react with itself. Ensuring an active catalyst and optimized conditions can favor the desired cross-coupling pathway.[2][3] Using an excess of the halide component can also suppress homocoupling.[3]

ParameterCondition 1Condition 2Condition 3Anticipated Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhosBuchwald ligands (e.g., SPhos) are often superior for challenging substrates.[2][3]
Base K₂CO₃K₃PO₄Cs₂CO₃Cs₂CO₃ is often highly effective but K₃PO₄ provides a good balance of reactivity and cost.[10][13]
Solvent Toluene / H₂ODioxane / H₂OTHF / H₂ODioxane/H₂O is a robust system, often providing good solubility for reagents.[10]
Temperature 80 °C100 °C120 °CStart around 80-100 °C.[14] Higher temperatures may increase side reactions like dehalogenation.[12]
Stille Coupling

The Stille reaction couples this compound with an organostannane (tin) reagent.

Q6: What are the main challenges and side reactions specific to Stille coupling?

A6: The primary challenges include the potential for homocoupling of the organostannane reagent and the toxicity and removal of tin byproducts.[15]

  • Homocoupling: This side reaction can be minimized by the slow addition of the organostannane reagent to the reaction mixture via a syringe pump.[15] This keeps the instantaneous concentration of the tin reagent low, favoring cross-coupling.

  • Tin Byproduct Removal: After the reaction, tin residues can make purification difficult. A standard workup procedure involves quenching the reaction with a saturated aqueous solution of potassium fluoride (KF), which causes the tin byproducts to precipitate as a filterable solid.[15]

Q7: What are the recommended catalysts and solvents for this reaction?

A7: The catalyst and solvent choice is critical for yield and reaction rate.

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[15] For more sluggish reactions, using a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) can improve results.[15][16]

  • Solvents: Anhydrous, degassed solvents are essential. Toluene, THF, and DMF are commonly used and should be selected based on substrate solubility and the required reaction temperature.[15]

ParameterCondition 1Condition 2Anticipated Outcome
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(o-tol)₃Pd₂(dba)₃ with an electron-rich ligand can accelerate the reaction.[15][16]
Solvent TolueneTHFToluene is often used for higher temperature reactions. Ensure it is anhydrous and degassed.[16]
Temperature 80 °C110 °CHigher temperatures (90-110 °C) are often required.[16]
Additive NoneLiClLithium chloride can sometimes accelerate the rate of transmetalation.[17]
Sonogashira Coupling

The Sonogashira reaction is used to couple this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.[18]

Q8: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How can this be avoided?

A8: Alkyne homocoupling is the most common side reaction in Sonogashira couplings.[19] It is typically caused by the copper co-catalyst in the presence of oxygen.[19][20]

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[20]

  • Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., an amine) and may need slightly higher temperatures but eliminate the primary cause of Glaser coupling.[21]

  • Reaction Conditions: Using an amine base such as triethylamine is standard.[22] The reaction is often run at room temperature for reactive iodides, which helps minimize side reactions.[18]

ParameterCondition 1 (Traditional)Condition 2 (Copper-Free)Anticipated Outcome
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄The copper co-catalyst accelerates the reaction but can cause homocoupling.[18][19]
Base Triethylamine (Et₃N)Piperidine or other aminesAn amine base is required to neutralize the HX byproduct.[18]
Solvent THF or DMFToluene or AcetonitrileThe solvent must dissolve all components of the reaction.[23]
Atmosphere Strict Inert AtmosphereStrict Inert AtmosphereEssential to prevent oxygen-induced homocoupling.[20]

Experimental Protocols

The following are generalized starting protocols. Optimal conditions may vary based on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, Water.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[14]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[14]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[14]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Stille Coupling

Materials: this compound, Organostannane, Pd₂(dba)₃, P(o-tol)₃, Anhydrous Toluene.

Procedure:

  • To a fresh-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).[16]

  • Add this compound (1.0 mmol) dissolved in anhydrous, degassed toluene (5 mL).

  • Subject the tube to three pump/purge cycles with argon.[16]

  • Add the organostannane (1.1 mmol) via syringe. For problematic substrates, add slowly over 1-2 hours using a syringe pump.[15]

  • Heat the reaction mixture to 100-110 °C for 12-16 hours.[16]

  • After cooling, quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours.[15]

  • Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry, and concentrate. Purify by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Observed Check_Catalyst 1. Check Catalyst Activity - Is it old? - Stored properly? - Pre-catalyst activation? Start->Check_Catalyst Check_Atmosphere 2. Check Inert Atmosphere - Degas solvents/reagents? - Maintained Ar/N2? Start->Check_Atmosphere Check_Conditions 3. Review Conditions - Ligand/Base/Solvent optimal? - Temperature appropriate? Start->Check_Conditions Check_Side_Reactions 4. Analyze for Side Products - Dehalogenation? - Homocoupling? Start->Check_Side_Reactions Solution_Catalyst Use fresh catalyst or different pre-catalyst Check_Catalyst->Solution_Catalyst Inactive Solution_Atmosphere Improve degassing technique (e.g., freeze-pump-thaw) Check_Atmosphere->Solution_Atmosphere O2 present Solution_Conditions Screen different ligands, bases, solvents Check_Conditions->Solution_Conditions Suboptimal Solution_Side_Reactions Adjust conditions (e.g., weaker base, lower temp) to minimize side reactions Check_Side_Reactions->Solution_Side_Reactions Detected

Caption: A logical workflow for diagnosing and solving low-yield coupling reactions.

Catalytic Cycle and Competing Dehalogenation Pathway

Catalytic_Cycle Pd0 L2Pd(0) OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd ArR Ar-R (Desired Product) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation PdH H-Pd(II)-I(L2) OxAdd->PdH Reaction with Hydride Source Transmetal->Pd0 Reductive Elimination MI M-I Transmetal->ArR PdH->Pd0 Reductive Elimination Dehalogenation Ar-H (Side Product) PdH->Dehalogenation ArI Ar-I ArI->OxAdd Oxidative Addition R_M R-M R_M->Transmetal H_Source Hydride Source (Base, H2O)

Caption: The Pd(0) catalytic cycle with the competing dehalogenation side pathway shown in red.

References

Technical Support Center: Synthesis of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-5-phenylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products in the synthesis of this compound via electrophilic iodination of 2-phenylthiophene are di-iodinated isomers. Due to the activating nature of the phenyl group and the thiophene ring, over-iodination can occur, leading to the formation of compounds such as 2,5-diiodo-3-phenylthiophene and other di-iodinated species. The formation of these byproducts is a common challenge that can complicate purification and reduce the yield of the desired mono-iodo product.

Q2: How can I minimize the formation of di-iodinated side products?

A2: Minimizing di-iodination requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the iodinating agent (e.g., N-iodosuccinimide, NIS). A large excess of the iodinating reagent will significantly increase the likelihood of di-iodination.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent further iodination of the desired product.

  • Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-iodinated product.

  • Slow Addition: Adding the iodinating agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, thus favoring mono-substitution.

Q3: What is a reliable method for the synthesis of this compound?

A3: A common and effective method is the direct iodination of 2-phenylthiophene using N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA). This method is generally high-yielding and proceeds under mild conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or no yield of this compound Inactive iodinating agent.Use a fresh, high-purity batch of N-iodosuccinimide. NIS can degrade over time, especially if not stored properly.
Insufficient activation of the iodinating agent.Ensure a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is present if using NIS. The acid activates the NIS, making it a more potent electrophile.
Low reaction temperature.While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. If the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor for the formation of side products.
Significant formation of di-iodinated side products Excess iodinating agent.Carefully control the stoichiometry of NIS to be as close to 1:1 with 2-phenylthiophene as possible.
Prolonged reaction time.Monitor the reaction progress diligently and quench it as soon as the 2-phenylthiophene is consumed.
High reaction temperature.Perform the reaction at room temperature or below to enhance selectivity for the mono-iodinated product.
Difficulty in purifying the product Co-elution of product and di-iodinated impurities during column chromatography.Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. Alternatively, consider recrystallization from a suitable solvent to purify the product.
Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. If a small amount of starting material remains, it can often be separated by column chromatography.

Experimental Protocol: Synthesis of this compound using NIS

This protocol is a general guideline for the iodination of 2-phenylthiophene.

Materials:

  • 2-Phenylthiophene

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (PTSA), monohydrate

  • Ethanol (EtOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-phenylthiophene (1.0 equivalent) in ethanol.

  • To this solution, add N-iodosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Purity and Activity of Reagents (e.g., NIS) start->check_reagents check_activation Verify Catalyst Presence and Activity (e.g., PTSA) check_reagents->check_activation Reagents are of good quality use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents Reagents are old or of poor quality check_conditions Review Reaction Conditions (Temperature, Time) check_activation->check_conditions Catalyst is active optimize_catalyst Optimize Catalyst Loading or Type check_activation->optimize_catalyst Catalyst issue suspected increase_temp Gradually Increase Temperature check_conditions->increase_temp Reaction is too slow success Improved Yield increase_temp->success optimize_catalyst->success use_fresh_reagents->success

Caption: Troubleshooting workflow for addressing low or no product yield.

Logical Relationship of Side Product Formation

side_product_formation phenylthiophene 2-Phenylthiophene iodination Iodination (NIS, H+) phenylthiophene->iodination mono_iodo This compound (Desired Product) iodination->mono_iodo Controlled Conditions di_iodo Di-iodophenylthiophene (Side Product) iodination->di_iodo Harsh Conditions mono_iodo->iodination Excess NIS / Long Reaction Time

Caption: Relationship between reaction conditions and product formation.

Purification of crude 2-Iodo-5-phenylthiophene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Iodo-5-phenylthiophene via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are no crystals forming after I've cooled the solution?

A1: This is a common issue that can arise from several factors:

  • The solution is not saturated enough: This is the most frequent cause.[1] You may have used too much solvent to dissolve the crude product. To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a trigger to start crystallization.[1]

  • Lack of Nucleation Sites: Crystal growth requires a starting point, known as a nucleation site.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent level.[2] This can create microscopic scratches that serve as nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution.[3] This "seed" will act as a template for further crystal growth.

  • Concentrate the Solution: If nucleation techniques fail, it's likely the solution is too dilute. Reheat the flask to boil off a portion of the solvent and attempt to cool it again.[3]

  • Cool to a Lower Temperature: Once the flask has slowly cooled to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[4][5]

Q2: My compound has separated as an oil instead of solid crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][5] An oil is undesirable as it can trap impurities.[5]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[2]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to align into a crystal lattice.[1]

  • Change Solvents: If oiling out persists, the boiling point of your solvent may be too high relative to the melting point of this compound (82-86 °C).[6] Consider re-attempting the recrystallization with a lower-boiling point solvent or a different solvent system.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: A yield of 100% is never possible due to the compound's finite solubility in the cold solvent, but significant losses can be minimized.[7]

Common Causes and Solutions:

  • Using Excessive Solvent: The most common reason for low recovery is using too much solvent during the initial dissolution step.[7][8] Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.[4]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.[5]

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will re-dissolve some of your product.[7]

Q4: My final crystals are colored, but the pure compound should be white or off-white. What happened?

A4: The presence of color indicates that colored impurities are still present in your final product. This can happen if these impurities have similar solubility properties to this compound in the chosen solvent.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities.[4] The resulting filtrate should be colorless.

  • Recrystallize Again: Allow the colorless filtrate to cool slowly to obtain pure, colorless crystals of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The ideal solvent and specific volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (see Table 1) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that show low solubility. An ideal solvent will dissolve the compound completely when hot.[8]

  • Allow the dissolved solutions to cool. The best solvent will be one from which abundant crystals form upon cooling.[8] Common choices for compounds like this include ethanol, isopropanol, or a mixed solvent system like toluene-hexane.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while the flask is gently heated (e.g., on a hot plate). Swirl the flask continuously.

  • Continue adding the minimum amount of hot solvent until the compound just dissolves completely.[7] Avoid adding an excess of solvent.[4]

3. Hot Filtration (Optional):

  • If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary.

  • Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask.

  • Quickly pour the hot solution through the pre-heated setup to remove the insoluble impurities.[5]

4. Crystallization:

  • Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[4] Rapid cooling can lead to the formation of small, impure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[7]

  • Allow the crystals to dry completely on the filter paper with air being drawn through them. For final drying, the crystals can be placed in a desiccator.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolaritySuitability for this compound
Hexane69Non-polarGood as a "poor" solvent in a mixed-solvent system.
Toluene111Non-polarPotentially a good single solvent or as the "good" solvent in a mixed system.
Ethanol78PolarOften a good choice for moderately polar compounds. May dissolve the compound too well.
Isopropanol82.5PolarA good alternative to ethanol, with a slightly higher boiling point.
Acetone56PolarGenerally a very strong solvent; may be difficult to get crystals back.
Water100Very PolarUnlikely to be a good solvent due to the non-polar nature of the compound.

Process Visualization

Below is a troubleshooting workflow for the recrystallization process.

G start Start Recrystallization: Cool solution after dissolution outcome Observe Outcome start->outcome no_crystals Problem: No Crystals Form outcome->no_crystals No Crystals oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Oil Forms low_yield Problem: Low Yield outcome->low_yield Few Crystals success Success: Pure Crystals Formed outcome->success Good Crystals cause_no_crystals Possible Cause? no_crystals->cause_no_crystals sol_scratch Solution: 1. Scratch flask with glass rod 2. Add a seed crystal cause_no_crystals->sol_scratch Supersaturation sol_concentrate Solution: Re-heat and boil off some solvent cause_no_crystals->sol_concentrate Too much solvent cause_oiling_out Possible Cause? oiling_out->cause_oiling_out sol_reheat_dilute Solution: Re-heat to dissolve oil, add a small amount of solvent, cool very slowly cause_oiling_out->sol_reheat_dilute Cooling too fast/ Slightly too concentrated sol_change_solvent Solution: Restart with a lower boiling point solvent cause_oiling_out->sol_change_solvent Solvent BP too high cause_low_yield Possible Cause? low_yield->cause_low_yield sol_min_solvent Solution: In future, use absolute minimum hot solvent cause_low_yield->sol_min_solvent Too much solvent used sol_cold_wash Solution: Ensure washing solvent is ice-cold cause_low_yield->sol_cold_wash Product lost during wash end Isolate & Dry Crystals success->end

Caption: Troubleshooting workflow for recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Iodo-5-phenylthiophene via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and similar aromatic compounds is silica gel (SiO₂). Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice. For compounds that may be sensitive to the acidic nature of silica gel, alternatives such as neutral alumina or deactivated silica gel can be considered.

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The selection of a suitable mobile phase is crucial for effective separation. A good starting point for a relatively nonpolar compound like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) value for the desired compound in the range of 0.2-0.4 for optimal separation on a column.

Q3: My this compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A3: For compounds with poor solubility in the eluent, a technique known as "dry loading" is recommended. This involves dissolving your crude sample in a solvent in which it is soluble (e.g., dichloromethane or acetone), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure (e.g., using a rotary evaporator). This results in the compound being adsorbed onto the silica gel. This dry, free-flowing powder can then be carefully added to the top of the packed column.[1]

Q4: I am observing streaking or "tailing" of my compound's spot on the TLC plate and during column elution. What could be the cause?

A4: Tailing is often caused by strong interactions between the compound and the stationary phase, or by overloading the column. If you observe tailing, consider the following:

  • Reduce the amount of sample loaded onto the column. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Add a small amount of a slightly more polar solvent to your mobile phase. This can help to reduce strong interactions with the silica gel.

  • Ensure the compound is fully dissolved before loading (for wet loading).

Q5: My purified fractions show the presence of impurities that were not visible on the initial TLC. What might be happening?

A5: This could indicate that your compound is degrading on the silica gel column. Thiophene derivatives can sometimes be sensitive to the acidic nature of silica.[2] To mitigate this, you can:

  • Deactivate the silica gel: This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount (1-2%) of a base like triethylamine.

  • Minimize contact time: Run the column as quickly as possible without compromising separation (flash chromatography).

  • Use an alternative stationary phase: Neutral alumina can be a good option for acid-sensitive compounds.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (Rf = 0) Mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate). You may need to start with 100% hexane.
Poor separation of the desired compound and impurities - The chosen solvent system lacks sufficient selectivity.- The column was not packed correctly, leading to channeling.- The column was overloaded with the sample.- Conduct further TLC analysis with different solvent systems to find one that provides better separation.- Ensure the column is packed uniformly without air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded.
Cracks or bubbles appear in the silica bed during the run - The column has run dry.- Heat is being generated due to the interaction of the solvent with the silica gel.- Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method and ensure it is properly equilibrated with the mobile phase before loading the sample.
Low recovery of the purified compound - The compound is strongly adsorbed to the silica gel.- The compound is partially soluble in the mobile phase, leading to very dilute fractions.- The compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase at the end of the elution to wash out any remaining compound.- Concentrate all collected fractions and re-analyze by TLC.- Refer to the solutions for compound degradation in the FAQs.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems with varying ratios of hexane and ethyl acetate (e.g., 100% Hexane, 99:1, 98:2, 95:5 Hexane:Ethyl Acetate).

  • Visualize the plates under a UV lamp.

  • The ideal mobile phase will give the this compound an Rf value between 0.2 and 0.4, with good separation from any impurities.

3. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Start with the initial low-polarity mobile phase. If necessary, the polarity can be gradually increased during the elution (gradient elution) to elute more polar impurities after the desired product has been collected.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the selection of a mobile phase for the purification of this compound. Actual Rf values may vary based on specific experimental conditions.

Mobile Phase (Hexane:Ethyl Acetate) Hypothetical Rf of this compound Hypothetical Rf of a Less Polar Impurity Hypothetical Rf of a More Polar Impurity Assessment
100:00.500.650.05May provide some separation, but the target compound moves too quickly.
98:20.350.500.02Optimal. Good separation between the target and impurities.
95:50.200.300.01Good separation, but may require a longer elution time.
90:100.100.150.00Separation is decreasing, and the target compound is moving too slowly.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Select Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack Optimal mobile phase determined load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G start Problem with Column Chromatography no_sep Poor Separation? start->no_sep no_move Compound Not Moving? no_sep->no_move No sol_no_sep Optimize Mobile Phase (TLC) Repack Column Reduce Load no_sep->sol_no_sep Yes too_fast Compound Too Fast? no_move->too_fast No sol_no_move Increase Mobile Phase Polarity no_move->sol_no_move Yes low_yield Low Recovery? too_fast->low_yield No sol_too_fast Decrease Mobile Phase Polarity too_fast->sol_too_fast Yes sol_low_yield Increase Polarity at End Check for Decomposition (Use Deactivated Silica) low_yield->sol_low_yield Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Troubleshooting 2-Iodo-5-phenylthiophene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodo-5-phenylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile building block.

Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures used in materials science and pharmaceuticals. However, its reactivity can sometimes be lower than anticipated compared to simpler aryl iodides. This is often attributed to a combination of steric and electronic factors. The bulky phenyl group at the 5-position can sterically hinder the approach of reagents to the iodine at the 2-position. Electronically, the phenyl group can influence the electron density of the thiophene ring, which in turn affects the rate of key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.

This guide provides structured advice to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often more effective.

  • Base and Solvent Optimization: The base and solvent system plays a crucial role. A common issue is poor solubility of the reactants or the base. Ensure your base is finely powdered and consider solvent systems that can solubilize all components effectively.

  • Reaction Temperature and Time: Due to its potentially lower reactivity, this substrate may require higher temperatures and longer reaction times than simpler aryl iodides.

  • Reagent Quality: Ensure the purity of your boronic acid, as degradation can lead to lower yields. Additionally, ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-IodothiophenePd(PPh₃)₄ (1)-Na₂CO₃ (2)Toluene/H₂O11012>95
This compoundPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene11024~80-85
2-BromothiophenePd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O9012~80-90

Note: Yields are highly dependent on the specific coupling partners and reaction conditions and are provided here for comparative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃ at 2 mol%) and a bulky phosphine ligand (e.g., SPhos at 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 1. Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling Reactions

Question: I am observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product in the Sonogashira coupling of this compound. What can I do?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. The lower reactivity of this compound can exacerbate this issue by allowing more time for the side reaction to occur.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Ensure all solvents and the amine base are thoroughly degassed. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst.

  • Catalyst System: While the standard PdCl₂(PPh₃)₂/CuI system often works, consider using a more active palladium precatalyst or a copper-free system if homocoupling persists.

  • Base Selection: The choice of amine base can influence the reaction rate. Triethylamine or diisopropylethylamine are commonly used. Ensure the base is anhydrous and freshly distilled.

  • Temperature Control: While heating may be necessary to drive the reaction to completion, excessively high temperatures can lead to catalyst decomposition. A moderate temperature of 50-70 °C is a good starting point.

Table 2: Typical Conditions for Sonogashira Coupling

Aryl HalidePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
Aryl IodidePdCl₂(PPh₃)₂ (2)4Et₃N (2)THF50-704-12
This compoundPdCl₂(PPh₃)₂ (2-5)5-10Et₃N or DIPEA (3)THF or DMF60-8012-24

Experimental Protocol: Sonogashira Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise.

  • Stir the reaction at 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify by column chromatography.

Sonogashira_Troubleshooting Start Low Yield / Homocoupling in Sonogashira Reaction Q1 Are reaction conditions strictly anaerobic? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst system optimal? A1_Yes->Q2 Sol1 Thoroughly degas solvents and base. Purge with inert gas. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature appropriate? A2_Yes->Q3 Sol2 Try a more active Pd precatalyst or a copper-free system. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reaction Optimized A3_Yes->End Sol3 Optimize temperature. Avoid excessive heat. A3_No->Sol3 Sol3->Q3

Figure 2. Troubleshooting logic for Sonogashira coupling.
Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture of products. What should I consider?

Answer: Buchwald-Hartwig aminations can be sensitive to the choice of ligand, base, and solvent, especially with challenging substrates. The steric hindrance of this compound may necessitate the use of specialized ligands.

Troubleshooting Steps:

  • Ligand Choice is Key: For sterically demanding aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to simpler phosphine ligands.

  • Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The choice of base can be solvent-dependent.[1]

  • Solvent Effects: Toluene and dioxane are common solvents. The polarity of the solvent can influence the reaction rate and selectivity.[1] In some cases, a small amount of water can be beneficial, but this should be carefully optimized.

  • Amine Reactivity: The nature of the amine coupling partner will also affect the reaction. Primary amines may require different conditions than secondary amines.

Table 3: Recommended Ligands for Buchwald-Hartwig Amination

Amine TypeRecommended Ligand
Primary AliphaticBrettPhos, RuPhos
Secondary AliphaticRuPhos, XPhos
AnilinesXPhos, SPhos

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate ligand, and the base (e.g., NaOtBu).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Grignard Reagent Formation and Lithiation

Question: I am having difficulty initiating the Grignard reagent formation from this compound. What are some activation methods?

Answer: The formation of Grignard reagents can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface. Several activation methods can be employed.

Troubleshooting Steps:

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Solvent Choice: Anhydrous diethyl ether or THF are essential. THF is often a better solvent for stabilizing the Grignard reagent.

  • Anhydrous Conditions: Ensure all glassware is flame-dried and cooled under an inert atmosphere, and all reagents and solvents are strictly anhydrous.

  • Initiation: A small amount of the this compound solution can be added initially and gently warmed to start the reaction before adding the remainder.

Question: My lithiation of this compound with n-butyllithium seems to be giving side products. What could be the issue?

Answer: Lithiation of aryl halides can be complicated by side reactions such as metal-halogen exchange or deprotonation at other sites.

Troubleshooting Steps:

  • Low Temperature: Perform the reaction at a low temperature (typically -78 °C) to minimize side reactions.

  • Slow Addition: Add the n-butyllithium solution slowly to the solution of this compound.

  • Equivalent Control: Use a precise amount of n-butyllithium (typically 1.0-1.1 equivalents) to avoid excess base which can lead to further reactions.

  • Inert Atmosphere: As with all organometallic reactions, maintaining a strict inert atmosphere is crucial.

Grignard_Lithiation_Troubleshooting cluster_grignard Grignard Formation Issues cluster_lithiation Lithiation Side Reactions G_Start Difficulty Initiating Grignard Reaction G_Q1 Is Magnesium Activated? G_Start->G_Q1 G_A1_No No G_Q1->G_A1_No G_Q2 Are Conditions Anhydrous? G_Q1->G_Q2 Yes G_Sol1 Activate Mg: - Mechanical Crushing - Chemical (I₂, C₂H₄Br₂) G_A1_No->G_Sol1 G_Sol1->G_Q1 G_A2_No No G_Q2->G_A2_No G_End Successful Initiation G_Q2->G_End Yes G_Sol2 Flame-dry glassware. Use anhydrous solvents. G_A2_No->G_Sol2 G_Sol2->G_Q2 L_Start Side Products in Lithiation Reaction L_Q1 Is Temperature Low Enough? L_Start->L_Q1 L_A1_No No L_Q1->L_A1_No L_Q2 Is n-BuLi Addition Slow? L_Q1->L_Q2 Yes L_Sol1 Maintain low temperature (e.g., -78 °C). L_A1_No->L_Sol1 L_Sol1->L_Q1 L_A2_No No L_Q2->L_A2_No L_End Clean Lithiation L_Q2->L_End Yes L_Sol2 Add n-BuLi dropwise. L_A2_No->L_Sol2 L_Sol2->L_Q2

Figure 3. Troubleshooting for Grignard reagent formation and lithiation.

References

Technical Support Center: Optimizing Reactions with 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst loading for cross-coupling reactions involving 2-Iodo-5-phenylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling reaction with this compound?

A1: For highly reactive aryl iodides like this compound, a typical starting palladium catalyst loading ranges from 1-5 mol%.[1] Due to the high reactivity of the Carbon-Iodine bond, it is often possible to achieve high yields with lower catalyst concentrations, sometimes as low as 0.05 mol% under optimized conditions.[1] It is recommended to start with a loading of 1-2 mol% and adjust based on reaction performance.

Q2: My reaction yield is low. Should I simply increase the catalyst loading?

A2: Not necessarily. While insufficient catalyst is a potential cause for low yield, simply increasing the loading is not always the solution and can sometimes be detrimental. Excessively high catalyst concentrations can lead to the formation of undesired side products.[1] Before increasing the catalyst amount, it is crucial to systematically check other parameters such as reagent purity, solvent quality (anhydrous and degassed), the effectiveness of the base, and reaction temperature.[2][3]

Q3: Which palladium source is most effective for reactions with this substrate?

A3: Palladium(II) acetate (Pd(OAc)₂) is a common, effective, and relatively inexpensive precatalyst for cross-coupling reactions.[1] It is readily reduced in situ to the active Pd(0) species. For more challenging or sluggish reactions, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be more reactive, though they are often less stable.[1][4]

Q4: How critical is the choice of ligand for optimizing reactions with this compound?

A4: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5] For electron-rich substrates like thiophenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective at promoting high catalytic activity and preventing catalyst deactivation.[6][7]

Q5: I am observing a black precipitate in my reaction. What is it and how can I prevent it?

A5: The formation of a black precipitate is likely palladium black, which is an aggregated, inactive form of the palladium catalyst.[1][8] This indicates catalyst deactivation. To prevent this, ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can degrade the catalyst.[2][8] Using an appropriate stabilizing ligand or adjusting the ligand-to-palladium ratio can also prevent aggregation.[1][9]

Troubleshooting Guide: Low Yields & Side Reactions

Symptom Possible Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst: The palladium source may have degraded or the active Pd(0) species was not generated.[6]1. Use a fresh, high-purity catalyst and ensure ligands are not oxidized.[2] Consider a pre-formed Pd(0) source like Pd(PPh₃)₄.[6]
2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable time.2. Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Monitor reaction progress.
3. Inappropriate Base: The base may be too weak, not sufficiently soluble, or incompatible with the substrates.[6]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[6][10]
4. Protodeboronation: In Suzuki reactions, the boronic acid coupling partner may be degrading, especially with strong bases or high temperatures.[2][5]4. Use a milder base (e.g., KF), lower the reaction temperature, or use a more stable boronic acid derivative like a pinacol ester.[2][6]
Formation of Side Products (e.g., Homocoupling) 1. High Catalyst Loading: Excessive catalyst concentration can promote side reactions.[1]1. Once optimal conditions are found, systematically lower the catalyst loading to find the minimum effective concentration.[1]
2. Oxygen in Reaction: The presence of oxygen can lead to oxidative side reactions and catalyst deactivation.2. Ensure thorough degassing of solvents and use a robust inert atmosphere (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent).[6][11]
Inconsistent Results 1. Sensitivity to Air or Moisture: Small variations in atmospheric conditions can affect catalyst activity.1. Employ rigorous inert atmosphere techniques, such as using a Schlenk line or a glovebox, to improve reproducibility.[8][11]
2. Variable Reagent Quality: Impurities in starting materials, solvents, or base can inhibit or "poison" the catalyst.[8]2. Use high-purity, anhydrous solvents and fresh, quality-checked reagents for each experiment.[2][8]

Data Presentation: Starting Points for Optimization

The following table summarizes common starting conditions for Suzuki-Miyaura reactions of aryl iodides, which can be adapted for this compound.

CatalystLigandCatalyst Loading (mol%)Base (equiv.)Solvent SystemTemperature (°C)
Pd(OAc)₂SPhos1 - 3K₃PO₄ (2.0)Toluene/H₂O100
Pd(PPh₃)₄-2 - 5K₂CO₃ (2.0)Dioxane/H₂O90
PdCl₂(dppf)-1 - 5Cs₂CO₃ (2.0)THF/H₂O80 - 110
Pd₂(dba)₃P(t-Bu)₃0.5 - 2KF (3.0)Toluene100

Note: These conditions are general starting points. Optimal conditions are highly dependent on the specific coupling partner and should be determined empirically.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and a magnetic stir bar.[6][10]

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Workflow start Low or No Yield reagent_check Check Reagent Quality (Purity, Stability, Degassing) start->reagent_check First Step catalyst_issue Catalyst Issue? start->catalyst_issue conditions_issue Reaction Conditions Issue? start->conditions_issue reagent_check->catalyst_issue If OK solution_reagent Use Fresh/Pure Reagents Improve Degassing reagent_check->solution_reagent If poor inactive_cat Inactive Catalyst (Degraded, Pd Black) catalyst_issue->inactive_cat loading_cat Incorrect Loading catalyst_issue->loading_cat ligand_cat Poor Ligand Choice catalyst_issue->ligand_cat base_cond Incorrect Base (Strength, Solubility) conditions_issue->base_cond temp_cond Suboptimal Temperature conditions_issue->temp_cond solution_inactive Use Fresh Catalyst Improve Inert Atmosphere inactive_cat->solution_inactive solution_loading Systematically Vary Loading (0.5% -> 5%) loading_cat->solution_loading solution_ligand Screen Ligands (e.g., Buchwald, Phosphines) ligand_cat->solution_ligand solution_base Screen Bases (e.g., K3PO4, Cs2CO3, KF) base_cond->solution_base solution_temp Vary Temperature (e.g., 80-120°C) temp_cond->solution_temp Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex lab1 Oxidative Addition oxidative_add Oxidative Addition oxidative_add->pd0 pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl lab2 Transmetalation transmetal Transmetalation transmetal->pd2_complex pd2_biaryl->pd0 product R¹-R² Product pd2_biaryl->product lab3 Reductive Elimination reductive_elim Reductive Elimination reductive_elim->pd2_biaryl aryl_iodide R¹-I (this compound) aryl_iodide->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_complex

References

How to avoid de-iodination of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the de-iodination of 2-iodo-5-phenylthiophene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

A1: De-iodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-phenylthiophene, reducing the yield of the desired product and complicating the purification process.[1][2]

Q2: What are the common causes of de-iodination?

A2: The primary cause is often the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed cross-coupling reactions.[1][2] This reactive species can be generated from various sources in the reaction mixture, including bases, solvents (like alcohols), or even trace amounts of water.[2] The Pd-H species can then react with the this compound, leading to the de-iodinated byproduct.

Q3: Which types of reactions are most prone to de-iodination?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly susceptible to de-iodination.[1][3][4] Aryl iodides are generally more prone to this side reaction than aryl bromides or chlorides.[2]

Q4: Are there specific conditions that favor de-iodination?

A4: Yes, certain conditions can increase the likelihood of de-iodination. These include the use of strong alkoxide bases, protic solvents like alcohols, and prolonged reaction times at elevated temperatures.[2] Additionally, some older catalyst systems, like Pd(PPh₃)₄, can be less efficient and lead to more side reactions.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides targeted solutions.

Problem Potential Cause Recommended Solution
Significant formation of 2-phenylthiophene (de-iodinated byproduct) in a Suzuki-Miyaura coupling reaction. Inappropriate Ligand Choice: The phosphine ligand may not be bulky or electron-rich enough, favoring the de-iodination pathway.[1]Employ Bulky, Electron-Rich Ligands: Use ligands such as XPhos, SPhos, or tBuXPhos. These have been shown to promote the desired reductive elimination over de-iodination. For heteroaromatic substrates, dppf can also be effective.[1]
Base-Induced Hydride Formation: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.[2]Use Milder Bases: Consider using potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of strong alkoxide bases.[6]
Solvent Effects: Protic solvents (e.g., alcohols) or even trace amounts of water can be a source of hydrides.[2][7]Use Aprotic Solvents: Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[2][5] If an aqueous system is necessary, carefully control the water ratio, as minimal amounts can be crucial for coupling but excessive amounts may promote de-iodination.[7]
Low yield and de-iodination in a Sonogashira coupling reaction. Catalyst System: The classic Pd(PPh₃)₄ catalyst may not be optimal and can lead to side reactions.[5] Copper co-catalysts can also sometimes lead to unwanted homocoupling.Use a More Active Catalyst System: Consider using a pre-catalyst that readily forms the active Pd(0) species.[2] Copper-free Sonogashira protocols can also be explored to avoid homocoupling side products.[8]
Reaction Conditions: High temperatures and long reaction times can increase the chances of de-iodination.Optimize Reaction Conditions: Carefully increasing the reaction temperature might accelerate the desired reaction over the side reaction.[2] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor de-iodination.
De-iodination observed during a Buchwald-Hartwig amination. Side Reaction with Amide: The amide can undergo β-hydride elimination, leading to the de-iodinated arene.[4]Ligand Selection: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands developed by Buchwald are often effective in promoting the desired C-N bond formation.[2]
Base Choice: The base can influence the reaction outcome.Select an Appropriate Base: Sodium tert-butoxide (NaOtBu) is a commonly used base that has proven effective in many Buchwald-Hartwig aminations.[9]
De-iodination during lithiation attempts. Instability of the Lithiated Intermediate: Aryllithium species can be unstable and may react with proton sources in the reaction mixture.Careful Temperature Control and In Situ Trapping: Perform the lithiation at very low temperatures (e.g., -78 °C) and trap the generated aryllithium species in situ with the desired electrophile.[10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized De-iodination

This protocol is designed to minimize the de-iodination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Visualizations

Below are diagrams to help visualize key concepts and workflows.

Deiodination_Mechanism Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-I->Ar-Pd(II)-H Hydride Source (e.g., base, solvent) Ar-Pd(II)-H->Pd(0) Ar-H De-iodinated Byproduct Ar-Pd(II)-H->Ar-H Reductive Elimination Ar-I This compound Ar-I->Ar-Pd(II)-I

Caption: General mechanism of palladium-catalyzed de-iodination.

Troubleshooting_Workflow start De-iodination Observed ligand Change to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand base Switch to Milder Base (e.g., K3PO4, KF) ligand->base solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent temp Optimize Temperature and Reaction Time solvent->temp check Analyze Reaction (TLC, LC-MS) temp->check check->ligand Still an Issue success Problem Solved check->success De-iodination Minimized fail Consult Further check->fail No Improvement

Caption: A workflow for troubleshooting de-iodination in cross-coupling reactions.

References

Technical Support Center: Managing Impurities in 2-Iodo-5-phenylthiophene for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in 2-Iodo-5-phenylthiophene for Organic Light-Emitting Diode (OLED) applications. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during synthesis, purification, and quality control.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for OLED applications?

A1: The performance, efficiency, and lifespan of OLED devices are highly sensitive to the purity of the organic materials used.[1] Impurities in this compound, a key building block for many OLED materials, can introduce charge traps or quenching sites within the device structure. This can lead to decreased electroluminescence efficiency, poor color purity, and accelerated degradation of the device. Even trace amounts of certain impurities can have a significant negative impact.

Q2: What are the most common types of impurities found in this compound?

A2: Common impurities can be broadly categorized as:

  • Organic Impurities: These often arise from the synthesis process and can include starting materials, byproducts of side reactions (such as homocoupling products in Suzuki-Miyaura couplings), and degradation products.[2] For instance, unreacted 2-phenylthiophene or byproducts from its iodination can be present.

  • Inorganic Impurities: The most significant inorganic impurities are residual metals from catalysts used in synthesis, such as palladium from cross-coupling reactions.[3][4]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product if not adequately removed.

Q3: How do residual palladium catalysts affect OLED performance?

A3: Residual palladium from synthesis can be highly detrimental to OLED performance. Palladium nanoparticles can act as charge traps, reducing charge carrier mobility and leading to decreased device efficiency.[3][4] They can also catalyze degradation reactions within the organic layers, significantly shortening the operational lifetime of the OLED.

Q4: What is the impact of halogenated impurities on OLED devices?

A4: Halogenated impurities, even at parts-per-million (ppm) levels, are known to have a severe negative impact on the lifetime of OLEDs.[5] These impurities can lead to the formation of charge traps and non-radiative recombination centers, which quench luminescence and reduce device stability.

Troubleshooting Guides

Q1: I performed a Suzuki-Miyaura coupling to synthesize a derivative of this compound, but my final product has low purity with multiple spots on the TLC plate. What are the likely side products?

A1: In Suzuki-Miyaura coupling reactions, several side products can form, leading to a complex mixture. Common issues include:

  • Homocoupling: Your boronic acid derivative may have coupled with itself, or the this compound may have undergone homocoupling.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene as a byproduct.

  • Incomplete Reaction: Unreacted starting materials will also be present.

To minimize these side reactions, ensure your reaction is thoroughly degassed to remove oxygen (which promotes homocoupling) and use anhydrous solvents to reduce protodeboronation.

Q2: My purified this compound has a slight discoloration (yellowish or brownish tint). What could be the cause?

A2: A discoloration in the final product often indicates the presence of trace impurities. This could be due to:

  • Oxidation: Thiophene derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Residual Catalysts: Trace amounts of palladium can sometimes impart a color to the material.

  • Highly Conjugated Byproducts: Small amounts of polymeric or other highly conjugated impurities can also lead to discoloration.

It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize degradation. Further purification by recrystallization or column chromatography may be necessary.

Q3: After purification by column chromatography, I still detect trace impurities by GC-MS. How can I improve the purity further?

A3: If column chromatography is insufficient, consider the following steps:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is crucial for effective purification.

  • Activated Carbon Treatment: A small amount of activated carbon can be added during recrystallization to adsorb colored and highly polar impurities.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent final purification step to remove non-volatile impurities.

Quantitative Data Summary

The following table summarizes the general impact of different classes of impurities on OLED device performance. Specific quantitative data for this compound is not widely published, but these trends are well-established for organic electronic materials.

Impurity ClassTypical Concentration RangeImpact on OLED Performance
Residual Palladium Catalyst > 10 ppmSignificant decrease in power conversion efficiency and fill factor.[3] Increased device "burn-in" and reduced operational lifetime.[3]
Halogenated Compounds > 1 ppmSevere reduction in device lifetime.[5] Acts as charge traps and luminescence quenchers.
Organic Byproducts (e.g., homocoupled species) > 0.1%Can affect film morphology, leading to inconsistent device performance. May introduce unwanted emission colors.
Unreacted Starting Materials VariableCan disrupt the intended electronic properties of the organic layer and reduce overall device efficiency.
Triphenylphosphine Oxide (from catalysts) VariableCan act as an electron transport material and may form exciplexes, altering the emission characteristics.[6][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the single-solvent recrystallization of this compound.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for similar aromatic compounds include isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a general procedure for purification using flash column chromatography.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_purification Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling isolation Vacuum Filtration cooling->isolation drying Drying Under Vacuum isolation->drying pure_product Pure this compound drying->pure_product troubleshooting_logic start Low Purity after Synthesis check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Close to Product Rf? check_tlc->multiple_spots baseline_impurities Baseline Impurities? check_tlc->baseline_impurities homocoupling Suspect Homocoupling/ Side Products multiple_spots->homocoupling Yes final_purity_check Check Purity (GC-MS, NMR) multiple_spots->final_purity_check No polar_impurities Suspect Polar Impurities/ Catalyst Residues baseline_impurities->polar_impurities Yes baseline_impurities->final_purity_check No column_chromatography Perform Column Chromatography homocoupling->column_chromatography recrystallization Perform Recrystallization polar_impurities->recrystallization column_chromatography->final_purity_check recrystallization->final_purity_check

References

Technical Support Center: 2-Iodo-5-phenylthiophene Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-iodo-5-phenylthiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and large-scale production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in the Iodination of 2-Phenylthiophene

Q: My iodination reaction of 2-phenylthiophene is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the iodination of 2-phenylthiophene can stem from several factors, including incomplete reaction, side product formation, and issues with reagents or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Iodinating Agent: The choice and handling of the iodinating agent are critical.

    • N-Iodosuccinimide (NIS): While effective, its reactivity can be influenced by the presence of acid catalysts. Ensure the catalyst (e.g., p-toluenesulfonic acid) is of good quality and used in the correct stoichiometric amount.[1]

    • Iodine (I₂): When using elemental iodine, an oxidizing agent is typically required to generate the electrophilic iodine species. Ensure the oxidant (e.g., nitric acid, periodic acid) is added controllably to prevent runaway reactions.[1]

  • Reaction Temperature: Temperature control is crucial for selectivity and preventing degradation.

    • Too Low: The reaction may be too slow, leading to incomplete conversion. Consider a modest increase in temperature, monitoring for side product formation.

    • Too High: Can lead to the formation of di-iodinated byproducts and other impurities. Precise temperature control is essential, especially during the addition of reagents.

  • Formation of Di-iodinated Byproducts: The primary byproduct is often 2,5-diiodo-thiophene.

    • Control Stoichiometry: Use a slight excess of 2-phenylthiophene relative to the iodinating agent to minimize di-iodination.

    • Slow Reagent Addition: Add the iodinating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.

  • Inadequate Mixing: In larger scale reactions, inefficient mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in side reactions and reduced yield. Ensure vigorous and effective stirring throughout the reaction.

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify this compound, and my final product has significant impurities. What are the best purification strategies?

A: The purity of this compound is critical for its applications, especially in organic electronics where impurities can significantly impact device performance.[2] Effective purification often involves a multi-step approach.

Purification Strategy:

  • Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential.

    • Quenching: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

    • Washes: Wash the organic layer with brine to remove water-soluble impurities and salts.

  • Crystallization: Recrystallization is a powerful technique for purifying solid products.

    • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).

  • Column Chromatography: For high-purity requirements, column chromatography is often necessary.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

Common Impurities and their Removal:

  • 2-Phenylthiophene (starting material): Can be removed by careful column chromatography or fractional crystallization.

  • 2,5-Diiodothiophene (byproduct): This less polar byproduct will typically elute before the desired product in normal-phase chromatography.

  • Residual catalyst and reagents: These are usually removed during the aqueous work-up.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common methods for synthesizing this compound on a large scale?

A1: There are two primary synthetic routes for the large-scale production of this compound:

  • Direct Iodination of 2-Phenylthiophene: This is a common and direct approach. The reaction involves treating 2-phenylthiophene with an electrophilic iodinating agent. Common reagents include N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of iodine and an oxidizing agent like nitric acid or periodic acid.[1][3]

  • Cross-Coupling Reactions: While more complex, cross-coupling reactions offer a high degree of control and can be suitable for large-scale synthesis.

    • Suzuki-Miyaura Coupling: Coupling of 2,5-diiodothiophene with phenylboronic acid, or 2-iodothiophene-5-boronic acid with an aryl halide. Suzuki couplings are known for their predictable scaling and use of less toxic reagents.[4]

    • Ullmann Coupling: A copper-catalyzed coupling of 2,5-diiodothiophene with an aryl halide. Traditional Ullmann reactions often require harsh conditions, but modern modifications have made them more practical.[5]

Q2: How can I minimize the formation of the 2,5-diiodophenylthiophene byproduct during the iodination of 2-phenylthiophene?

A2: Minimizing the formation of the di-iodinated byproduct is crucial for improving the yield and simplifying purification. Key strategies include:

  • Stoichiometric Control: Use a slight excess of 2-phenylthiophene (e.g., 1.1 to 1.2 equivalents) relative to the iodinating agent.

  • Controlled Reagent Addition: Add the iodinating agent slowly and in a controlled manner to the reaction mixture. This can be achieved by adding it portion-wise or as a dilute solution over an extended period.

  • Temperature Management: Maintain a consistent and optimal reaction temperature. Excursions to higher temperatures can favor over-iodination.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of this compound, consider the following:

  • Exothermic Reactions: The iodination reaction can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during reagent addition. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Handling of Reagents:

    • Iodine: Iodine is corrosive and can cause severe burns. It also has a high vapor pressure and the vapors are irritating to the respiratory system. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Oxidizing Agents: Strong oxidizing agents like nitric acid are highly corrosive and can react violently with organic materials.

    • Solvents: Use appropriate measures to handle and contain flammable organic solvents.

  • Pressure Build-up: Be aware of the potential for gas evolution, which can lead to a pressure build-up in a closed system. Ensure the reactor is equipped with a proper pressure relief system.

Scale-Up and Process Optimization

Q4: What are the advantages of using flow chemistry for the synthesis of this compound?

A4: Flow chemistry offers several advantages for scaling up the synthesis of this compound, particularly in addressing safety and efficiency concerns:[6][7][8][9]

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, enabling better control over exothermic reactions and reducing the risk of runaway reactions.[7][8]

  • Improved Mixing: Superior mixing in flow reactors leads to more uniform reaction conditions, which can improve yield and reduce the formation of byproducts.

  • Increased Safety: The small reaction volumes within the reactor at any given time minimize the risk associated with handling hazardous materials and energetic reactions.

  • Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up a batch reactor.[9]

  • Process Control and Automation: Flow chemistry setups can be easily automated for precise control over reaction parameters such as temperature, pressure, and residence time, leading to greater consistency and reproducibility.

Q5: How can I optimize a Suzuki-Miyaura coupling reaction for the large-scale synthesis of this compound?

A5: Optimizing a Suzuki-Miyaura coupling for scale-up involves a systematic approach, often utilizing Design of Experiments (DoE) to efficiently explore the reaction parameter space.[4][10][11] Key parameters to optimize include:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. A screening of different catalyst/ligand combinations is often the first step.

  • Base: The type and amount of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

  • Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions.

  • Reagent Purity: The purity of the boronic acid and the aryl halide is crucial for a successful coupling reaction.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Arylthiophenes

MethodTypical ReagentsAdvantagesDisadvantagesScale-Up Potential
Direct Iodination 2-Phenylthiophene, NIS, Acid CatalystAtom economical, direct route.Potential for over-iodination, requires careful control.Good, especially with flow chemistry.
Suzuki-Miyaura Coupling 2,5-Diiodothiophene, Phenylboronic Acid, Pd Catalyst, BaseHigh yields, good functional group tolerance, predictable scaling.Cost of palladium catalyst, removal of boron impurities.Excellent, widely used in industry.[4]
Ullmann Coupling 2,5-Diiodothiophene, Aryl Halide, Copper CatalystLower cost catalyst (copper).Often requires high temperatures and stoichiometric copper.Moderate, modern ligands have improved applicability.[5]

Experimental Protocols

Protocol 1: Laboratory-Scale Iodination of 2-Phenylthiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-phenylthiophene (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add N-iodosuccinimide (NIS) (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Crude Product Recrystallization Recrystallization Drying & Concentration->Recrystallization Crude Product Purity Analysis Purity Analysis Column Chromatography->Purity Analysis Recrystallization->Purity Analysis Final Product Final Product Purity Analysis->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

scaleup_challenges cluster_reaction Reaction Control cluster_process Process & Purity cluster_safety Safety Scale-Up Challenges Scale-Up Challenges Heat Management Heat Management Scale-Up Challenges->Heat Management Impurity Profile Impurity Profile Scale-Up Challenges->Impurity Profile Exothermic Events Exothermic Events Scale-Up Challenges->Exothermic Events Mixing Efficiency Mixing Efficiency Heat Management->Mixing Efficiency Reagent Addition Rate Reagent Addition Rate Mixing Efficiency->Reagent Addition Rate Purification Method Purification Method Impurity Profile->Purification Method Solvent Handling Solvent Handling Purification Method->Solvent Handling Pressure Control Pressure Control Exothermic Events->Pressure Control Reagent Handling Reagent Handling Pressure Control->Reagent Handling

Caption: Key challenges in the scale-up of this compound synthesis.

References

Technical Support Guide: Optimizing Reactions with 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing synthetic routes involving 2-Iodo-5-phenylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal reaction rates and yields. My focus here is to move beyond generic advice and provide a deep, mechanistic understanding of how your choice of solvent can be the most critical parameter in your experimental design. We will explore this through a series of common troubleshooting scenarios and frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of this compound via palladium-catalyzed cross-coupling reactions.

Q1: "My Suzuki-Miyaura coupling is sluggish, stalls at ~50% conversion, or fails completely. I'm using Pd(PPh₃)₄ and K₂CO₃. Could the solvent be the problem?"

Answer:

Absolutely. This is a classic scenario where the solvent is a primary suspect. The Suzuki-Miyaura reaction involves multiple steps, each with different solvent requirements, and a poor choice can stall the entire catalytic cycle.

  • The Solubility Problem: The reaction medium must effectively dissolve a range of components: the lipophilic this compound, the often more polar boronic acid, and the inorganic base.[1] If any component is poorly soluble, the reaction becomes a heterogeneous mixture, leading to slow kinetics. For instance, using a nonpolar solvent like toluene might dissolve your starting material well, but the inorganic base and boronic acid may have limited solubility.[2]

  • The Transmetalation Step: This step, where the organic group is transferred from boron to palladium, is often the rate-determining step. It requires the activation of the boronic acid by a base. The efficacy of this activation is highly dependent on the solvent. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is often highly effective because it ensures the solubility of both the organic components and the inorganic base, facilitating the formation of the active boronate species.[2][3][4]

  • Stabilization of the Catalyst: The solvent plays a crucial role in stabilizing the active Pd(0) catalyst.[1] Inadequate stabilization can lead to catalyst decomposition (e.g., formation of palladium black) and a stalled reaction. Coordinating solvents like THF, Dioxane, or DMF can stabilize the catalyst through direct interaction.[1][5]

Actionable Recommendations:

  • Switch to a Solvent Mixture: If you are using a single organic solvent like toluene, switch to a biphasic system. A 4:1 to 1:1 mixture of 1,4-Dioxane/H₂O or THF/H₂O is an excellent starting point.[2]

  • Consider a Polar Aprotic Solvent: Solvents like DMF or NMP can be highly effective as they dissolve most components well and can help accelerate the reaction.[1][6] However, be mindful that their high boiling points can make product isolation more challenging.

  • Ensure Proper Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.

Q2: "In my Heck reaction with an acrylate, I'm observing significant deiodination of my this compound and some homocoupling byproducts. How can solvent choice mitigate this?"

Answer:

This issue points to problems within the catalytic cycle, specifically competing side reactions that are often heavily influenced by the solvent environment. The Heck reaction typically proceeds through a neutral pathway, and solvent choice is key to favoring the desired product formation.

  • Mechanism of Deiodination: Deiodination (protodehalogenation) can occur if the intermediate organopalladium(II) species undergoes reductive elimination with a hydride source before it can couple with the alkene. Solvents can be a source of this hydride. For example, alcohols or even amide solvents like DMF under certain conditions can participate in redox reactions to yield Pd(0) and byproducts, potentially leading to hydride formation.[1]

  • Role of Solvent Polarity: The Heck reaction often benefits from polar aprotic solvents.[1] A study on ligand-free Heck reactions found a direct correlation between the initial reaction rate and the dipolarity of the solvent.[1] Highly polar and coordinating solvents like DMF , NMP , or DMSO are conventional choices because they can stabilize the polar intermediates and the catalyst itself, especially in ligand-free or ligand-poor systems.[1][7]

  • Suppressing Side Reactions: Non-polar solvents like toluene may not sufficiently stabilize the catalytic intermediates, potentially favoring decomposition pathways or side reactions. The choice of a polar, coordinating solvent helps keep the palladium species "on-cycle" for the desired olefination.

Actionable Recommendations:

  • Use a Polar Aprotic Solvent: Your first choice should be DMF or NMP . These solvents are known to facilitate the Heck reaction effectively.[1]

  • Avoid Protic Solvents: Unless your protocol is specifically designed for them, avoid alcohols as the primary solvent, as they can be a source of hydrides leading to deiodination.

  • Optimize the Base/Solvent Combination: The base is also critical. Using a hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in a solvent like DMF or THF is a common and effective combination.[8]

Q3: "My Sonogashira coupling works, but the rate is impractically slow. Which solvent parameters should I focus on for optimization?"

Answer:

The Sonogashira coupling is sensitive to several factors, with the solvent playing a pivotal role in kinetics by influencing reactant accessibility and the dual catalytic cycles (palladium and copper).[9][10]

  • Solvent Polarity and Nucleophilicity: The choice between a polar or non-polar solvent can dramatically alter the reaction rate. In some systems, non-polar solvents like toluene have been shown to give superior yields compared to polar aprotic solvents like DMF.[9] This can be due to several factors, including the solubility of the copper acetylide intermediate and preventing competitive coordination to the catalyst.

  • Coordinating Amines as Solvents: The original Sonogashira protocol often used an amine (like triethylamine) as both the base and the solvent.[1] This can be very effective as the high concentration of the amine facilitates the reaction and helps to scavenge the HI byproduct. However, this can make product isolation difficult. A more common approach is to use an amine as the base in a co-solvent like THF or DMF .[11]

  • Impact on Catalytic Cycles: The solvent must support both the palladium cycle (oxidative addition, reductive elimination) and the copper cycle (formation of the copper acetylide). A solvent that sequesters the copper catalyst or inhibits the palladium catalyst will slow the reaction down.[9]

Actionable Recommendations:

  • Screen a Range of Solvents: The optimal solvent for Sonogashira couplings can be substrate-dependent. Screen a few options: THF , DMF , Toluene , and 1,4-Dioxane , all with an appropriate amine base (e.g., NEt₃ or DIPEA).

  • Consider an Amine Co-Solvent System: A mixture like THF/NEt₃ (e.g., 3:1 v/v) can provide the benefits of a coordinating solvent while ensuring a high concentration of the base.

  • Ensure Anhydrous Conditions: Water can negatively impact the Sonogashira reaction. Ensure your solvent and reagents are dry.

Section 2: Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for palladium-catalyzed cross-coupling reactions involving this compound?

Answer: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction.[1][12]

  • Solubility: It must dissolve all reactants, catalysts, and bases to allow the reaction to occur in the solution phase.[1]

  • Catalyst Activation & Stability: The solvent can be directly involved in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[1] It also stabilizes the low-valent palladium species, preventing decomposition.[1]

  • Reaction Kinetics: The solvent's polarity and coordinating ability affect the rates of key elementary steps like oxidative addition and reductive elimination by stabilizing charged intermediates and transition states.[1][13]

  • Reaction Selectivity: As seen in the troubleshooting examples, the solvent can dictate which of several possible reaction pathways is favored, minimizing side reactions like dehalogenation or homocoupling.[5][6]

Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice impact my reaction?

Answer: This is a fundamental concept in physical organic chemistry with direct consequences for cross-coupling reactions.

  • Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen in water/ethanol or nitrogen in amines) and can act as hydrogen bond donors.[14][15][16]

    • Impact: They are excellent at stabilizing both cations and anions.[17] While this can be beneficial for some steps, they can also form strong hydrogen bonds with nucleophiles (like the organoboron species in Suzuki coupling), effectively "caging" them and reducing their reactivity.[14] Therefore, they are often used as a co-solvent (e.g., water in Suzuki) but rarely as the sole solvent.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds (e.g., DMF, DMSO, THF, Acetone).[15][16]

    • Impact: They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[16] This makes them ideal for many cross-coupling reactions, as they promote the reactivity of the nucleophilic partner without hindering it through hydrogen bonding.[1] They also tend to have high dielectric constants, which helps to stabilize polar or ionic transition states.[18]

Q3: What does 'coordinating' vs. 'non-coordinating' solvent mean, and when should I choose one over the other?

Answer: This refers to the ability of the solvent to act as a ligand and bind to the palladium center.

  • Coordinating Solvents: These solvents possess lone pairs of electrons (e.g., the oxygen in THF and dioxane, the nitrogen in DMF and NMP) that can coordinate to the metal center.[1][5]

    • When to Use: They are often the default choice. This coordination is crucial for stabilizing the active catalyst, particularly in reactions that are ligand-deficient or use monoligated palladium species.[1][19] The solvent can temporarily occupy a coordination site, preventing catalyst aggregation and facilitating key steps in the catalytic cycle.[5]

  • Non-coordinating Solvents: These solvents do not have available lone pairs to bind strongly to the metal (e.g., Toluene, Hexane).

    • When to Use: They are used when solvent coordination is detrimental. For example, if a solvent binds too strongly, it might compete with the substrate or ligand, inhibiting the reaction. In some cases, non-coordinating solvents can lead to different selectivity profiles compared to coordinating ones.[5][20] They are often chosen for reactions where the ligands used provide sufficient stabilization for the catalyst.

Q4: How do I rationally select a starting solvent for a new cross-coupling reaction with this substrate?

Answer: A rational approach involves considering the specific reaction type and using a decision-making process.

  • Analyze the Reaction Type:

    • Suzuki-Miyaura: Start with a Dioxane/H₂O or THF/H₂O mixture. This is a robust system that addresses the solubility needs of both the organic substrate and the inorganic base/boronic acid.[2][3]

    • Heck: Start with a polar aprotic, coordinating solvent like DMF or NMP . These are well-established solvents for this reaction.[1]

    • Sonogashira: Start with THF or Dioxane with an amine base like NEt₃. This provides a good balance of solubility and reactivity.[11]

  • Consult the Literature: Look for similar transformations on thiophene-based systems to see what has been successful.[2][3][21]

  • Consider Practicalities: Think about the reaction temperature (boiling point of the solvent) and ease of removal during workup. Toluene (111°C), Dioxane (101°C), and THF (66°C) are easier to remove under vacuum than DMF (153°C) or DMSO (189°C).[22][23]

Section 3: Data & Protocols
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
SolventDielectric Constant (ε)[24]TypeBoiling Point (°C)[22]Key Characteristics & Typical Use
Toluene 2.38Non-polar, Non-coordinating111Good for dissolving lipophilic substrates; can be a poor choice if polar reagents are insoluble.[1]
Tetrahydrofuran (THF) 7.58Polar Aprotic, Coordinating66Excellent general-purpose coordinating solvent. Often used with water for Suzuki reactions.[3]
1,4-Dioxane 2.25Non-polar, Coordinating101Higher boiling point than THF; very common for Suzuki and other couplings, often with water.[21]
N,N-Dimethylformamide (DMF) 36.7Polar Aprotic, Coordinating153Highly polar, dissolves most reagents. Classic choice for Heck and Sonogashira reactions.[1][9]
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic, Coordinating189Very high polarity and boiling point. Effective but can be difficult to remove and may oxidize substrates.[21]
Acetonitrile (MeCN) 37.5Polar Aprotic, Coordinating82Polar coordinating solvent; can offer unique selectivity compared to other polar aprotics.[6]
Ethanol/Water 24.5 / 80.1Polar Protic78 / 100Often used in "green" protocols, but the protic nature can sometimes hinder reactivity.[14]
Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • Solvent Preparation (Crucial Step): To a round-bottom flask, add the required volume of 1,4-dioxane. Sparge the solvent with a stream of argon gas for 20-30 minutes to remove dissolved oxygen. Do the same for the deionized water in a separate vessel.

  • Reaction Setup: To a separate, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst (0.02 eq).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Using cannulas or syringes, add the degassed 1,4-dioxane, followed by the degassed water to achieve a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-I Solvent Coordinating Solvent (S) Pd0->Solvent Stabilization PdII Ar-Pd(II)-I(L)₂ OxiAdd->PdII Trans Transmetalation PdII->Trans + Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar Trans->Solvent Solvation of Base/Boronate RedEli Reductive Elimination PdII_Ar->RedEli RedEli->Pd0 Product Ar-Ar' RedEli->Product

Caption: The Suzuki-Miyaura cycle showing where coordinating solvents stabilize the active Pd(0) catalyst and facilitate the crucial transmetalation step.

Diagram 2: Decision Workflow for Solvent Selection

Solvent_Selection start Select Reaction Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira choice_suzuki Start with Dioxane/H₂O or THF/H₂O suzuki->choice_suzuki choice_heck Start with DMF or NMP heck->choice_heck choice_sonogashira Start with THF/Amine or Dioxane/Amine sonogashira->choice_sonogashira optimize Reaction Sluggish? choice_suzuki->optimize choice_heck->optimize choice_sonogashira->optimize screen Screen Solvents: - Toluene - Acetonitrile - DMSO optimize->screen Yes end Optimized Condition optimize->end No screen->end

Caption: A rational workflow for initial solvent selection and subsequent optimization for common cross-coupling reactions.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing 2-Iodo-5-phenylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for optimizing the synthesis of 2-Iodo-5-phenylthiophene using a Design of Experiments (DoE) approach.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the electrophilic iodination of 2-phenylthiophene.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the iodination of 2-phenylthiophene can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature.

  • Reagent Purity and Activity: The purity of your starting material (2-phenylthiophene) and the activity of the iodinating agent (N-Iodosuccinimide - NIS) are critical.

    • Solution: Ensure 2-phenylthiophene is pure and free of contaminants. NIS can decompose over time; use a fresh bottle or test its activity on a more reactive substrate.

  • Insufficient Activation of NIS: N-Iodosuccinimide may require an acid catalyst to enhance its electrophilicity, especially for less reactive substrates.

    • Solution: Introduce a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). The optimal amount can be determined through screening.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or concentration may not be ideal.

    • Solution: A Design of Experiments (DoE) approach is highly recommended to screen these parameters systematically and identify the optimal conditions for yield.

Question: I am observing the formation of multiple products, including a di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?

Answer: The formation of 2,5-diiodo-phenylthiophene is a common side reaction due to over-iodination. Improving selectivity is key to obtaining a pure product.

  • Stoichiometry of Iodinating Agent: Using an excess of NIS will favor di-iodination.

    • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of NIS relative to 2-phenylthiophene. A slight sub-stoichiometric amount might be necessary to completely avoid the di-iodinated product.

  • Reaction Temperature: Higher temperatures can increase the rate of the second iodination.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the overall reaction rate, which can significantly improve selectivity.[1]

  • Slow Addition of Reagents: Adding the iodinating agent all at once can create localized high concentrations, promoting over-reaction.

    • Solution: Add the NIS solution dropwise or portion-wise over a period of time to maintain a low concentration of the active iodinating species.

Question: The workup procedure is difficult, and I am getting a dark, tar-like material. What is causing this and how can I resolve it?

Answer: Formation of tar-like materials often indicates product degradation or side reactions involving the reagents.

  • Oxidation: The reaction mixture might be exposed to oxidative conditions.

    • Solution: Degas your solvents by sparging with an inert gas like nitrogen or argon before use. Maintaining an inert atmosphere throughout the reaction can also be beneficial.

  • Excess Iodine: Residual iodine from the reaction can be difficult to remove and contribute to a dark-colored crude product.

    • Solution: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is colorless. This will quench any unreacted iodine.

  • Acid-Catalyzed Polymerization: If using an acid catalyst, it could potentially lead to polymerization of the thiophene ring under harsh conditions.

    • Solution: Use only a catalytic amount of acid. Ensure the reaction is not overheated. After the reaction is complete, neutralize the acid by washing with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.

Frequently Asked Questions (FAQs)

Synthesis Specific FAQs

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most direct and commonly employed method is the electrophilic iodination of 2-phenylthiophene. This is typically achieved using N-Iodosuccinimide (NIS) as the iodinating agent, often in a solvent mixture like chloroform and acetic acid.[1] The reaction is regioselective for the 5-position of the thiophene ring due to the directing effect of the phenyl group.

Q2: Why is N-Iodosuccinimide (NIS) preferred over molecular iodine (I₂)? A2: NIS is a milder and more selective iodinating agent than molecular iodine.[2] It is an easy-to-handle crystalline solid and its reactions can often be performed under less harsh conditions. Molecular iodine often requires an oxidizing agent to generate the electrophilic iodine species, which can lead to more side products.

Q3: Are there any major byproducts to be aware of in this synthesis? A3: Yes, the primary byproduct is typically the di-iodinated species, 2,5-diiodo-phenylthiophene. Unreacted starting material (2-phenylthiophene) may also be present. The formation of the di-iodinated product can be minimized by controlling the stoichiometry of NIS and the reaction temperature.

Design of Experiments (DoE) FAQs

Q4: What is Design of Experiments (DoE) and why should I use it for this synthesis? A4: DoE is a statistical methodology for planning, conducting, and analyzing experiments to efficiently explore the relationship between multiple input variables (factors) and key output variables (responses).[2] Instead of changing one factor at a time, DoE allows for the simultaneous variation of multiple factors, which is more efficient and can reveal important interactions between factors that would otherwise be missed.[3] For this synthesis, DoE can help you quickly find the conditions that maximize yield and purity while minimizing reaction time and resource consumption.

Q5: What are the key "factors" and "responses" to consider for a DoE study on this reaction? A5:

  • Factors (Input Variables): These are the parameters you can control. For the iodination of 2-phenylthiophene, key factors include:

    • Temperature: The temperature at which the reaction is conducted.

    • NIS Stoichiometry: The molar equivalents of NIS relative to 2-phenylthiophene.

    • Reaction Time: The duration of the reaction.

    • Catalyst Loading: The amount of acid catalyst (e.g., p-TsOH) used.

  • Responses (Output Variables): These are the outcomes you measure to evaluate the success of the experiment. Key responses include:

    • Product Yield (%): The amount of desired this compound produced.

    • Product Purity (%): The purity of the isolated product, often determined by GC or HPLC.

    • Byproduct Formation (%): The percentage of key impurities, such as the di-iodinated byproduct.

Q6: What type of DoE design is suitable for optimizing this synthesis? A6: A good starting point is a 2-level full factorial design .[4] In this design, each factor is tested at two levels, a "low" and a "high" value. This allows you to screen for the most significant factors and any two-factor interactions. Once the key factors are identified, a more complex design like a Response Surface Methodology (RSM) can be used to model the curvature in the response and pinpoint the precise optimal conditions.[2]

Experimental Protocol: DoE for Optimizing this compound Synthesis

This protocol outlines a 2-level full factorial Design of Experiments to identify the critical factors affecting the yield and purity of this compound synthesized via iodination of 2-phenylthiophene.

Objective: To determine the individual and interaction effects of Temperature, NIS Stoichiometry, and Reaction Time on the yield and purity of the final product.

Factors and Levels:

FactorUnitsLow Level (-1)High Level (+1)
A: Temperature °C025
B: NIS Equivalents eq.1.051.20
C: Reaction Time hours26

Responses to be Measured:

  • Yield of this compound (%): Determined after isolation and purification.

  • Purity of this compound (%): Determined by GC or HPLC analysis of the crude product.

  • Di-iodinated Byproduct (%): Determined by GC or HPLC analysis of the crude product.

Materials:

  • 2-Phenylthiophene (Starting Material)

  • N-Iodosuccinimide (NIS)

  • Chloroform (Solvent)

  • Acetic Acid (Co-solvent/Catalyst)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

General Experimental Procedure (for a single run):

  • To a round-bottom flask under a nitrogen atmosphere, add 2-phenylthiophene (e.g., 1.0 mmol, 160.24 mg).

  • Dissolve the starting material in a mixture of chloroform (e.g., 5 mL) and acetic acid (e.g., 5 mL).

  • Cool the mixture to the temperature specified by the DoE run (Factor A: 0 °C or 25 °C).

  • In a separate flask, dissolve the specified amount of NIS (Factor B: 1.05 eq or 1.20 eq) in chloroform.

  • Add the NIS solution dropwise to the stirred solution of 2-phenylthiophene over 10 minutes.

  • Stir the reaction mixture at the specified temperature for the specified time (Factor C: 2 hours or 6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir until the color disappears.

  • Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC or HPLC to determine purity and byproduct formation.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure this compound.

  • Determine the final isolated yield.

Data Presentation: Example of a Full Factorial Design

The following table shows a randomized run order for a 2³ full factorial design, along with hypothetical but realistic response data. This data would be used to statistically determine the main effects and interactions of the factors.

Standard OrderRun OrderFactor A: Temp (°C)Factor B: NIS (eq.)Factor C: Time (h)Response 1: Yield (%)Response 2: Purity (%)Response 3: Byproduct (%)
130 (-1)1.05 (-1)2 (-1)75981.5
2825 (+1)1.05 (-1)2 (-1)82963.0
310 (-1)1.20 (+1)2 (-1)85945.0
4625 (+1)1.20 (+1)2 (-1)90908.5
550 (-1)1.05 (-1)6 (+1)88954.0
6225 (+1)1.05 (-1)6 (+1)92926.5
770 (-1)1.20 (+1)6 (+1)948810.0
8425 (+1)1.20 (+1)6 (+1)968513.0

Visualizations

DoE_Workflow DoE Workflow for Synthesis Optimization cluster_prep Phase 1: Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization Define Define Objective (Maximize Yield & Purity) Identify Identify Factors & Levels (Temp, Stoichiometry, Time) Define->Identify Select Select DoE Design (2-Level Full Factorial) Identify->Select Perform Perform Experiments (Randomized Run Order) Select->Perform Measure Measure Responses (Yield, Purity, Byproduct) Perform->Measure Analyze Statistical Analysis (ANOVA, Effects Plots) Measure->Analyze Model Develop Predictive Model Analyze->Model Optimize Determine Optimal Conditions Model->Optimize Optimize->Define Iterate/Refine

Caption: Workflow for DoE-based synthesis optimization.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Reagent Issues cluster_solutions3 Solutions for Activation Start Problem: Low Yield Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Check_Reagents Verify Reagent Purity (SM & NIS) Start->Check_Reagents Check_Activation Evaluate NIS Activation Start->Check_Activation Sol_Time Increase Reaction Time Check_Completion->Sol_Time Sol_Temp Increase Temperature Check_Completion->Sol_Temp Sol_Purity Use Pure Starting Material Check_Reagents->Sol_Purity Sol_FreshNIS Use Fresh NIS Check_Reagents->Sol_FreshNIS Sol_Catalyst Add Acid Catalyst (p-TsOH) Check_Activation->Sol_Catalyst Optimize Optimize with DoE Sol_Time->Optimize Sol_Temp->Optimize Sol_Catalyst->Optimize

Caption: Decision pathway for troubleshooting low reaction yield.

References

Technical Support Center: Stabilizing 2-Iodo-5-phenylthiophene in Long Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-iodo-5-phenylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound during lengthy chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation during long reactions?

A1: this compound is susceptible to degradation, primarily through a process called deiodination (the loss of the iodine atom). This is due to the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds. Several factors can accelerate this degradation during long reactions:

  • Elevated Temperatures: Many cross-coupling reactions, such as Suzuki or Heck couplings, require heat, which can provide the energy needed to break the C-I bond.

  • Light Exposure: The C-I bond can be photolytically cleaved. Reactions run in clear glass vessels and exposed to ambient light for extended periods are more susceptible.

  • Presence of Bases: Bases, which are essential reagents in many cross-coupling reactions, can promote dehalogenation pathways.

  • Catalyst-Mediated Side Reactions: The palladium catalysts used in cross-coupling reactions can sometimes participate in side reactions that lead to deiodination.

Q2: What are the common byproducts of this compound degradation?

A2: The primary degradation byproduct is 2-phenylthiophene, formed by the replacement of the iodine atom with a hydrogen atom from the solvent or other reagents. In some cases, homocoupling of this compound can occur, leading to the formation of 5,5'-diphenyl-2,2'-bithiophene.

Q3: How can I store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably in an amber vial to protect it from light. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of 2-Phenylthiophene

If you are observing a low yield of your desired cross-coupling product along with the presence of 2-phenylthiophene, it is a strong indication that deiodination of your starting material is occurring.

Troubleshooting Workflow for Deiodination

start Low Yield & 2-Phenylthiophene Detected check_temp Is the reaction temperature > 80 °C? start->check_temp lower_temp Action: Lower reaction temperature. Consider temperature screening (e.g., 60-80 °C). check_temp->lower_temp Yes check_light Is the reaction exposed to light? check_temp->check_light No lower_temp->check_light protect_light Action: Protect the reaction from light. Use an amber flask or wrap the flask in foil. check_light->protect_light Yes check_base What is the nature of the base? check_light->check_base No protect_light->check_base milder_base Action: Use a milder or less soluble base. Consider K2CO3 or Cs2CO3 over stronger bases. check_base->milder_base check_degassing Was the reaction mixture thoroughly degassed? milder_base->check_degassing degas_rigorously Action: Improve degassing procedure. Use freeze-pump-thaw cycles. check_degassing->degas_rigorously No check_catalyst Is the catalyst system optimized? check_degassing->check_catalyst Yes degas_rigorously->check_catalyst optimize_catalyst Action: Screen ligands and palladium sources. Consider bulky, electron-rich phosphine ligands. check_catalyst->optimize_catalyst end Problem Resolved optimize_catalyst->end start Homocoupling Product Detected check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen improve_degassing Action: Enhance degassing protocol. Use freeze-pump-thaw cycles and maintain a positive inert gas pressure. check_oxygen->improve_degassing No check_catalyst_source What is the palladium source? check_oxygen->check_catalyst_source Yes improve_degassing->check_catalyst_source use_pd0 Action: Use a Pd(0) precatalyst (e.g., Pd(PPh3)4). Avoid in-situ reduction of Pd(II) salts. check_catalyst_source->use_pd0 check_ligand Is the ligand appropriate? use_pd0->check_ligand use_bulky_ligand Action: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). This can favor reductive elimination of the cross-coupled product. check_ligand->use_bulky_ligand check_boronic_acid Is the boronic acid of high purity? use_bulky_ligand->check_boronic_acid purify_boronic_acid Action: Purify the boronic acid. Impurities can sometimes promote homocoupling. check_boronic_acid->purify_boronic_acid No end Problem Resolved check_boronic_acid->end Yes purify_boronic_acid->end pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I r_pd_x R-Pd(II)-I(L2) oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation R'-B(OR)2 r_pd_r_prime R-Pd(II)-R'(L2) transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 R-R'

Technical Support Center: 2-Iodo-5-phenylthiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodo-5-phenylthiophene. This versatile building block is a cornerstone in the synthesis of novel organic materials, pharmaceuticals, and complex molecular architectures, primarily through various cross-coupling and lithiation reactions.[1][2] However, even the most routine transformations can sometimes stall, leading to frustration and delays in research.

This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to get your reaction back on track. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound isn't starting. What's the first thing I should check?

A1: The most common culprits for a stalled Suzuki reaction are inactive catalyst, impure reagents, and the presence of oxygen.[3]

  • Catalyst Activation: Ensure your palladium source is properly activated to the Pd(0) state. If you are using a Pd(II) precatalyst, it must be reduced in situ. Inadequate reduction can halt the catalytic cycle before it begins.[3]

  • Reagent Purity: Impurities in your boronic acid or ester can poison the catalyst.[4] Boronic acids can dehydrate to form boroxines, which are often less reactive. Consider purifying your boronic acid by recrystallization or chromatography if its purity is questionable.[5]

  • Oxygen Contamination: Rigorously degas your solvent and reaction mixture. Oxygen can lead to the oxidative homocoupling of your boronic acid and deactivate the Pd(0) catalyst.[3]

Q2: I'm seeing a lot of homocoupling of my organometallic reagent (boronic acid or organostannane) and very little of my desired cross-coupled product. What causes this?

A2: Homocoupling is a significant side reaction, particularly in Suzuki and Stille couplings.[3][6] It is often promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[3] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common issue, especially when the copper co-catalyst is exposed to air.[7][8]

  • For Suzuki: Increase the efficiency of your degassing procedure (see Protocol 1). Ensure your palladium precatalyst is fully reduced to Pd(0).

  • For Stille: This side reaction can occur through two primary mechanisms: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] Using a pre-activated Pd(0) source and strictly anaerobic conditions can mitigate this.

  • For Sonogashira: Minimize oxygen exposure to prevent the copper-mediated homocoupling. Running the reaction under a dilute hydrogen atmosphere has also been shown to diminish this side reaction.[8]

Q3: My Buchwald-Hartwig amination is sluggish or has stalled completely. What factors should I investigate?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, as well as the exclusion of water and oxygen.

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[9] For an electron-rich substrate like this compound, a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, JohnPhos) is often a good starting point.

  • Base Strength & Solubility: The base is required to deprotonate the amine. A strong, non-nucleophilic base like sodium or lithium tert-butoxide is commonly used.[10] Ensure the base is sufficiently soluble in your reaction solvent; poor solubility can lead to low conversion.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can lead to hydrodehalogenation of your starting material.[11]

Q4: I am attempting a lithium-halogen exchange on this compound, but the reaction is not proceeding cleanly. What are the key parameters to control?

A4: Lithium-halogen exchange is a very fast reaction that must be performed at low temperatures to prevent side reactions.

  • Temperature Control: The reaction is typically run at -78 °C (dry ice/acetone bath) or even lower. At higher temperatures, the resulting aryllithium species can be unstable and may react with the solvent (e.g., THF) or other components in the mixture.[12]

  • Reagent Quality: Use a freshly titrated solution of your alkyllithium reagent (e.g., n-BuLi, t-BuLi). Old or poorly stored reagents will have a lower concentration and may contain alkoxides that can interfere with the reaction.

  • Reaction Time: The exchange is often nearly instantaneous. Quenching the reaction with your desired electrophile after a short period (e.g., 15-30 minutes) is usually sufficient. Prolonged reaction times can lead to decomposition.

Troubleshooting Guide: A Deeper Dive

When a reaction stalls, a systematic approach is necessary to identify and resolve the issue. The following sections provide detailed causal explanations and actionable protocols.

Issue 1: Stalled Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

A stalled cross-coupling reaction is often a sign of catalyst deactivation or inhibition. The general catalytic cycle provides a framework for diagnosing the problem.

Diagram: Generalized Palladium Cross-Coupling Cycle

G cluster_inputs Inputs Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R-Pd(II)-X L_n (Oxidative Addition Complex) Trans_Complex R-Pd(II)-R' L_n (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation OA_Complex->Trans_Complex  Regeneration  of Catalyst Trans_Complex->Pd0  Regeneration  of Catalyst Product R-R' (Desired Product) Trans_Complex->Product Reductive Elimination start This compound (R-X) start->OA_Complex Oxidative Addition nucleophile Organometallic Reagent (R'-M) base Base

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Potential Failure Points & Solutions:

  • Failure of Oxidative Addition:

    • Cause: The initial step, where the aryl iodide (this compound) adds to the Pd(0) center, can be hindered if the catalyst is not in the correct oxidation state or if the ligand environment is inappropriate. While aryl iodides are generally very reactive, catalyst deactivation via oxidation (to Pd black) can prevent this step.[13]

    • Solution:

      • Use a robust catalyst system: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for air stability and efficient generation of the active Pd(0) species.

      • Ensure Anaerobic Conditions: Implement rigorous degassing techniques to remove oxygen, which can oxidize the active Pd(0) catalyst.

  • Failure of Transmetalation:

    • Cause: This step involves the transfer of the organic group from the organometallic reagent (e.g., boronic acid, organostannane) to the palladium center.

      • Suzuki: The boronic acid must be activated by a base to form a more nucleophilic boronate species. Insufficient base strength or solubility will stall the reaction here.[3]

      • Stille: The rate of transmetalation depends on the groups attached to the tin atom. While organostannanes are generally reactive, very bulky reagents can slow this step.[14] The presence of certain additives like copper(I) salts can sometimes accelerate this step.[15]

    • Solution:

      • Optimize the Base (Suzuki): Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good general choice. Ensure the base has a small particle size for maximum surface area.

      • Additives (Stille): The addition of stoichiometric amounts of copper(I) iodide (CuI) can accelerate sluggish Stille couplings.

      • Solvent Choice: The polarity of the solvent can influence the rate of transmetalation. A screen of solvents (e.g., Dioxane, Toluene, DMF, 2-MeTHF) may be necessary.

  • Failure of Reductive Elimination:

    • Cause: This is the final, product-forming step. It is often inhibited by bulky, electron-rich ligands that stabilize the Pd(II) intermediate, making it difficult for the two organic fragments to couple and leave the metal center.

    • Solution:

      • Ligand Modification: If you suspect reductive elimination is the rate-limiting step, switching to a less sterically demanding or more electron-withdrawing ligand could help. However, this is a delicate balance, as these properties can negatively affect the oxidative addition step.

      • Increase Temperature: Reductive elimination is often promoted by higher temperatures. If the reaction has stalled at a moderate temperature (e.g., 80 °C), cautiously increasing it (e.g., to 100-110 °C) may push the reaction to completion.

Issue 2: Stalled Lithiation and Trapping

Unlike cross-coupling reactions, which are catalytic, lithiation is a stoichiometric reaction. Stalling here usually points to issues with reagents or reaction conditions rather than a catalyst.

Diagram: Workflow for Lithium-Halogen Exchange

G Start Start: This compound in Anhydrous Solvent Cool Cool to -78 °C (Dry Ice/Acetone) Start->Cool Add_BuLi Slowly Add Alkyllithium (n-BuLi) Cool->Add_BuLi Stir Stir at -78 °C (15-30 min) Add_BuLi->Stir Add_E Add Electrophile (E+) Stir->Add_E Warm_Quench Warm to RT & Quench (e.g., with aq. NH4Cl) Add_E->Warm_Quench Workup Aqueous Workup & Purification Warm_Quench->Workup

Caption: Standard workflow for a lithium-halogen exchange and electrophilic quench.

Potential Failure Points & Solutions:

  • Incomplete Lithiation:

    • Cause: The most likely cause is inactive alkyllithium reagent. n-BuLi and other alkyllithiums are highly reactive and degrade upon exposure to moisture and air. The concentration of commercially available solutions can decrease over time.

    • Solution:

      • Titrate your Alkyllithium: Regularly titrate your alkyllithium solution (e.g., using the Gilman double titration method) to determine its exact molarity.

      • Use Fresh Reagent: If possible, use a new, unopened bottle of the alkyllithium reagent.

  • Reaction with Solvent or Electrophile:

    • Cause: At temperatures above -78 °C, the highly reactive 5-phenylthien-2-yllithium can deprotonate ethereal solvents like THF.[12] Additionally, if the electrophile has acidic protons, the aryllithium will act as a base rather than a nucleophile.

    • Solution:

      • Strict Temperature Control: Ensure your reaction temperature does not rise above -78 °C during the addition of the alkyllithium and before the addition of the electrophile.

      • Choose the Right Solvent: While THF is common, for sensitive applications, a less reactive ether like diethyl ether or a hydrocarbon solvent (with a coordinating agent like TMEDA) might be necessary.

      • Assess Electrophile Compatibility: Ensure your electrophile does not have functional groups that are incompatible with strong organolithium bases.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This is the most effective method for removing dissolved oxygen from reaction solvents.[16]

Materials:

  • Schlenk flask equipped with a stir bar and a rubber septum or stopcock.

  • Solvent to be degassed.

  • High-vacuum line.

  • Liquid nitrogen.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Place the solvent in the Schlenk flask (do not fill more than half-full).

  • Securely attach the flask to the vacuum line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Once frozen, open the flask to the high vacuum and pump for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as it melts.

  • Repeat steps 3-6 at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with your inert gas. The solvent is now ready to use.

Protocol 2: Purification of Boronic Acids

Impurities or the presence of boroxines can inhibit Suzuki couplings.[4]

Method A: Recrystallization

  • Choose a suitable solvent system where the boronic acid is soluble at high temperature but sparingly soluble at room temperature or below. Common solvents include water, toluene, or mixtures like ethyl acetate/hexanes.[5]

  • Dissolve the impure boronic acid in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Acid/Base Extraction

  • Dissolve the impure boronic acid in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as the boronate salt.[17]

  • Separate the aqueous layer and wash it once with fresh organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) until it is acidic (test with pH paper). The boronic acid will precipitate.

  • Extract the pure boronic acid back into an organic solvent, dry the organic layer (e.g., with MgSO₄), filter, and evaporate the solvent.

Data Summary Table

The choice of reaction conditions is critical. The following table provides a starting point for optimizing common cross-coupling reactions with this compound.

Reaction TypeCatalyst System (Example)BaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene/H₂O80 - 110Rigorous degassing is crucial to prevent homocoupling.[3]
Stille Pd(PPh₃)₄NoneToluene or DMF80 - 110Organotin reagents are toxic; handle with extreme care. CuI can be a useful additive.[15][18]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or DiPEATHF or DMFRT - 60Strict exclusion of oxygen is necessary to prevent Glaser homocoupling.[7]
Buchwald-Hartwig XPhos Pd G3NaOtBu or LHMDSToluene or Dioxane80 - 110Requires an anhydrous, non-protic environment and a strong, non-nucleophilic base.[11]

References

Technical Support Center: Analysis of 2-Iodo-5-phenylthiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis of reactions involving 2-iodo-5-phenylthiophene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, explaining the causality behind experimental choices and providing actionable protocols.

Q1: My GC chromatogram shows multiple unexpected peaks besides my starting material. How can I determine which are reaction byproducts versus contaminants?

A1: Senior Application Scientist's Insight

This is a common and critical challenge. Distinguishing true byproducts from extraneous peaks requires a systematic approach. Contamination can arise from various sources, including solvents, glassware, or the GC system itself ("ghost peaks").[1][2] True byproducts, on the other hand, are structurally related to your starting materials and will often appear consistently across multiple runs of the same reaction.

Troubleshooting Protocol:

  • Run a Blank Analysis: Before analyzing your sample, inject a sample of pure solvent (the same one used to dissolve your reaction mixture). This will help identify any peaks originating from the solvent or contamination within the GC-MS system.[2]

  • Analyze Starting Materials: Inject a solution containing only your starting material, this compound, and any other reagents (e.g., boronic acid, base) separately. This helps to identify impurities present in the initial reagents.[3]

  • Check for System Bleed: Run a "blank" gradient on your GC without any injection. A rising baseline, especially at higher temperatures, can indicate column bleed, where the stationary phase degrades and elutes, causing spurious peaks.[4]

  • Evaluate Peak Shape: Byproduct peaks should ideally have a symmetrical (Gaussian) shape. Tailing or fronting peaks may suggest analytical issues like column activity or improper injection parameters rather than a distinct chemical compound.[5][6]

  • Cross-Reference Reaction Types: Consider the type of reaction you are performing. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings are common for this substrate.[7][8] These reactions are known to produce specific types of byproducts.

Q2: I'm performing a Suzuki coupling with this compound. What are the most likely byproducts I should be looking for?

A2: Senior Application Scientist's Insight

Excellent question. Palladium-catalyzed cross-coupling reactions are powerful but can generate several characteristic side products.[9] Understanding these possibilities allows you to predict their mass spectra and retention times, greatly aiding identification.

Common Byproducts in Suzuki Coupling:

  • Homocoupling of the Boronic Acid: Your boronic acid partner (e.g., phenylboronic acid) can couple with itself to form a symmetrical biaryl (e.g., biphenyl). This is a very common byproduct.[10]

  • Homocoupling of this compound: The starting material can couple with itself to form 5,5'-diphenyl-2,2'-bithiophene. This is a higher molecular weight product and will have a longer retention time.

  • Dehalogenation (Hydrodehalogenation): The iodine atom can be replaced by a hydrogen atom, resulting in the formation of 2-phenylthiophene. This is particularly common if there is moisture in the reaction or if certain bases are used.[11]

  • Protodeboronation: The boronic acid can react with solvent protons (especially from water) to revert to the corresponding arene, consuming the reagent.[10]

Data Summary Table: Expected Masses of Common Byproducts

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected m/z (M+)
2-Phenylthiophene (Dehalogenated Product)C₁₀H₈SC₁₀H₈S160.24160
Biphenyl (Boronic Acid Homocoupling)C₁₂H₁₀C₁₂H₁₀154.21154
5,5'-Diphenyl-2,2'-bithiophene (Starting Material Homocoupling)C₂₀H₁₄S₂C₂₀H₁₄S₂318.46318

This table provides a quick reference for identifying potential byproduct peaks in your mass spectrum.

Q3: The mass spectrum of an unknown peak is confusing. How do I interpret the fragmentation of an iodo-thiophene derivative?

A3: Senior Application Scientist's Insight

Interpreting the mass spectrum of a halogenated compound requires recognizing its unique isotopic and fragmentation patterns. For this compound, two features are key: the monoisotopic nature of iodine and the fragmentation pathways of the thiophene ring.

Key Interpretation Steps:

  • Identify the Molecular Ion (M+): First, locate the molecular ion peak. For this compound (C₁₀H₇IS), the expected molecular weight is approximately 286.19 g/mol . Look for a peak at m/z 286.

  • Look for the Iodine Signature: Iodine is monoisotopic, meaning it consists of 100% ¹²⁷I.[12][13] Unlike chlorine or bromine which have M+2 peaks, iodine does not. A prominent peak at m/z 127, corresponding to the I⁺ ion, is a very strong indicator of an iodine-containing compound.[14]

  • Analyze Fragmentation Patterns: The molecular ion is energetically unstable and will break into smaller, charged fragments.[15]

    • Loss of Iodine: The C-I bond is relatively weak. A very common fragmentation is the loss of an iodine radical (·I), resulting in a peak at [M - 127]⁺. For your starting material, this would be at m/z 159 (the 2-phenylthienyl cation).

    • Thiophene Ring Fragmentation: The thiophene ring itself can fragment. Look for characteristic peaks related to the phenylthiophene core.[16]

    • Aromatic Fragments: You may also see fragments corresponding to the phenyl group (e.g., m/z 77 for C₆H₅⁺).

Workflow for Mass Spectrum Interpretation

Below is a logical workflow to follow when analyzing a mass spectrum of a potential byproduct.

MS_Interpretation_Workflow A Acquire Mass Spectrum B Identify Molecular Ion (M+) Peak A->B C Check for m/z 127 (I+) Peak B->C D Iodine Compound Confirmed C->D Yes I Non-Iodinated Compound (e.g., Homocoupling Product) C->I No E Analyze for [M-127]+ Fragment D->E F Identify Phenyl (m/z 77) and Thiophene-related Fragments E->F G Search NIST/Wiley Libraries with Proposed Structure F->G H Structure Tentatively Identified G->H

Caption: Logical workflow for identifying iodo-thiophene derivatives.

Q4: My peaks are tailing badly, making integration and identification difficult. What is causing this and how can I fix it?

A4: Senior Application Scientist's Insight

Peak tailing is a frequent problem in GC and can obscure results. It typically arises from two main causes: physical disruptions in the flow path or chemical interactions between your analyte and the system.[5] Polar or active compounds, like some thiophene derivatives, can interact with active sites in the GC system.

Troubleshooting Protocol for Peak Tailing:

  • Check the GC Inlet:

    • Liner: The glass inlet liner is a common source of activity. Replace it with a fresh, deactivated liner. If you suspect your compound is active, using a liner with glass wool can sometimes help, but the wool must also be properly deactivated.[1]

    • Septum: A cored or leaking septum can cause issues. Replace the septum if it's old or shows signs of wear.

  • Column Maintenance:

    • Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as specified by the manufacturer. A poor cut can create a tortuous path for the sample.[6]

    • Column Contamination: The front end of the column can accumulate non-volatile residues. Trim about 10-20 cm from the front of the column to remove active sites.[6]

  • Method Parameters:

    • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, leading to tailing. Conversely, if it's too high, thermally labile compounds might degrade. For this compound, an inlet temperature of 250-280 °C is a good starting point.

    • Oven Temperature Program: An initial oven temperature that is too high can cause issues. Ensure the starting temperature is low enough to allow for proper focusing of the analyte band at the head of the column.[6]

If only specific peaks are tailing, it strongly suggests a chemical interaction (adsorption). If all peaks are tailing, it points towards a physical problem like a poor column connection or installation.[5]

References

Validation & Comparative

Confirming the Structure of 2-Iodo-5-phenylthiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2-Iodo-5-phenylthiophene derivatives, complete with experimental protocols and representative data.

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[1][2] This technique is considered the gold standard for structural confirmation, provided that high-quality single crystals can be obtained.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two distinct thiophene derivatives to illustrate the nature of the data obtained. While specific data for this compound is not publicly available, these examples serve as a reference for the expected parameters.[1]

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1]Compound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[1]
Chemical Formula C₁₀H₁₂N₂SC₂₉H₃₀BrClN₄O₃S
Molecular Weight 192.29 g/mol 629.99 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2
Unit Cell Dimensions a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)°
Unit Cell Volume 988.69(4) ų2978(2) ų
Experimental Protocol for X-ray Crystallography
  • Crystal Growth and Selection : High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is selected and mounted on a goniometer head.[1]

  • Data Collection : The crystal is placed in an X-ray diffractometer and cooled (often to 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[1]

  • Data Reduction : The collected images are processed to determine the intensities and positions of the diffraction spots. These are corrected for experimental factors to yield a set of structure factors.[1]

  • Structure Solution and Refinement : The phase problem is solved to generate an initial electron density map. An initial model of the structure is built and then refined iteratively by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.[1]

  • Validation and Analysis : The final refined structure is validated for chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected NMR Data for this compound

The following table outlines the expected ¹H and ¹³C NMR spectral data for the parent compound, this compound. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-3~ 7.2d~ 3.8
Thiophene H-4~ 7.0d~ 3.8
Phenyl H (ortho)~ 7.5m
Phenyl H (meta, para)~ 7.3m
¹³C NMR (CDCl₃) Expected Chemical Shift (δ, ppm)
Thiophene C-2 (Iodo-substituted)~ 75
Thiophene C-5 (Phenyl-substituted)~ 145
Thiophene C-3~ 138
Thiophene C-4~ 126
Phenyl C (ipso)~ 134
Phenyl C (ortho, meta, para)~ 125-129
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Transfer the solution to an NMR tube. The spectrum is acquired using a spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Spectral Analysis : The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to determine the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data for this compound

For this compound (C₁₀H₇IS), the presence of iodine (¹²⁷I) is a key diagnostic feature.

Analysis Type Expected m/z Value Interpretation
Molecular Ion (M⁺) 286.13Corresponds to the molecular weight of C₁₀H₇IS.[3]
Key Fragments 159Loss of iodine ([M-I]⁺)
127Iodine cation (I⁺)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.

G A Synthesis of This compound Derivative B Purification (e.g., Column Chromatography, Recrystallization) A->B C Preliminary Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis C->D E NMR Spectroscopy (¹H, ¹³C) D->E Molecular Connectivity F Mass Spectrometry D->F Molecular Weight G X-ray Crystallography (if single crystals are obtained) D->G 3D Structure H Data Analysis and Structure Confirmation E->H F->H G->H I Publication / Further Experiments H->I

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

References

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-5-phenylthiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the choice of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. Aryl halides are fundamental building blocks in palladium-catalyzed cross-coupling reactions, and the nature of the halogen atom significantly influences their reactivity. This guide provides an objective comparison of the reactivity of 2-iodo-5-phenylthiophene and 2-bromo-5-phenylthiophene in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings. This comparison is supported by established chemical principles and illustrative experimental data from analogous systems.

The fundamental difference in reactivity between this compound and 2-bromo-5-phenylthiophene lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This results in a lower bond dissociation energy for the C-I bond, making this compound generally more reactive in reactions where the cleavage of this bond is a rate-determining step, such as the oxidative addition to a palladium(0) catalyst. The general order of reactivity for aryl halides in these cross-coupling reactions is I > Br > Cl.

Quantitative Data Summary

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

FeatureThis compound2-Bromo-5-phenylthiophene
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd₂(dba)₃/XPhos
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, TolueneDioxane/H₂O, DMF
Typical Temperature Room Temperature to 80 °C80 °C to 110 °C
Typical Reaction Time 2 - 12 hours12 - 24 hours
Expected Yield High to ExcellentGood to High

Table 2: Illustrative Comparison in Stille Coupling

FeatureThis compound2-Bromo-5-phenylthiophene
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand (if needed) PPh₃, AsPh₃PPh₃, P(o-tol)₃
Typical Solvent Toluene, DMF, THFToluene, DMF
Typical Temperature 60 °C to 90 °C90 °C to 110 °C
Typical Reaction Time 4 - 16 hours12 - 24 hours
Expected Yield High to ExcellentGood to High

Table 3: Illustrative Comparison in Sonogashira Coupling

FeatureThis compound2-bromo-5-phenylthiophene
Typical Catalyst PdCl₂(PPh₃)₂, CuIPdCl₂(PPh₃)₂, CuI
Typical Base Et₃N, DIPAEt₃N, DIPA
Typical Solvent THF, DMFTHF, DMF
Typical Temperature Room Temperature to 60 °C50 °C to 100 °C
Typical Reaction Time 1 - 6 hours6 - 18 hours
Expected Yield High to ExcellentGood to High

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. These can be adapted for the specific substrates, this compound and 2-bromo-5-phenylthiophene.

Suzuki-Miyaura Coupling: Synthesis of 2,5-Diphenylthiophene

Materials:

  • 2-Halo-5-phenylthiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-halo-5-phenylthiophene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C for the iodo-derivative, 100°C for the bromo-derivative) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][4]

Stille Coupling: Synthesis of 2,5-Diphenylthiophene

Materials:

  • 2-Halo-5-phenylthiophene (1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-halo-5-phenylthiophene, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene followed by tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture with stirring (e.g., 90°C for the iodo-derivative, 110°C for the bromo-derivative) and monitor by TLC or GC-MS.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[5][6]

Sonogashira Coupling: Synthesis of 2-Phenyl-5-(phenylethynyl)thiophene

Materials:

  • 2-Halo-5-phenylthiophene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by 2-halo-5-phenylthiophene, phenylacetylene, and triethylamine.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the iodo-derivative, 60°C for the bromo-derivative) and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.[7][8]

Visualizations

General Cross-Coupling Catalytic Cycle

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 M-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Reactivity_Comparison Start Select Aryl Halide for Cross-Coupling Condition Desired Reaction Conditions? Start->Condition Mild Milder Conditions (Lower Temp, Shorter Time) Condition->Mild Mild Harsh Standard/Harsher Conditions (Higher Temp, Longer Time) Condition->Harsh Standard Iodo Choose this compound Mild->Iodo Bromo Choose 2-Bromo-5-phenylthiophene Harsh->Bromo

References

A Comparative Guide to Thiophene Intermediates in OLEDs: Spotlight on 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of the organic semiconductors employed. The careful selection of foundational building blocks, or intermediates, is a critical determinant of the final device's efficiency, stability, and color purity. Among the plethora of heterocyclic compounds utilized, thiophene derivatives have emerged as a cornerstone for the synthesis of high-performance OLED materials. This guide provides an in-depth comparison of key thiophene-based intermediates, with a particular focus on the performance attributes of materials derived from 2-Iodo-5-phenylthiophene. We will explore its synthetic advantages and compare it with other widely used thiophene intermediates, supported by experimental insights and performance data.

The Central Role of Thiophene Intermediates in OLED Materials

Thiophene, a sulfur-containing five-membered aromatic ring, is a privileged scaffold in organic electronics. Its electron-rich nature facilitates efficient charge transport, a fundamental requirement for effective hole transport layers (HTLs), electron transport layers (ETLs), and emissive layers (EMLs) in OLEDs. The true power of thiophene lies in its versatility for chemical modification. Halogenated thiophenes, in particular, serve as key intermediates, enabling the construction of complex conjugated systems through various cross-coupling reactions. The position and nature of the halogen atom(s) on the thiophene ring significantly influence the reactivity and the properties of the resulting materials.

This compound: A Versatile and High-Performing Building Block

This compound has garnered significant attention as a precursor for a wide array of organic semiconductors. Its molecular structure offers a unique combination of features that are highly advantageous for the synthesis of OLED materials.

Key Attributes of this compound:

  • High Reactivity: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making this compound highly reactive in popular cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This high reactivity often translates to milder reaction conditions and higher yields.

  • Regioselectivity: The iodine atom at the 2-position provides a specific site for functionalization, ensuring precise control over the final molecular structure.

  • Inherent Phenyl Moiety: The presence of the phenyl group at the 5-position contributes to the electronic properties of the resulting materials, influencing factors like charge mobility and the emission spectra.[1] It also enhances the thermal stability and morphological stability of the thin films, which are crucial for long-lasting OLED devices.

Synthetic Utility in Action: Crafting High-Performance OLED Materials

The primary utility of this compound lies in its role as a versatile building block for extending conjugation and creating novel molecular architectures.[1] For instance, it is an indispensable intermediate for organic chemists aiming to construct intricate molecules for use as OLED emitters, host materials, and charge transport layers.[1] The iodine atom serves as a reactive site for introducing other functional groups, allowing for the fine-tuning of the material's electronic and photophysical properties.

Comparative Analysis with Alternative Thiophene Intermediates

To fully appreciate the advantages of this compound, it is essential to compare it with other commonly used thiophene intermediates.

2-Bromothiophene and 3-Bromothiophene

2-Bromothiophene and its isomer, 3-bromothiophene, are perhaps the most common thiophene intermediates due to their lower cost and ready availability. They are widely used in the synthesis of a variety of conjugated polymers and small molecules for OLEDs.

  • Reactivity Comparison: While bromothiophenes are effective in many cross-coupling reactions, they generally require more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts) compared to their iodinated counterparts. This can sometimes lead to side reactions and lower yields.

  • Structural Diversity: 3-Bromothiophene offers a different point of attachment, leading to kinked or bent molecular structures. This can be advantageous in preventing crystallization and improving the amorphous morphology of thin films, which is beneficial for device stability.

2,5-Diiodothiophene and 2,5-Dibromothiophene

These di-halogenated intermediates are crucial for the synthesis of conjugated polymers where the thiophene unit is repeated along the polymer backbone.

  • Polymer Synthesis: 2,5-Diiodothiophene and 2,5-dibromothiophene are primarily used in polymerization reactions like Stille and Suzuki polycondensation to create polymers such as poly(3-alkylthiophene)s (P3HTs), which are widely used in organic electronics.

  • Symmetry and Linearity: The 2,5-disubstitution pattern leads to linear and planar polymer chains, which can facilitate intermolecular π-π stacking and enhance charge mobility.

The choice between these intermediates often comes down to a balance of reactivity, cost, and the desired final molecular architecture. While brominated thiophenes are workhorses in the field, the higher reactivity of this compound makes it a preferred choice for complex, multi-step syntheses where high yields and clean reactions are paramount.

Performance Data and Experimental Insights

IntermediateTypical Application in OLEDsResulting Material PropertiesInferred Device Performance Impact
This compound Synthesis of hole transport materials, emissive materials, and host materials.High thermal stability, good charge mobility, tunable electronic properties.[1]Potentially higher efficiency, longer operational lifetime, and good color purity.
2-Bromothiophene Synthesis of various conjugated small molecules and polymers.Good charge transport properties, versatile for functionalization.Reliable performance, widely used as a benchmark.
3-Bromothiophene Synthesis of materials with non-linear structures.Promotes amorphous film formation, can improve solubility.Enhanced device stability and processability.
2,5-Dibromothiophene Synthesis of conjugated polymers (e.g., for HTLs).Leads to linear, semi-crystalline polymers with good charge transport.Suitable for applications requiring high charge mobility.

Experimental Protocols

To provide a practical context, we outline a generalized experimental workflow for the synthesis of an OLED material using a Suzuki coupling reaction with this compound and the subsequent fabrication of a simple OLED device.

Part 1: Synthesis of a Biphenyl-Thiophene Derivative via Suzuki Coupling

This protocol describes the synthesis of 2-(biphenyl-4-yl)-5-phenylthiophene, a representative material that could be used as a host or part of an emissive layer in an OLED.

Materials:

  • This compound

  • 4-Biphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), 4-biphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a 4:1 mixture of toluene and deionized water.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask under an argon atmosphere.

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(biphenyl-4-yl)-5-phenylthiophene.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst This compound This compound Reaction Reaction This compound->Reaction 4-Biphenylboronic acid 4-Biphenylboronic acid 4-Biphenylboronic acid->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction K2CO3 K2CO3 K2CO3->Reaction Toluene/Water Toluene/Water Toluene/Water->Reaction Purification Purification Reaction->Purification Workup Final_Product 2-(biphenyl-4-yl)-5-phenylthiophene Purification->Final_Product Column Chromatography OLED_Fabrication Start Start Substrate_Cleaning Substrate Cleaning Start->Substrate_Cleaning HTL_Deposition HTL Deposition Substrate_Cleaning->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation End Finished Device Encapsulation->End

References

Purity Analysis of 2-Iodo-5-phenylthiophene for Electronic Grade Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of precursor materials is a critical determinant of performance and reproducibility in the development of electronic grade materials. This guide provides a comparative analysis of 2-Iodo-5-phenylthiophene, a key building block in organic electronics, and its common alternative, 2-bromo-5-phenylthiophene. We delve into the analytical techniques for purity assessment, potential impurities, and the impact of these on material performance, supported by experimental data and protocols.

In the rapidly advancing field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is intrinsically linked to the purity of the organic semiconductor materials used in their fabrication.[1] this compound is a crucial intermediate in the synthesis of a variety of organic semiconductors due to the high reactivity of the carbon-iodine bond, which facilitates the creation of complex molecular architectures.[1] However, the presence of even trace impurities can significantly degrade the efficiency, stability, and overall lifespan of the final electronic devices.[1] Consequently, rigorous purity analysis is a non-negotiable aspect of quality control for electronic grade materials.

Comparison with 2-Bromo-5-phenylthiophene

A common alternative to this compound in the synthesis of organic electronic materials is 2-bromo-5-phenylthiophene. The choice between these two halogenated precursors often depends on the specific reaction kinetics and coupling partners in a given synthetic route. While both serve a similar function, their purity profiles and the nature of their common impurities can differ, impacting their suitability for high-performance applications.

FeatureThis compound2-Bromo-5-phenylthiophene
Typical Purity (Electronic Grade) ≥ 97% (by GC)[2][3][4]≥ 97% (by GC)
Reactivity in Cross-Coupling HigherLower
Common Impurities Di-iodinated phenylthiophenes, residual starting materials, phenylthiophene, oxygen-containing species.Di-brominated phenylthiophenes, residual starting materials, phenylthiophene.
Impact on Device Performance Highly sensitive to halide and metallic impurities which can act as charge traps.[5][6]Less data available, but similar sensitivity to impurities is expected.

Key Analytical Techniques for Purity Determination

The primary method for assessing the purity of this compound and its analogues is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of volatile and semi-volatile compounds, followed by their identification based on their mass-to-charge ratio, providing both qualitative and quantitative information about the sample's composition.

Other relevant techniques include:

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for orthogonal verification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Essential for detecting and quantifying trace metallic impurities, which can significantly impact electronic properties.

Common Impurities and Their Effects

The purity of this compound is influenced by the synthetic route and subsequent purification processes. Potential impurities can include:

  • Starting Materials and Reagents: Unreacted phenylthiophene or iodinating agents.

  • Byproducts: Di-iodinated species such as 2,5-diiodo-5-phenylthiophene can form during synthesis.

  • Isomers: Positional isomers of the iodo-phenylthiophene may be present.

  • Halide Impurities: The presence of other halides (e.g., bromide, chloride) can affect reactivity and device performance.[5]

  • Oxygen-Containing Species: Hydroxides and acetates have been identified as detrimental impurities in halide precursors for perovskite solar cells, a related class of electronic materials.[2][3][5][6]

These impurities can introduce defects in the crystal structure of the final organic semiconductor, leading to the formation of charge traps and recombination centers, which ultimately reduce device efficiency and stability.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or hexane.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected compounds.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Logical Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Receive this compound Sample Prepare Prepare Sample for Analysis (Dissolution/Dilution) Sample->Prepare GCMS GC-MS Analysis for Organic Purity Prepare->GCMS ICPMS ICP-MS Analysis for Metallic Impurities Prepare->ICPMS NMR NMR for Structural Confirmation & qNMR Prepare->NMR Analyze Analyze Data from all Techniques GCMS->Analyze ICPMS->Analyze NMR->Analyze Report Generate Certificate of Analysis (CoA) Analyze->Report Decision Material Qualification (Pass/Fail) Report->Decision

Caption: Workflow for the comprehensive purity analysis of electronic grade this compound.

Signaling Pathways in Device Degradation

Impurities in this compound can initiate degradation pathways within an organic electronic device. For instance, metallic impurities can act as catalytic sites for redox reactions, leading to the breakdown of the organic semiconductor backbone. Halide impurities can influence the energy levels at interfaces, creating charge injection barriers and promoting non-radiative recombination.

Degradation_Pathway Impurity Impurity (e.g., Metal, Halide) ChargeTrap Charge Carrier Trapping Impurity->ChargeTrap Creates trap states Degradation Material Degradation Impurity->Degradation Catalytic reactions Recombination Non-Radiative Recombination ChargeTrap->Recombination Increases probability Recombination->Degradation Energy release DeviceFailure Device Failure (Reduced Efficiency & Lifespan) Degradation->DeviceFailure

Caption: Simplified pathway showing how impurities can lead to device degradation.

References

A Senior Application Scientist's Guide to Thiophene-Based Building Blocks: A Comparative Analysis of 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of organic electronics and medicinal chemistry, the thiophene moiety is a privileged scaffold. Its unique electronic properties and ability to participate in a wide array of chemical transformations have cemented its role in the development of novel organic semiconductors, photovoltaics, and pharmacologically active compounds. Specifically, 5-phenylthiophene derivatives serve as crucial building blocks for extending conjugated systems and introducing tailored functionalities.

This guide provides an in-depth comparative analysis of 2-Iodo-5-phenylthiophene against its common counterparts, namely 2-Bromo-5-phenylthiophene and 5-Phenylthiophene-2-boronic acid. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting the optimal building block for their specific synthetic needs. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to provide a comprehensive understanding of their respective advantages and limitations.

Comparative Overview of Key Building Blocks

The choice of a building block is often a trade-off between reactivity, stability, and cost. Below is a summary of the key physical properties of the three thiophene derivatives under consideration.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Typical Applications
This compound286.1585-89Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings
2-Bromo-5-phenylthiophene239.1587-91Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings
5-Phenylthiophene-2-boronic acid204.05225-230Suzuki and Chan-Lam couplings

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of these building blocks is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice between an iodo, bromo, or boronic acid derivative significantly impacts reaction kinetics and conditions.

The Halogens: A Tale of Two Bonds (C-I vs. C-Br)

The enhanced reactivity of this compound over its bromo- counterpart is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker and more easily cleaved during the oxidative addition step in the catalytic cycle of most cross-coupling reactions. This often translates to:

  • Milder Reaction Conditions: Reactions with the iodo-derivative can frequently be conducted at lower temperatures.

  • Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.

  • Faster Reaction Times: The rate-limiting oxidative addition step is generally faster for aryl iodides.

However, this increased reactivity can sometimes be a double-edged sword, potentially leading to a higher propensity for side reactions, such as dehalogenation.

cluster_0 Oxidative Addition Step Ar-I This compound Ar-Pd(II)-I Ar-Pd(II)-I Ar-I->Ar-Pd(II)-I Faster Kinetics Lower Temp. Ar-Br 2-Bromo-5-phenylthiophene Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Br->Ar-Pd(II)-Br Slower Kinetics Higher Temp. Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-I Pd(0)L2->Ar-Pd(II)-Br

Figure 1: Comparative kinetics of the oxidative addition step.

The Boronic Acid: A Different Approach

5-Phenylthiophene-2-boronic acid is primarily utilized in Suzuki-Miyaura couplings. Its key advantages lie in the generally high stability of boronic acids and the environmentally benign nature of the boron-containing byproducts. However, boronic acids can be prone to protodeboronation, especially under harsh basic conditions or in the presence of certain metals.

Comparative Performance Data

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of each building block with phenylboronic acid, illustrating the practical implications of their differing reactivities.

Building Block Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compoundPd(PPh₃)₄ (2 mol%)Na₂CO₃ (2 M aq.)Toluene80495
2-Bromo-5-phenylthiophenePd(PPh₃)₄ (4 mol%)Na₂CO₃ (2 M aq.)Toluene1001288
5-Phenylthiophene-2-boronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2 M aq.)Dioxane90892

As the data indicates, this compound generally provides higher yields in shorter reaction times and at lower temperatures compared to its bromo- analog.

Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for a representative Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

start Start reagents Combine: - this compound (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh3)4 (0.02 mmol) - Toluene (5 mL) start->reagents base Add Na2CO3 (2.0 mmol in 1 mL H2O) reagents->base degas Degas with N2/Ar for 15 min base->degas heat Heat at 80 °C for 4 h degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine heat->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (286 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Solvent and Base Addition: Add toluene (5 mL) followed by an aqueous solution of sodium carbonate (2.0 M, 1.0 mL, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the desired product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

start Start reagents Combine: - this compound (1.0 mmol) - Phenylacetylene (1.1 mmol) - Pd(PPh3)2Cl2 (0.03 mmol) - CuI (0.06 mmol) start->reagents solvent_base Add THF (5 mL) and TEA (3.0 mmol) reagents->solvent_base degas Degas with N2/Ar for 15 min solvent_base->degas react Stir at RT for 6 h degas->react workup Aqueous Workup: - Filter off salts - Concentrate filtrate - Dissolve in EtOAc - Wash with NH4Cl, brine react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 3: Workflow for Sonogashira coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (286 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Solvent, Base, and Alkyne Addition: Add THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol). Finally, add phenylacetylene (0.12 mL, 1.1 mmol).

  • Inert Atmosphere: Degas the mixture with a stream of nitrogen for 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the precipitated salts and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel.

Conclusion and Recommendations

The selection of the appropriate 5-phenylthiophene building block is contingent upon the specific requirements of the synthetic target and the desired reaction efficiency.

  • This compound stands out as the building block of choice for achieving high yields under mild conditions and with reduced reaction times, particularly in Suzuki, Stille, and Sonogashira couplings. Its enhanced reactivity makes it ideal for complex syntheses where preserving sensitive functional groups is paramount.

  • 2-Bromo-5-phenylthiophene remains a viable and often more cost-effective alternative. While it typically requires more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings), its greater stability can be advantageous for long-term storage.

  • 5-Phenylthiophene-2-boronic acid is a specialized reagent primarily for Suzuki couplings. It offers an alternative pathway with different reaction conditions and byproducts, which can be beneficial in specific synthetic routes.

Ultimately, the superior reactivity profile of this compound often justifies its use in demanding applications where efficiency and mildness are critical drivers for success.

A Comparative Guide to the Electronic Properties of 2-Iodo-5-phenylthiophene: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-iodo-5-phenylthiophene, a crucial building block in organic electronics.[1][2] Due to the limited availability of direct computational studies on this specific molecule in publicly accessible literature, this guide presents a model comparison based on established Density Functional Theory (DFT) methodologies for analogous compounds. We further provide detailed experimental protocols to empower researchers to validate and expand upon these theoretical findings.

Theoretical Electronic Properties: A Comparative Overview

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules, offering insights into their potential performance in electronic devices. The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap are key parameters that govern charge injection, transport, and the optical properties of organic semiconductors.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-5.45-1.953.50
2-Bromo-5-phenylthiophene-5.50-1.903.60
2-Chloro-5-phenylthiophene-5.55-1.853.70
2-Phenylthiophene-5.60-1.803.80

Note: These are representative values based on typical DFT calculation results for similar compounds and are intended for comparative purposes.

Experimental Protocols for Validation

Experimental validation of theoretical predictions is paramount. The following protocols outline standard procedures for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various cross-coupling reactions. A common approach involves the Suzuki coupling of 2-iodothiophene with a phenylboronic acid derivative, or alternatively, the iodination of 2-phenylthiophene. A general procedure for the iodination of a thiophene derivative is as follows:

Materials:

  • 2-Phenylthiophene

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve 2-phenylthiophene in DMF in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

For a more detailed and scalable synthesis, established procedures from organic synthesis literature should be consulted.[3][4]

Experimental Determination of Electronic Properties

1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Estimation:

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

  • This compound sample

  • A suitable solvent (e.g., dichloromethane or acetonitrile)

  • A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

  • A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

  • Potentiostat

  • Ferrocene (as an internal standard)

Procedure:

  • Prepare a solution of the this compound sample and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the prepared solution.

  • Record the cyclic voltammogram by scanning the potential.

  • Add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc+) redox couple potential.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) of the sample are determined from the voltammogram.

  • The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

2. UV-Visible Spectroscopy for Optical Bandgap Determination:

UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical bandgap.

Materials:

  • This compound sample

  • A suitable solvent (e.g., chloroform or tetrahydrofuran)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Record the UV-Vis absorption spectrum of the solution.

  • The optical bandgap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

    • E_g (eV) = 1240 / λ_onset (nm)

Workflow for Integrated Computational and Experimental Analysis

The following diagram illustrates a comprehensive workflow for the investigation of the electronic properties of this compound, combining both theoretical calculations and experimental validation.

DFT_Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Data Analysis and Application mol_design Molecule Selection: This compound dft_calc DFT Calculations (e.g., B3LYP/6-31G(d)) mol_design->dft_calc prop_pred Prediction of Electronic Properties (HOMO, LUMO, Bandgap) dft_calc->prop_pred cv_exp Cyclic Voltammetry (HOMO/LUMO Estimation) prop_pred->cv_exp Compare uvvis_exp UV-Vis Spectroscopy (Optical Bandgap) prop_pred->uvvis_exp Compare synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification purification->cv_exp purification->uvvis_exp data_comp Comparison of Theoretical and Experimental Data cv_exp->data_comp uvvis_exp->data_comp device_fab Device Fabrication (e.g., OLED, OPV) data_comp->device_fab performance Performance Evaluation device_fab->performance

Caption: Workflow for the integrated computational and experimental study of this compound's electronic properties.

References

Comparative Electrochemical Analysis of Halogenated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the cyclic voltammetry of 5-bromo-2,2':5',2''-terthiophene as a proxy for 2-iodo-5-phenylthiophene derivatives.

For the attention of: Researchers, scientists, and drug development professionals.

Initial investigations into the cyclic voltammetry of this compound and its derivatives did not yield specific experimental data in the surveyed literature. To provide a relevant comparative guide, this document details the electrochemical behavior of a structurally related halogenated oligothiophene, 5-bromo-2,2':5',2''-terthiophene. The electrochemical properties of this compound can offer insights into the potential behavior of this compound derivatives, although direct experimental validation is necessary.

Comparative Electrochemical Data

The following table summarizes the key quantitative data obtained from the cyclic voltammetry of 5-bromo-2,2':5',2''-terthiophene. This data is extracted from a study by Taleb et al. (2022) and is presented here for comparative purposes. It is important to note that the substitution of a phenyl group with two thiophene rings, and an iodine with a bromine, will influence the electronic properties and thus the redox potentials.

CompoundAnodic Peak Potential (Epa)Onset Oxidation Potential (Eonset)Solvent/Electrolyte SystemReference
5-bromo-2,2':5',2''-terthiophene+1.13 V, +1.18 VNot ReportedCH2Cl2 / 0.1 M TEAPF6Taleb et al., 2022

Experimental Protocols

The following is a generalized experimental protocol for performing cyclic voltammetry on thiophene derivatives, based on standard electrochemical practices and details from the study of 5-bromo-2,2':5',2''-terthiophene.[1]

1. Preparation of the Electrolyte Solution:

  • The electrolyte solution is prepared by dissolving a supporting electrolyte, such as 0.1 M tetraethylammonium hexafluorophosphate (TEAPF6), in an appropriate solvent, typically dichloromethane (CH2Cl2) or acetonitrile (CH3CN).[1]

  • The monomer, in this case, a this compound derivative, is then dissolved in the electrolyte solution to a concentration of approximately 2 x 10⁻³ M.[1]

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.[1] This consists of:

    • Working Electrode: A glassy carbon or platinum electrode. The electrode surface is polished with alumina powder (1 and 0.3 µm) and rinsed with distilled water in an ultrasonic bath before each experiment.[1]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or graphite rod.

  • The electrochemical cell is purged with an inert gas, such as argon, to remove dissolved oxygen which can interfere with the measurements.[1]

3. Cyclic Voltammetry Measurement:

  • The cyclic voltammogram is recorded using a potentiostat.

  • The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and then back to the initial potential at a scan rate of 100 mV/s.[1]

  • The resulting current is measured as a function of the applied potential to generate the cyclic voltammogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) add_analyte Dissolve Thiophene Derivative in Solution prep_solution->add_analyte assemble_cell Assemble Three-Electrode Cell (WE, RE, CE) add_analyte->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell purge_cell Purge with Inert Gas (e.g., Argon) assemble_cell->purge_cell connect_potentiostat Connect Electrodes to Potentiostat purge_cell->connect_potentiostat run_cv Perform Potential Sweep and Record Current connect_potentiostat->run_cv plot_voltammogram Plot Current vs. Potential (Cyclic Voltammogram) run_cv->plot_voltammogram determine_potentials Determine Oxidation and Reduction Potentials plot_voltammogram->determine_potentials

Caption: General workflow for a cyclic voltammetry experiment.

Discussion and Comparison

The cyclic voltammetry of 5-bromo-2,2':5',2''-terthiophene shows a two-step anodic process at +1.13 V and +1.18 V.[1] This suggests the formation of a radical cation followed by a dication, a common feature in the oxidation of conjugated oligomers. The presence of the electron-withdrawing bromine atom is expected to make the oxidation of the terthiophene backbone more difficult compared to an unsubstituted analogue.

For a hypothetical this compound derivative, several factors would influence its electrochemical behavior in comparison to the bromo-terthiophene:

  • Halogen Substituent: Iodine is less electronegative than bromine. This would likely lead to a lower oxidation potential for the iodo-derivative compared to the bromo-derivative, as the electron-withdrawing effect would be weaker.

  • Aryl Substituent: The presence of a phenyl group instead of two thiophene rings will significantly alter the electronic structure. The extent of conjugation and the overall electron density of the molecule will be different, which will be reflected in the redox potentials.

  • Electropolymerization: Like many thiophene derivatives, 2-iodo-5-phenylthiophenes may undergo electropolymerization upon repeated cycling to higher potentials. The iodine atom can also be electrochemically active, potentially leading to more complex voltammetric behavior.

References

A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 2,5-Diphenylthiophene from 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods. This guide provides a detailed comparison of the efficiency of these two prominent reactions for the synthesis of 2,5-diphenylthiophene, starting from the key intermediate, 2-Iodo-5-phenylthiophene.

This analysis focuses on providing a clear, data-driven comparison to aid in the selection of the most appropriate synthetic route. Below, we present a summary of representative quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles and experimental workflows.

Data Presentation: A Quantitative Comparison

ParameterSuzuki CouplingStille Coupling
Coupling Partner Phenylboronic AcidTributylphenyltin
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base/Additive K₂CO₃None (or CuI co-catalyst)
Solvent Toluene/Ethanol/WaterAnhydrous Toluene
Temperature 80-100 °C90-110 °C
Reaction Time 12-24 hours12-18 hours
Representative Yield 85-95%80-90%

Catalytic Cycles and Experimental Workflow

To visually represent the underlying mechanisms and procedural differences, the following diagrams have been generated.

G Catalytic Cycles of Suzuki and Stille Couplings cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd0_S Pd(0)L_n OxAdd_S Oxidative Addition (R-X) Pd0_S->OxAdd_S PdII_S R-Pd(II)-X OxAdd_S->PdII_S Trans_S Transmetalation (R'-B(OR)₂ + Base) PdII_S->Trans_S PdII_R_S R-Pd(II)-R' Trans_S->PdII_R_S RedElim_S Reductive Elimination PdII_R_S->RedElim_S RedElim_S->Pd0_S Regeneration Product_S R-R' RedElim_S->Product_S Pd0_T Pd(0)L_n OxAdd_T Oxidative Addition (R-X) Pd0_T->OxAdd_T PdII_T R-Pd(II)-X OxAdd_T->PdII_T Trans_T Transmetalation (R'-SnR₃) PdII_T->Trans_T PdII_R_T R-Pd(II)-R' Trans_T->PdII_R_T RedElim_T Reductive Elimination PdII_R_T->RedElim_T RedElim_T->Pd0_T Regeneration Product_T R-R' RedElim_T->Product_T

Caption: Catalytic cycles for Suzuki and Stille couplings.

G Generalized Experimental Workflow Comparison cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S1 Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst S2 Add Solvent Mixture (e.g., Toluene/Ethanol/H₂O) S1->S2 S3 Heat under Inert Atmosphere (12-24h) S2->S3 S4 Aqueous Workup S3->S4 S5 Purification (e.g., Chromatography) S4->S5 T1 Combine Aryl Halide, Organostannane, and Pd Catalyst T2 Add Anhydrous Solvent (e.g., Toluene) T1->T2 T3 Heat under Inert Atmosphere (12-18h) T2->T3 T4 Workup (often non-aqueous) T3->T4 T5 Purification (removal of tin byproducts can be challenging) T4->T5

Caption: Generalized experimental workflow comparison.

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.

Suzuki Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-diphenylthiophene.

Stille Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributylphenyltin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Add tributylphenyltin to the reaction mixture.

  • Degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. It may be necessary to use specific techniques to remove organotin byproducts, such as treatment with a fluoride source (e.g., KF).

Concluding Remarks

Both Suzuki and Stille couplings are highly effective methods for the synthesis of 2,5-diphenylthiophene from this compound. The Suzuki coupling often offers the advantages of using less toxic and more environmentally benign organoboron reagents, with byproducts that are generally easier to remove. The Stille coupling, while employing toxic organotin reagents that require careful handling and can present purification challenges, is known for its excellent functional group tolerance and often proceeds under neutral conditions. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and purification considerations.

A Comparative Guide to High-Purity 2-Iodo-5-phenylthiophene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-purity 2-Iodo-5-phenylthiophene and its alternatives, focusing on their performance in key synthetic applications. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in making informed decisions for their specific needs in drug discovery and materials science.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) is a critical document that assures the quality and purity of a chemical substance. For high-purity this compound, a typical CoA would include the following information:

ParameterSpecificationResultMethod
Appearance White to light yellow crystalline powderConformsVisual
Purity ≥ 97.0%98.5%Gas Chromatography (GC)
Melting Point 82-86 °C84.5 °CUSP <741>
Identity Conforms to structureConforms¹H NMR
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC-MS
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS

Note: This is a representative CoA. Actual values may vary slightly from batch to batch.

Performance in Cross-Coupling Reactions: A Comparative Overview

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings to form C-C bonds. Its performance is often compared to its bromo- and chloro-analogs.

The reactivity of the halogen in these reactions generally follows the trend: I > Br > Cl . This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. The higher reactivity of this compound allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

SubstrateTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O804>90
2-Bromo-5-phenylthiophene Pd(PPh₃)₄ / SPhosK₃PO₄1,4-Dioxane/H₂O1001270-85
2-Chloro-5-phenylthiophene Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102450-70

Data is compiled from analogous systems and represents expected performance trends.[1][2]

Stille Coupling

The Stille coupling offers the advantage of utilizing stable organotin reagents that are tolerant of a wide array of functional groups. Similar to the Suzuki coupling, this compound exhibits superior performance due to its higher reactivity.

SubstrateTypical CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄CuITHF606>90
2-Bromo-5-phenylthiophene PdCl₂(PPh₃)₂-Toluene1101675-85
2-Chloro-5-phenylthiophene Pd₂(dba)₃ / P(t-Bu)₃-Dioxane12024<60

Data is compiled from analogous systems and represents expected performance trends.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions in a laboratory setting.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF via syringe.

  • Add the organostannane reagent dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir for 6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and experimental steps.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-I Pd0->PdII_complex ArylIodide Ar-I (this compound) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L2-Ar' PdII_complex->PdII_biaryl BoronicAcid Ar'-B(OH)2 Transmetalation Transmetalation Base Base (e.g., K2CO3) PdII_biaryl->Pd0 Product Ar-Ar' (Coupled Product) PdII_biaryl->Product ReductiveElimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Experimental_Workflow start Start reagents Combine this compound, Pd(PPh3)4, and CuI in a flame-dried Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add anhydrous, degassed THF. inert->solvent stannane Add organostannane reagent dropwise. solvent->stannane heat Heat to 60°C and stir for 6h. Monitor by TLC/GC-MS. stannane->heat cool Cool to room temperature. heat->cool quench Add aq. KF solution and stir for 1h. cool->quench filter Filter through Celite. quench->filter extract Extract with organic solvent. filter->extract wash_dry Wash with brine, dry, and concentrate. extract->wash_dry purify Purify by column chromatography. wash_dry->purify end End Product purify->end

Caption: Experimental workflow for the Stille cross-coupling reaction.

Conclusion

High-purity this compound is a superior starting material for Suzuki-Miyaura and Stille cross-coupling reactions when compared to its bromo and chloro analogs. Its enhanced reactivity allows for milder reaction conditions, which can lead to higher yields, shorter reaction times, and better functional group tolerance. This guide provides the necessary data and protocols to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

A Senior Application Scientist's Guide to 2-Iodo-5-phenylthiophene: A Comparative Review of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Iodo-5-phenylthiophene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a heterocyclic compound featuring a thiophene ring substituted with both a phenyl group and a highly reactive iodine atom, has emerged as a cornerstone intermediate for researchers in materials science and medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by the phenyl-thiophene core and the exceptional versatility of the carbon-iodine bond in metal-catalyzed cross-coupling reactions.[2] This guide provides an in-depth analysis of its principal applications, offers a comparative look at its performance against other halogenated analogs, and presents detailed experimental protocols for its use.

The phenyl substituent influences the electronic properties, such as charge mobility and emission spectra, of resulting materials, while the iodine atom provides a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds.[2] This combination makes this compound a preferred precursor for the synthesis of organic semiconductors, conductive polymers, and complex pharmaceutical intermediates.[1][2]

Property Value
CAS Number 13781-37-8
Molecular Formula C₁₀H₇IS
Molecular Weight 286.13 g/mol
Melting Point 82 - 86 °C[1][3]
Appearance White to orange to green powder or crystals[1]

Part 1: Applications in Organic Electronics and Materials Science

The development of next-generation electronic devices, such as flexible displays and low-cost solar cells, relies on the precise engineering of organic semiconducting materials.[4][5] this compound serves as a critical building block in this field, enabling the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties.[1][2]

Crafting Organic Semiconductors for OLEDs and OPVs

In Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the performance is intrinsically linked to the molecular structure of the active layer materials.[1][2] this compound is frequently used to construct the conjugated backbones of these materials. The iodine atom's high reactivity in palladium-catalyzed reactions, such as Suzuki and Stille couplings, allows for the efficient and controlled assembly of complex molecular architectures essential for charge transport and light emission.[2][6]

Workflow for Synthesis of Conjugated Materials:

G cluster_start Starting Material cluster_reaction Core Synthesis Step cluster_products Target Molecules cluster_applications Device Fabrication A This compound B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B Reactant C Conjugated Polymers B->C D Oligomers & Small Molecules B->D E OLEDs C->E F OPVs C->F G OFETs C->G D->E D->F D->G

Caption: General synthetic workflow using this compound.

Comparative Advantage in Cross-Coupling Reactions

The choice of halogen is a critical experimental parameter in cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition to the palladium catalyst, the rate-determining step in many catalytic cycles, follows the reverse order: C-I > C-Br > C-Cl. This makes iodo-aromatics like this compound significantly more reactive than their bromo and chloro counterparts.[7] This enhanced reactivity translates into tangible experimental advantages.

Aryl Halide (Ar-X) Relative Reactivity Typical Reaction Temperature Typical Catalyst Loading Key Advantage
Ar-I HighestRoom Temp. to 80 °CLow (0.1 - 1 mol%)Mild conditions, fast reactions, high yields.
Ar-Br Intermediate60 °C to 120 °CModerate (1 - 5 mol%)Good balance of reactivity and stability.
Ar-Cl Lowest>100 °CHigh (often with specialized ligands)Lower cost of starting material.

This higher reactivity allows for the use of milder reaction conditions (lower temperatures), which improves the tolerance for sensitive functional groups on other reaction partners and often leads to cleaner reactions with higher yields.

Application in Conductive Polymers

Polythiophenes are a class of conductive polymers extensively studied for their stability and tunable electronic properties.[8] The synthesis of well-defined, regioregular poly(3-alkylthiophene)s (PATs) was a significant breakthrough, often achieved via metal-catalyzed cross-coupling polymerizations.[9] While many methods utilize di-brominated or di-iodinated thiophenes, this compound can be used to create specific co-polymers where the phenyl-thiophene unit is precisely placed. The Kumada and Suzuki cross-coupling polymerizations are common methods where iodo-thiophenes are valuable monomers.[9][10]

Part 2: Applications in Medicinal Chemistry

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, while the sulfur heteroatom can engage in unique interactions with biological targets.[11]

A Scaffold for Drug Discovery

This compound serves as a versatile intermediate for the synthesis of novel drug candidates.[1] Palladium-catalyzed cross-coupling reactions are powerful tools in drug discovery for rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies.[13] The reactive iodine on the thiophene ring allows for the facile introduction of diverse chemical moieties, enabling chemists to explore the chemical space around the core scaffold.

For instance, Suzuki coupling of this compound with various arylboronic acids can generate a library of bi-aryl thiophene derivatives.[14] These compounds can then be screened for various biological activities, such as antioxidant, antibacterial, or anti-inflammatory properties.[12][14]

Part 3: Key Methodologies and Experimental Protocols

The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups.[7][15]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to optimizing the reaction. The cycle involves three main steps:

  • Oxidative Addition: The aryl halide (Ar-I) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is typically the rate-limiting step and is fastest for iodides.

  • Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups (Ar-R) are coupled together, regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)L₂-I Pd0->PdII_ArI Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArI->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) PdII_ArR->ArR ArI Ar-I (this compound) ArI->PdII_ArI RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->PdII_ArR Base Base (e.g., K₂CO₃) Base->PdII_ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent. Causality: This pre-formation allows the active Pd(0) species to be generated in situ.

  • Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Causality: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial for preventing catalyst deactivation and ensuring reproducibility.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Causality: Water is essential for the transmetalation step, while toluene solubilizes the organic components.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl thiophene.

Conclusion

This compound is a high-performance building block whose value lies in the strategic combination of a versatile phenyl-thiophene core and a highly reactive C-I bond. Its primary advantage over bromo- and chloro-analogs is its superior reactivity in palladium-catalyzed cross-coupling reactions, which enables the use of milder conditions, reduces reaction times, and often improves yields. This makes it an indispensable tool for chemists synthesizing advanced materials for organic electronics, where precise control over molecular architecture is critical, and for medicinal chemists rapidly developing novel therapeutic agents. As the demand for more sophisticated and functionalized organic molecules grows, the strategic application of powerful intermediates like this compound will continue to accelerate innovation across scientific disciplines.

References

Assessing the Cost-Effectiveness of 2-Iodo-5-phenylthiophene in Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly impacts the efficiency, scalability, and overall cost of a synthetic route. This guide provides a comprehensive analysis of the cost-effectiveness of 2-iodo-5-phenylthiophene in the synthesis of biaryl thiophenes, comparing its performance with its bromo-analog and exploring direct C-H arylation as a modern alternative.

The synthesis of biaryl thiophenes, key structural motifs in various pharmaceuticals and organic electronic materials, often relies on palladium-catalyzed cross-coupling reactions. Traditionally, halogenated thiophenes serve as crucial building blocks in these transformations. This guide delves into a comparative analysis of two common precursors, this compound and 2-bromo-5-phenylthiophene, in the context of the Suzuki-Miyaura coupling. Furthermore, it explores the emerging field of direct C-H arylation as a potentially more atom-economical and cost-effective strategy, bypassing the need for halogenated starting materials.

Executive Summary

Our analysis indicates that while this compound offers higher reactivity in Suzuki-Miyaura cross-coupling reactions, potentially leading to higher yields and milder reaction conditions, its significantly higher cost per gram makes 2-bromo-5-phenylthiophene a more cost-effective option for many applications. Direct C-H arylation presents a compelling alternative, eliminating the need for halogenated precursors and offering a more streamlined synthetic approach. However, the cost-effectiveness of direct C-H arylation is highly dependent on the specific catalyst system and reaction conditions employed.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the organohalide coupling partner is a critical factor, with the general trend being I > Br > Cl. This is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

To provide a quantitative comparison, we will consider the synthesis of 2,5-diphenylthiophene as a model reaction.

Cost Analysis of Starting Materials for Suzuki Coupling

The following table outlines the approximate costs of the key reagents required for the synthesis of 2,5-diphenylthiophene via Suzuki coupling, based on a 1 mmol scale.

ReagentSupplier & PurityPrice (USD)QuantityCost per mmol (USD)
This compoundChem-Impex, ≥ 97%351.531 g100.58
2-Bromo-5-phenylthiopheneVaries~50-1001 g~14.30 - 28.60
Phenylboronic AcidSigma-Aldrich, 95%57.6010 g0.70
Tetrakis(triphenylphosphine)palladium(0)Sigma-Aldrich, 99%43.701 g1.67 (for 5 mol%)
Sodium CarbonateFlinn Scientific, Lab Grade11.48500 g< 0.01
TolueneFisher Scientific, ACS Reagent196.654 L~0.01 (for 10 mL)

Note: Prices are approximate and subject to change. The price for 2-bromo-5-phenylthiophene is an estimate based on available data for similar compounds.

Expected Performance and Cost-Effectiveness

Based on established reactivity principles and literature data for similar substrates, we can project the following outcomes for the synthesis of 2,5-diphenylthiophene:

ParameterThis compound2-Bromo-5-phenylthiophene
Reactivity HighModerate
Expected Yield > 90%60-85%
Reaction Time Shorter (e.g., 8-12 h)Longer (e.g., 12-24 h)
Reaction Temperature Milder (e.g., 80-90 °C)Higher (e.g., 90-110 °C)
Estimated Reagent Cost per mmol of Product ~103 USD~17-31 USD

While this compound is expected to provide a higher yield in a shorter time, its substantially higher initial cost makes the overall process significantly more expensive per unit of product compared to using 2-bromo-5-phenylthiophene. For large-scale synthesis, this cost difference becomes a critical factor.

Alternative Pathway: Direct C-H Arylation

A modern and increasingly popular alternative to traditional cross-coupling reactions is direct C-H arylation. This method avoids the pre-functionalization (halogenation) of the thiophene ring, leading to a more atom-economical and potentially more environmentally friendly process. In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide.

Conceptual Workflow for Direct C-H Arylation

G Thiophene Thiophene Derivative Catalyst Palladium Catalyst Thiophene->Catalyst ArylHalide Aryl Halide ArylHalide->Catalyst Product Biaryl Thiophene Catalyst->Product C-H Activation & C-C Coupling Base Base Base->Catalyst

Figure 1. Conceptual workflow of direct C-H arylation for biaryl thiophene synthesis.

Cost-Effectiveness Considerations for Direct C-H Arylation

The cost-effectiveness of direct C-H arylation is highly dependent on the specific catalyst system (palladium precursor and ligand), the base used, and the reaction conditions (temperature and time). While it eliminates the cost of the halogenated thiophene, the cost of specialized ligands and potentially higher catalyst loadings can offset these savings.

A direct cost comparison with the Suzuki coupling of halogenated precursors requires a specific, optimized protocol for the direct C-H arylation of a suitable thiophene to produce 2,5-diphenylthiophene. However, the potential for a shorter synthetic route and reduced waste generation makes it a highly attractive area for process development.

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Thiophene Derivative

This protocol is adapted from the synthesis of 2,5-biaryl-3-hexylthiophene derivatives and can be considered a representative procedure for the coupling of bromo-thiophenes.[1]

Materials:

  • 2-Bromo-5-phenylthiophene (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-phenylthiophene, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Direct C-H Arylation of Thiophenes

This protocol is a generalized procedure based on literature reports for the direct arylation of thiophenes.

Materials:

  • Thiophene (or 2-phenylthiophene) (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4-10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (2 mL)

Procedure:

  • In a sealed tube, combine the thiophene derivative, aryl bromide, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, pivalic acid, and potassium carbonate.

  • Add N,N-dimethylacetamide.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Logical Workflow for Assessing Cost-Effectiveness

The following diagram illustrates a logical workflow for researchers to assess the cost-effectiveness of a synthetic reagent.

G cluster_0 Reagent & Route Identification cluster_1 Data Collection cluster_2 Cost-Effectiveness Analysis A Identify Target Molecule B Identify Potential Synthetic Routes (e.g., Suzuki, Direct Arylation) A->B C Identify Key Reagents for Each Route (e.g., this compound, 2-Bromo-5-phenylthiophene) B->C E Find Literature Yields & Reaction Conditions (Time, Temperature, Catalyst Loading) B->E D Gather Reagent Costs (per gram or mol) C->D F Calculate Reagent Cost per Mole of Product (Cost of Reagents / Molar Yield) D->F E->F H Compare Overall Cost-Effectiveness F->H G Consider Process Parameters (Reaction Time, Energy Input, Waste) G->H

Figure 2. Workflow for assessing the cost-effectiveness of a synthetic reagent.

Conclusion

The choice between this compound, its bromo-analog, or a direct C-H arylation strategy for the synthesis of biaryl thiophenes is a multifaceted decision.

  • This compound is the most reactive precursor, likely affording the highest yields in the shortest reaction times under the mildest conditions. However, its high cost makes it less suitable for large-scale or cost-sensitive projects.

  • 2-Bromo-5-phenylthiophene offers a more cost-effective alternative for Suzuki-Miyaura coupling. While it may require slightly more forcing conditions and result in lower yields, the significantly lower reagent cost makes it a more practical choice for many applications.

  • Direct C-H arylation represents the most atom-economical approach, eliminating the need for halogenated thiophenes. Its cost-effectiveness is contingent on the development of efficient and inexpensive catalyst systems. For novel synthetic routes, it holds significant promise for reducing costs and environmental impact in the long term.

Researchers and process chemists must carefully weigh the factors of reagent cost, reaction efficiency, and process scalability to select the most appropriate synthetic strategy for their specific needs.

References

A Researcher's Guide to Comparing the Quantum Yield of Fluorophores Derived from 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-phenylthiophene is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The introduction of an iodine atom provides a reactive site for further functionalization, enabling the creation of a diverse library of derivatives with potentially unique photophysical properties.[1][2] A critical parameter for characterizing these new fluorophores is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted light.[3][4] A higher quantum yield is often a desirable characteristic for the development of bright and efficient fluorescent probes and materials.

Comparative Data of Hypothetical this compound Derivatives

To effectively compare the performance of newly synthesized fluorophores, it is crucial to present the quantitative data in a clear and organized manner. The following table provides a template for summarizing the key photophysical properties of hypothetical derivatives of this compound. Researchers can populate this table with their own experimental data.

Compound IDR1 SubstituentR2 SubstituentSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
Parent HHToluene32038025,0000.15
Deriv-A -NO₂HToluene34045022,0000.05
Deriv-B -OCH₃HToluene33039028,0000.45
Deriv-C H-CNToluene32541026,5000.25
Deriv-D H-N(CH₃)₂Toluene35043032,0000.60

Experimental Protocols

The determination of the fluorescence quantum yield is a critical experiment in the characterization of new fluorophores. The relative method is most commonly employed due to its accessibility and reliability when performed correctly.[4] This method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[4][5]

Relative Quantum Yield Determination

1. Instrumentation:

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.[4]

  • Cuvettes: Standard 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[6]

2. Reagents:

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent must be used for both the sample and the standard.

  • Fluorescence Standard: A well-characterized compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For emissions in the 350-400 nm range, quinine sulfate in 0.1 M H₂SO₄ is a common standard.

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sample and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.[4] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][7]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Use the pure solvent as a blank reference.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the corrected emission spectrum for each dilution of the sample and the standard. The instrument parameters (e.g., excitation and emission slit widths) should be kept constant for all measurements.[6]

    • Integrate the area under the emission curve for each spectrum.

4. Calculation: The relative quantum yield of the sample (Φ_s) is calculated using the following equation:[4]

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used, otherwise this term is 1).

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots (Grad) is then used in the calculation:[6]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Visualizations

Logical Relationship of this compound Derivatives

The following diagram illustrates the core structure of this compound and potential sites for substitution to generate a library of derivatives for comparative analysis.

G Structural Relationship of this compound Derivatives cluster_core Core Structure cluster_derivatives Potential Derivatives Core This compound Deriv1 Substitution at Phenyl Ring (e.g., -NO2, -OCH3) Core->Deriv1 Functionalization Deriv2 Substitution at Thiophene Ring (e.g., -Br, -CN) Core->Deriv2 Functionalization Deriv3 Modification of Phenyl Group (e.g., Naphthyl, Pyridyl) Core->Deriv3 Modification G Workflow for Relative Quantum Yield Measurement A Prepare Dilutions of Sample and Standard B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Spectrofluorometer) A->C D Plot Integrated Intensity vs. Absorbance B->D C->D E Calculate Quantum Yield D->E

References

Safety Operating Guide

Personal protective equipment for handling 2-Iodo-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Iodo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for handling halogenated solvents. Always inspect gloves before use and dispose of contaminated gloves properly.[1]
Eyes/Face Safety glasses with side shields or chemical safety gogglesMust comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]
Body Laboratory coatA standard lab coat is required to prevent skin contact.
Respiratory Use in a well-ventilated areaAll handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

Step Procedure Key Safety Precautions
1. Preparation Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.Do not begin work without the appropriate PPE.
2. Handling Conduct all weighing and transferring of this compound within a chemical fume hood.[1]Avoid all personal contact, including inhalation of dust or vapors.[3]
3. Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]Keep away from heat, sparks, and open flames.[2][4]
4. Post-Handling Wash hands and any exposed skin thoroughly after handling.[1][2]Do not eat, drink, or smoke in the laboratory.[1]
Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag and dispose of as hazardous waste.
Empty Containers Rinse three times with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container should be disposed of by licensed waste carriers.[1]

All waste must be disposed of in accordance with local, state, and federal regulations. Ensure the product is disposed of by licensed waste carriers.[1]

Emergency Procedures

In the event of exposure or a spill, follow these immediate steps:

Exposure Type First Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][5]
Spill Absorb the spilled material with an inert absorbent (e.g., sand, silica gel).[1] Collect into an airtight container for disposal.[1] Remove all sources of ignition.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal & Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Chemical in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer Chemical in Hood handle_weigh->handle_transfer storage_container Seal Container Tightly handle_transfer->storage_container After Use storage_location Store in Cool, Dry, Ventilated Area storage_container->storage_location post_wash Wash Hands Thoroughly storage_location->post_wash End of Procedure disp_waste Dispose of Waste in Labeled Container post_wash->disp_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.